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Core Science & Biosynthesis

Foundational

(R)-Casopitant: A Deep Dive into its Mechanism of Action in Chemotherapy-Induced Nausea and Vomiting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Chemotherapy-induced nausea and vomiting (CINV) remains a significant and debilitating side effect for cancer patie...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced nausea and vomiting (CINV) remains a significant and debilitating side effect for cancer patients, often impacting their quality of life and adherence to treatment. (R)-Casopitant (also known as GW679769) is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, a key player in the emetic pathway.[1] This technical guide provides a comprehensive overview of the mechanism of action of (R)-Casopitant in CINV, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways. Although development was discontinued by GlaxoSmithKline due to the need for further safety assessment, the study of (R)-Casopitant has provided valuable insights into the role of the NK1 receptor in CINV.[2]

Core Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway

The antiemetic effect of (R)-Casopitant is mediated through its competitive antagonism of the NK1 receptor. The endogenous ligand for this receptor is Substance P (SP), a neuropeptide widely distributed in the central and peripheral nervous systems.[3]

The Emetic Pathway and the Role of Substance P:

Chemotherapeutic agents can induce the release of neurotransmitters, including serotonin and Substance P, from enterochromaffin cells in the gastrointestinal tract. Substance P plays a crucial role in both the acute and delayed phases of CINV by binding to NK1 receptors located in key areas of the brainstem involved in the vomiting reflex, such as the nucleus tractus solitarius (NTS) and the area postrema.[4]

Signal Transduction of the NK1 Receptor:

The NK1 receptor is a G-protein coupled receptor (GPCR).[3] Upon binding of Substance P, the receptor activates a cascade of intracellular signaling events. This primarily involves the Gq alpha subunit of the G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 triggers the release of intracellular calcium (Ca2+) stores.

  • DAG activates protein kinase C (PKC).

These signaling events lead to neuronal depolarization and the transmission of the emetic signal. Downstream effectors of this pathway also include the mitogen-activated protein kinase (MAPK) cascade, which can be activated by PKC.

(R)-Casopitant's Intervention:

(R)-Casopitant, as a selective NK1 receptor antagonist, competitively binds to the NK1 receptor, thereby preventing the binding of Substance P. This blockade inhibits the downstream signaling cascade, ultimately preventing the transmission of the emetic signal and reducing nausea and vomiting.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy and pharmacokinetic profile of (R)-Casopitant.

Table 1: Efficacy of (R)-Casopitant in Combination Therapy for CINV

Clinical Trial PhaseChemotherapy EmetogenicityTreatment ArmsPrimary Endpoint: Complete Response (CR) Rate (No emesis, no rescue medication)Reference
Phase IIModerately Emetogenic (MEC)Control (Ondansetron + Dexamethasone)69.4%
Casopitant 50 mg + Ond/Dex80.8%
Casopitant 100 mg + Ond/Dex78.5%
Casopitant 150 mg + Ond/Dex84.2%
Phase IIIModerately Emetogenic (MEC)Control (Ondansetron + Dexamethasone)59%
Casopitant 150 mg PO (single dose) + Ond/Dex73%
Casopitant 150 mg PO (Day 1) + 50 mg PO (Days 2-3) + Ond/Dex73%
Casopitant 90 mg IV (Day 1) + 50 mg PO (Days 2-3) + Ond/Dex74%
Phase IIIHighly Emetogenic (HEC)Control (Ondansetron + Dexamethasone)Not explicitly stated in abstract
Casopitant 150 mg PO (single dose) + Ond/DexStatistically significant improvement vs. control

Table 2: Pharmacokinetic Parameters of (R)-Casopitant in Healthy Volunteers

ParameterValueConditionsReference
Oral Clearance 24.4 L/h/kg (in female patients)Not specified
CYP Inhibition Weak to moderate inhibitor of CYP3A4In vitro and clinical studies
CYP Induction Moderate inducer of CYP2C9In vitro (human hepatocytes)
Drug Interactions Increased AUC of R- and S-warfarin with repeat-dose casopitantCo-administration with warfarin
Increased dexamethasone AUCCo-administration with oral dexamethasone

Note: More detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life were not consistently available in a tabular format across the searched literature.

Experimental Protocols

Preclinical: Neurokinin-1 (NK1) Receptor Binding Assay (Representative Protocol)

This protocol is a representative example of a radioligand binding assay used to determine the affinity of compounds like (R)-Casopitant for the NK1 receptor.

1. Membrane Preparation:

  • Human cells expressing the NK1 receptor (e.g., HEK293 or CHO cells) are cultured and harvested.
  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding Assay:

  • A constant concentration of a radiolabeled ligand that binds to the NK1 receptor (e.g., [³H]-Substance P) is used.
  • Increasing concentrations of the unlabeled test compound ((R)-Casopitant) are added to a series of tubes containing the cell membrane preparation and the radioligand.
  • The mixture is incubated to allow binding to reach equilibrium.
  • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical: Phase III Trial for the Prevention of CINV in Patients Receiving Moderately Emetogenic Chemotherapy (Based on NCT00431236 and related publications)

1. Study Design:

  • A multinational, randomized, double-blind, parallel-group, placebo-controlled clinical trial.

2. Patient Population:

  • Chemotherapy-naïve adult patients diagnosed with a malignancy scheduled to receive a moderately emetogenic chemotherapy (MEC) regimen (e.g., an anthracycline and cyclophosphamide-based regimen for breast cancer).
  • Exclusion criteria included prior chemotherapy, significant nausea or vomiting within 24 hours of randomization, and use of other antiemetic medications.

3. Treatment Regimens:

  • All patients received standard antiemetic therapy with dexamethasone (e.g., 8 mg intravenously on day 1) and a 5-HT3 receptor antagonist like ondansetron (e.g., 8 mg orally twice daily on days 1 to 3).
  • Patients were then randomized to one of the following arms:
  • Control Arm: Placebo.
  • Single Oral Dose Casopitant Arm: 150 mg of (R)-Casopitant orally on day 1.
  • 3-Day Oral Casopitant Arm: 150 mg of (R)-Casopitant orally on day 1, followed by 50 mg orally on days 2 and 3.
  • 3-Day IV/Oral Casopitant Arm: 90 mg of (R)-Casopitant intravenously on day 1, followed by 50 mg orally on days 2 and 3.

4. Efficacy and Safety Assessments:

  • Primary Endpoint: The proportion of patients achieving a complete response (CR), defined as no vomiting, retching, or use of rescue medications, in the first 120 hours after the initiation of MEC.
  • Secondary Endpoints: Incidence of nausea, use of rescue medication, and patient-reported outcomes.
  • Safety Monitoring: Adverse events were recorded throughout the study.

5. Statistical Analysis:

  • The proportion of patients achieving a complete response was compared between the (R)-Casopitant arms and the control arm using appropriate statistical tests (e.g., Chi-square test).

Mandatory Visualizations

Signaling Pathway of Substance P and (R)-Casopitant's Mechanism of Action

SubstanceP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Casopitant Casopitant Casopitant->NK1R Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Emesis Emetic Signal Ca_release->Emesis MAPK MAPK Cascade PKC->MAPK MAPK->Emesis CINV_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment (Day 1-3) cluster_assessment Assessment (up to 120 hours) cluster_analysis Data Analysis Patient_Pool Chemotherapy-Naïve Patients with Cancer Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Obtained Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Arm_A Control: Ondansetron + Dexamethasone + Placebo Randomization->Arm_A Arm_B Casopitant Arm 1: Ond/Dex + Casopitant (e.g., 150mg PO Day 1) Randomization->Arm_B Arm_C Casopitant Arm 2: Ond/Dex + Casopitant (e.g., 3-day oral) Randomization->Arm_C Arm_D Casopitant Arm 3: Ond/Dex + Casopitant (e.g., 3-day IV/oral) Randomization->Arm_D Primary_Endpoint Primary Endpoint: Complete Response Arm_A->Primary_Endpoint Arm_B->Primary_Endpoint Arm_C->Primary_Endpoint Arm_D->Primary_Endpoint Data_Analysis Statistical Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints Secondary Endpoints: Nausea, Rescue Meds Secondary_Endpoints->Data_Analysis Safety_Monitoring Safety: Adverse Events Safety_Monitoring->Data_Analysis

References

Exploratory

(R)-Casopitant: A Technical Overview of its High-Affininty Antagonism of the Neurokinin-1 Receptor

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth examination of the binding affinity of (R)-Casopitant for the Neurokinin-1 (NK1) receptor, a key target in the dev...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding affinity of (R)-Casopitant for the Neurokinin-1 (NK1) receptor, a key target in the development of antiemetic and other neuropharmacological agents. (R)-Casopitant, also known as GW679769, is a potent and selective non-peptide antagonist of the NK1 receptor.[1][2] This document details the quantitative binding data, the experimental methodology used to determine these values, and the associated intracellular signaling pathways.

High-Affinity Binding of (R)-Casopitant to the NK1 Receptor

(R)-Casopitant exhibits a high binding affinity for the neurokinin-1 receptor. In vitro studies using ferret brain cortical membranes have demonstrated a sub-nanomolar affinity, with a reported Ki value of less than 1 nM and a more specific value of 0.16 nmol/L.[3][4] This high affinity underscores the compound's potency as an NK1 receptor antagonist. While specific binding data for the human NK1 receptor is not as readily available in the public domain, the high degree of conservation of the NK1 receptor across species suggests a similarly potent interaction.

CompoundReceptorSpeciesBinding Affinity (Ki)
(R)-Casopitant (GW679769)Neurokinin-1 (NK1)Ferret< 1 nM
(R)-Casopitant (GW679769)Neurokinin-1 (NK1)Ferret0.16 nmol/L

Table 1: In Vitro Binding Affinity of (R)-Casopitant for the NK1 Receptor

Experimental Protocol: Heterologous Competitive Radioligand Binding Assay

The binding affinity of (R)-Casopitant to the NK1 receptor is typically determined using a heterologous competitive radioligand binding assay. This method measures the ability of the unlabeled investigational compound, (R)-Casopitant, to displace a radiolabeled ligand that is known to bind to the NK1 receptor with high affinity, such as [³H]-Substance P or [¹²⁵I]-Substance P.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

  • Unlabeled Competitor: (R)-Casopitant.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) (e.g., 0.1% w/v), MgCl₂ (e.g., 3 mM), and a peptidase inhibitor such as bacitracin (e.g., 40 µg/mL) to prevent degradation of the radioligand.

  • Non-specific Binding Control: A high concentration of a known NK1 receptor antagonist (e.g., aprepitant) or unlabeled Substance P.

  • Scintillation Cocktail: For use with [³H]-Substance P.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Detection Instrument: A scintillation counter or a gamma counter, depending on the radioisotope used.

Procedure
  • Membrane Preparation: The cell membranes expressing the NK1 receptor are thawed on ice and homogenized in the assay buffer. The protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • Assay Setup: The assay is performed in microtiter plates. To each well, the following are added in order:

    • Assay buffer.

    • A dilution series of (R)-Casopitant at various concentrations.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • The prepared cell membranes at a concentration determined to provide an adequate signal-to-noise ratio.

  • Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified. For [³H]-Substance P, the filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter. For [¹²⁵I]-Substance P, the radioactivity is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression. The concentration of (R)-Casopitant that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant for the NK1 receptor.

G cluster_workflow Experimental Workflow cluster_reagents Key Reagents Membrane_Prep Membrane Preparation (hNK1-expressing cells) Assay_Setup Assay Setup (Microtiter Plate) Membrane_Prep->Assay_Setup Incubation Incubation (Binding Equilibrium) Assay_Setup->Incubation Filtration Filtration (Separation of Bound/Unbound) Incubation->Filtration Quantification Quantification (Scintillation/Gamma Counting) Filtration->Quantification Data_Analysis Data Analysis (IC50 -> Ki Calculation) Quantification->Data_Analysis Receptor hNK1 Receptor Membranes Radioligand [3H]-Substance P Competitor (R)-Casopitant

Caption: Workflow for a competitive radioligand binding assay.

Neurokinin-1 Receptor Signaling Pathway

The neurokinin-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 protein subunit.[5] Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of the Gαq/11 protein. This initiates a downstream signaling cascade that is antagonized by (R)-Casopitant.

The key steps in the NK1 receptor signaling pathway are as follows:

  • Ligand Binding and Receptor Activation: Substance P binds to the NK1 receptor.

  • G-protein Coupling and Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C Activation: The activated Gαq/11-GTP subunit dissociates from the βγ subunits and activates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol.

  • Protein Kinase C Activation: The increased intracellular Ca²⁺ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

(R)-Casopitant, as a competitive antagonist, binds to the NK1 receptor and prevents the binding of Substance P, thereby inhibiting the initiation of this signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Casopitant (R)-Casopitant Casopitant->NK1R Binds & Inhibits Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Response Cellular Response PKC->Response Phosphorylates Targets

Caption: NK1 receptor signaling pathway antagonism by (R)-Casopitant.

References

Foundational

(R)-Casopitant: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of (R)-Casopitant, a potent and selective...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of (R)-Casopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

(R)-Casopitant, also known as GW679769, is a small molecule belonging to the piperidine class of compounds.[1] Its chemical structure is characterized by a central piperidine ring with multiple substitutions that are crucial for its high affinity and selectivity for the NK1 receptor.

Table 1: Chemical Identifiers of (R)-Casopitant

IdentifierValue
IUPAC Name (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide[1]
SMILES String CC1=C(C=CC(=C1)F)[C@H]2C--INVALID-LINK--C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F">C@HN4CCN(CC4)C(=O)C[2]
Molecular Formula C₃₀H₃₅F₇N₄O₂[2]
CAS Number 414910-26-2[3]

Table 2: Physicochemical Properties of (R)-Casopitant

PropertyValueSource
Molecular Weight 616.6 g/mol
Melting Point Not available (experimental)
Boiling Point Not available (experimental)
Solubility DMSO: 33.33 mg/mL (46.76 mM)
pKa Not available (experimental)

Mechanism of Action: NK1 Receptor Antagonism

(R)-Casopitant exerts its pharmacological effects by acting as a competitive antagonist at the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) whose endogenous ligand is Substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and the emetic reflex.

By binding to the NK1 receptor, (R)-Casopitant prevents the binding of Substance P and subsequently blocks the initiation of the downstream signaling cascade. This mechanism of action underlies its potential therapeutic applications in conditions mediated by NK1 receptor activation, such as chemotherapy-induced nausea and vomiting (CINV) and depression.

NK1 Receptor Signaling Pathway

The activation of the NK1 receptor by Substance P primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the cellular response.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets (R)-Casopitant (R)-Casopitant (R)-Casopitant->NK1R Blocks

NK1 Receptor Signaling Pathway

Experimental Protocols

The characterization of (R)-Casopitant as an NK1 receptor antagonist involves a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments.

NK1 Receptor Binding Assay (Radioligand Displacement)

This assay is designed to determine the affinity of (R)-Casopitant for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human NK1 receptor. The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Components:

    • Radioligand: Typically, [³H]-Substance P or another high-affinity radiolabeled NK1 receptor antagonist is used.

    • Test Compound: (R)-Casopitant is prepared in a series of dilutions.

    • Non-specific Binding Control: A high concentration of a non-labeled NK1 receptor ligand (e.g., unlabeled Substance P) is used to determine non-specific binding.

  • Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of (R)-Casopitant in a multi-well plate. The incubation is typically carried out at room temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of (R)-Casopitant that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare NK1R-expressing membranes Start->Membrane_Prep Assay_Setup Set up assay plate: - Membranes - Radioligand ([³H]-SP) - (R)-Casopitant dilutions Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapid filtration to separate bound from free ligand Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Analysis Calculate IC₅₀ and Ki values Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow
Functional Assay: Calcium Mobilization

This assay measures the ability of (R)-Casopitant to inhibit Substance P-induced increases in intracellular calcium concentration, providing a measure of its functional antagonism.

Methodology:

  • Cell Culture: Cells stably expressing the human NK1 receptor are cultured to an appropriate density.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer. The AM ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave the ester group, trapping the dye inside the cell.

  • Assay Procedure:

    • A baseline fluorescence reading is established.

    • Cells are pre-incubated with varying concentrations of (R)-Casopitant or vehicle.

    • Substance P is added to stimulate the NK1 receptor.

  • Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader or a flow cytometer. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The ability of (R)-Casopitant to inhibit the Substance P-induced calcium response is quantified. The IC₅₀ value, representing the concentration of (R)-Casopitant that causes 50% inhibition of the maximal response to Substance P, is determined.

Pharmacokinetic Study

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of (R)-Casopitant.

Methodology (based on a study in ferrets):

  • Animal Model: The ferret is a commonly used model for emesis research.

  • Dosing: A single dose of [¹⁴C]-labeled (R)-Casopitant is administered to the animals (e.g., intraperitoneally or orally).

  • Sample Collection: Blood and brain tissue samples are collected at various time points post-dosing.

  • Sample Processing: Plasma is separated from blood samples. Brain tissue is homogenized.

  • Analysis: The concentration of (R)-Casopitant and its metabolites in plasma and brain homogenates is determined using liquid chromatography-mass spectrometry (LC-MS/MS). The radioactivity is measured by scintillation counting.

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t₁/₂) are calculated. Brain penetration can be assessed by comparing the concentrations in the brain and plasma.

Conclusion

(R)-Casopitant is a well-characterized NK1 receptor antagonist with a clear mechanism of action. The experimental protocols outlined in this guide provide a framework for its further investigation and for the evaluation of other potential NK1 receptor modulators. The detailed understanding of its chemical properties and biological activity is crucial for its potential development as a therapeutic agent.

References

Exploratory

Preclinical Pharmacology of (R)-Casopitant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-Casopitant, also known as GW679769, is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. Developed for the pre...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Casopitant, also known as GW679769, is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. Developed for the prevention of chemotherapy-induced nausea and vomiting (CINV), its preclinical profile is characterized by high-affinity binding to the NK1 receptor, effective blockade of substance P-mediated signaling, and robust anti-emetic efficacy in relevant animal models. This document provides a comprehensive overview of the preclinical pharmacology of (R)-Casopitant, detailing its mechanism of action, in vitro and in vivo properties, and pharmacokinetic profile across various species. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are described and visualized.

Introduction

(R)-Casopitant is a piperazine derivative chemically identified as (2R,4S)-4-(4-Acetylpiperazin-1-yl)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide. Its therapeutic potential stems from its high affinity and selectivity for the NK1 receptor, a key component in the emetic reflex. The discovery and development of NK1 receptor antagonists represent a significant advancement in the management of both acute and delayed CINV.[1] This guide focuses on the core preclinical data that established the pharmacological profile of (R)-Casopitant.

Mechanism of Action

The emetic response to chemotherapy is mediated by various neurotransmitter systems, with the substance P (SP)/NK1 receptor pathway playing a crucial role, particularly in the delayed phase of emesis.[2][3]

  • Substance P and the NK1 Receptor: Substance P, a neuropeptide of the tachykinin family, is the preferred endogenous ligand for the NK1 receptor, a G protein-coupled receptor (GPCR).[3] Chemotherapeutic agents can trigger the release of substance P in both the gastrointestinal tract and the brainstem.

  • Emetic Pathway: When substance P binds to NK1 receptors in key areas of the brainstem, such as the nucleus tractus solitarius (NTS) and the area postrema, it initiates a signaling cascade that leads to the sensations of nausea and the physical act of vomiting.[3]

  • Antagonism by (R)-Casopitant: (R)-Casopitant acts as a competitive antagonist at the NK1 receptor. By occupying the receptor's binding site, it prevents substance P from binding and activating the downstream signaling pathway, thereby inhibiting the transmission of the emetic signal.

cluster_0 Chemotherapy-Induced Stimulus cluster_1 Neurotransmitter Release cluster_2 Receptor Binding & Signaling cluster_3 Physiological Response cluster_4 Point of Intervention Chemo Chemotherapy SP Substance P (SP) Release Chemo->SP triggers NK1R NK1 Receptor SP->NK1R binds to Gq Gq Protein Activation NK1R->Gq PLC PLC Activation Gq->PLC IP3 ↑ IP3 & DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Emesis Emesis (Nausea & Vomiting) Ca->Emesis leads to Casopitant (R)-Casopitant Casopitant->NK1R BLOCKS

Figure 1. (R)-Casopitant's mechanism of action on the Substance P/NK1 receptor pathway.

In Vitro Pharmacology

The in vitro profile of (R)-Casopitant and its metabolites was established through receptor binding and functional assays.

Receptor Binding Affinity

(R)-Casopitant and its primary oxidative metabolites, M1 (hydroxylated) and M2 (ketone), demonstrate high affinity for the NK1 receptor. While specific Ki values from a comprehensive selectivity panel are not publicly available, studies in ferret brain cortical tissue confirm that the parent compound and its metabolites possess relatively similar and potent binding capabilities.

Table 1: NK1 Receptor Binding Affinity in Ferret Brain Cortex

Compound Relative Potency
(R)-Casopitant (Parent) High
Metabolite M1 Similar to Parent
Metabolite M2 Similar to Parent

(Note: Specific quantitative Ki values are not available in the cited literature, which describes the potencies as "relatively similar".)

Experimental Protocol: Radioligand Binding Assay

The affinity of a compound for a receptor is typically determined using a competitive radioligand binding assay.

  • Preparation: Cell membranes expressing the target receptor (e.g., NK1R) are prepared and homogenized.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., (R)-Casopitant).

  • Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free, unbound radioligand.

  • Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using a scintillation counter.

  • Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) is then derived from the IC₅₀ using the Cheng-Prusoff equation.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Analysis Membranes NK1R-Expressing Cell Membranes Well Radioligand ([³H]-SP) Test Compound (Casopitant) Membranes Membranes->Well:f2 Filtration Rapid Filtration Well->Filtration Separate Bound from Free Counting Scintillation Counting Filtration->Counting Measure Radioactivity Analysis Calculate IC₅₀ & Kᵢ Counting->Analysis

Figure 2. Experimental workflow for a radioligand binding assay.

Functional Antagonism

(R)-Casopitant is a functional antagonist, meaning it blocks the physiological response induced by agonist binding. This is often quantified by measuring the inhibition of agonist-induced intracellular calcium mobilization.

Experimental Protocol: Calcium Mobilization Assay
  • Cell Loading: Cells stably expressing the NK1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

  • Compound Addition: The test compound ((R)-Casopitant) is added to the cells at various concentrations and incubated.

  • Agonist Challenge: A fixed concentration of an agonist (Substance P) is added to stimulate the cells.

  • Signal Detection: The resulting change in fluorescence, which corresponds to the increase in intracellular calcium concentration, is recorded in real-time.

  • Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and dose-response curves are generated to determine the potency of the antagonist (e.g., IC₅₀).

In Vivo Pharmacology

The anti-emetic properties of (R)-Casopitant were primarily evaluated in the ferret, an established animal model for predicting anti-emetic efficacy in humans.

Efficacy in Cisplatin-Induced Emesis Model

In ferrets, (R)-Casopitant demonstrated a dose-dependent inhibition of both retching and vomiting induced by the highly emetogenic chemotherapeutic agent, cisplatin. This model is crucial as it mimics both the acute and delayed phases of CINV seen in patients.

Table 2: In Vivo Efficacy in Ferret Model

Treatment Effect on Cisplatin-Induced Emesis
(R)-Casopitant Dose-dependent inhibition of retching and vomiting

(Note: Specific ED₅₀ values are not publicly available in the cited literature.)

Experimental Protocol: Ferret Cisplatin-Induced Emesis Model
  • Acclimation: Male ferrets are acclimated to the laboratory environment.

  • Pre-treatment: Animals are pre-treated with either vehicle or varying doses of the test compound ((R)-Casopitant), typically administered intraperitoneally (i.p.) or orally (p.o.).

  • Emetic Challenge: A standardized dose of cisplatin (e.g., 5-10 mg/kg, i.p.) is administered to induce emesis.

  • Observation: The animals are observed for a defined period (e.g., 4-72 hours), and the number of retches and vomits is recorded by trained observers.

  • Data Analysis: The efficacy of the test compound is determined by comparing the number of emetic episodes in the treated groups to the vehicle-control group. The percentage inhibition is calculated, and dose-response relationships are established.

cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Observation & Analysis Acclimation Ferret Acclimation Treatment Administer (R)-Casopitant or Vehicle Acclimation->Treatment Cisplatin Administer Cisplatin (Emetic Challenge) Treatment->Cisplatin Pre-treatment Observe Observe & Record Retching/Vomiting Cisplatin->Observe Analyze Compare Treated vs. Vehicle Groups Observe->Analyze

Figure 3. Experimental workflow for the ferret cisplatin-induced emesis model.

Brain Penetration

Effective central nervous system (CNS) action is critical for NK1 receptor antagonists. Studies in ferrets using radiolabeled [¹⁴C]-(R)-Casopitant demonstrated excellent brain penetration. Following a single intraperitoneal dose, plasma and brain concentrations were approximately equal at two hours post-dosing. The parent compound was the predominant radioactive component found in the brain (≈76%), followed by the M1 (≈19%) and M2 (≈3%) metabolites. This confirms that the active moiety readily crosses the blood-brain barrier to engage its central target.

Preclinical Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of (R)-Casopitant were investigated in mice, rats, and dogs.

Absorption and Distribution

Following oral administration of [¹⁴C]-(R)-Casopitant, the compound was rapidly absorbed in all species tested, with the maximum plasma concentration (Tmax) of radioactivity generally observed between 0.5 and 2 hours post-dose.

Metabolism and Excretion

(R)-Casopitant is extensively metabolized, with elimination occurring primarily through the feces. The predominant metabolic pathway is oxidation of the parent molecule. Other routes include loss of the N-acetyl group and N-demethylation. Urinary excretion was a minor route of elimination (2-7% of the dose) in all species. In rats, a notable sex-related difference in the rate of elimination was observed, with elimination being more rapid in males.

Table 3: Summary of Preclinical Pharmacokinetic Properties

Parameter Mouse Rat Dog Ferret
Absorption Rapid Rapid Rapid Rapid
Tmax (Radioactivity) 0.5 - 2 h 0.5 - 2 h 0.5 - 2 h N/A
Brain Penetration N/A N/A N/A Excellent (Brain:Plasma ≈ 1)
Primary Excretion Route Feces Feces Feces N/A
Key Metabolites Oxidative Oxidative (M13) Oxidative (M13) Oxidative (M1, M2)
Sex Differences Not notable Faster elimination in males Not notable N/A

(Note: M13 is a hydroxylated derivative. N/A indicates data not available in the cited sources.)

Preclinical Drug-Drug Interaction Profile

Given that anti-emetic regimens often involve combination therapy, the potential for drug-drug interactions (DDI) was investigated.

  • Interaction with 5-HT₃ Antagonists: Co-administration of (R)-Casopitant with the 5-HT₃ receptor antagonist ondansetron in ferrets resulted in a synergistic anti-emetic effect. This enhanced efficacy was not due to any alteration in the pharmacokinetics of either agent, suggesting complementary mechanisms of action.

  • CYP450 Enzymes: In vitro studies showed that (R)-Casopitant is a substrate, inhibitor, and inducer of Cytochrome P450 3A4 (CYP3A4). This complex interaction with a major drug-metabolizing enzyme highlights a potential for clinically relevant DDIs.

Conclusion

The preclinical data for (R)-Casopitant strongly supported its development as a clinical candidate for CINV. It demonstrated high affinity for the central NK1 receptor, excellent brain penetration, and potent, dose-dependent anti-emetic efficacy in the ferret model. Its pharmacokinetic profile was characterized by rapid absorption and extensive metabolism. These findings established a clear mechanism of action and a strong pharmacological rationale for its evaluation in human clinical trials.

References

Foundational

(R)-Casopitant for Chemotherapy-Induced Nausea and Vomiting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment. (R)-Casopitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist that was developed for the prevention of CINV. Although its development for this indication was discontinued, the extensive clinical trial data generated provides valuable insights into the role of NK-1 receptor antagonism in managing CINV. This technical guide provides an in-depth overview of (R)-Casopitant, focusing on its mechanism of action, clinical efficacy, safety profile, and the experimental protocols used in its evaluation.

Mechanism of Action

(R)-Casopitant exerts its antiemetic effect by blocking the binding of substance P to the NK-1 receptor. Substance P is a neuropeptide found in the central and peripheral nervous systems and is a key mediator of the emetic reflex, particularly in the delayed phase of CINV. Chemotherapy can trigger the release of substance P, which then activates NK-1 receptors in critical areas of the brain involved in the vomiting reflex, such as the nucleus tractus solitarius and the area postrema. By competitively inhibiting the NK-1 receptor, (R)-Casopitant disrupts this signaling pathway, thereby preventing the transmission of emetic signals.

Signaling Pathway of (R)-Casopitant in Preventing CINV

Chemotherapy Chemotherapy SubstanceP Substance P Release Chemotherapy->SubstanceP induces NK1R NK-1 Receptor SubstanceP->NK1R binds to Emesis Nausea & Vomiting NK1R->Emesis activates emetic pathway Casopitant (R)-Casopitant Casopitant->NK1R blocks

Caption: Mechanism of action of (R)-Casopitant in the CINV pathway.

Clinical Efficacy

The clinical development program for (R)-Casopitant in CINV included Phase II and Phase III trials evaluating its efficacy in patients receiving both moderately emetogenic chemotherapy (MEC) and highly emetogenic chemotherapy (HEC).

Efficacy in Moderately Emetogenic Chemotherapy (MEC)

A Phase III trial investigated (R)-Casopitant in chemotherapy-naïve patients, predominantly women with breast cancer, receiving an anthracycline and cyclophosphamide-based regimen.[1] Patients were randomized to receive the standard of care (ondansetron and dexamethasone) plus either placebo or one of three (R)-Casopitant regimens. The primary endpoint was Complete Response (CR), defined as no vomiting, retching, or use of rescue medication in the first 120 hours post-chemotherapy.

Table 1: Complete Response Rates in Patients Receiving MEC [1]

Treatment ArmNComplete Response (CR) Rate (0-120h)P-value vs. Control
Control (Ondansetron + Dexamethasone)-59%-
Single Oral Dose (R)-Casopitant (150 mg)-73%< .0001
3-Day Oral (R)-Casopitant (150 mg Day 1, 50 mg Days 2-3)-73%< .0001
3-Day IV/Oral (R)-Casopitant (90 mg IV Day 1, 50 mg Oral Days 2-3)-74%< .0001

Data from a Phase III trial in patients receiving MEC.[1]

Efficacy in Highly Emetogenic Chemotherapy (HEC)

In a randomized, double-blind, placebo-controlled trial, (R)-Casopitant was evaluated in chemotherapy-naïve patients with solid tumors receiving cisplatin-based HEC.[2] All patients received ondansetron and dexamethasone. The primary endpoint was the proportion of patients achieving a CR in the first 120 hours.

Table 2: Complete Response Rates in Patients Receiving HEC [2]

Treatment ArmNComplete Response (CR) Rate (0-120h)P-value vs. Control
Control (Ondansetron + Dexamethasone)26566%-
Single Oral Dose (R)-Casopitant (150 mg)26686%<0.0001
3-Day IV/Oral (R)-Casopitant (90 mg IV Day 1, 50 mg Oral Days 2-3)26980%0.0004

Data from a randomized trial in patients receiving HEC.

Experimental Protocols

Study Design and Patient Population

The pivotal clinical trials for (R)-Casopitant were multinational, randomized, double-blind, placebo-controlled studies. Eligible patients were chemotherapy-naïve adults scheduled to receive single-day MEC or HEC regimens. Key inclusion criteria typically included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1. Patients with significant cardiac, hepatic, or renal impairment were generally excluded.

Treatment Regimens

In the MEC and HEC trials, the control group received a standard antiemetic regimen of a 5-HT3 receptor antagonist (ondansetron) and a corticosteroid (dexamethasone). The experimental arms received the same backbone therapy plus (R)-Casopitant administered either as a single oral dose, a 3-day oral regimen, or a 3-day intravenous/oral regimen.

Experimental Workflow for a Typical (R)-Casopitant CINV Trial

Screening Patient Screening & Enrollment Randomization Randomization Screening->Randomization Day1 Day 1: Chemotherapy & Study Drug Administration Randomization->Day1 Day2_5 Days 2-5: Post-Chemotherapy Observation Day1->Day2_5 Data_Collection Data Collection (Patient Diaries, Questionnaires) Day2_5->Data_Collection Analysis Efficacy & Safety Analysis Data_Collection->Analysis

Caption: Generalized workflow of the (R)-Casopitant CINV clinical trials.

Efficacy and Safety Assessments

The primary efficacy endpoint in the Phase III trials was "Complete Response" (CR), defined as no emetic episodes (vomiting or retching) and no use of rescue antiemetic medication during the 120-hour period following chemotherapy administration.

Patient-reported outcomes were crucial for assessing CINV. Patients typically completed daily diaries to record:

  • Emetic episodes: The number of vomiting and retching episodes.

  • Nausea severity: Assessed using a 100-mm Visual Analog Scale (VAS), where 0 mm represented "no nausea" and 100 mm represented "nausea as bad as it could be."

  • Use of rescue medication: The type and timing of any antiemetics taken for breakthrough CINV.

In some studies, the Functional Living Index–Emesis (FLIE) questionnaire was used to assess the impact of CINV on patients' daily lives. The MASCC Antiemesis Tool (MAT) is another validated instrument often used in clinical practice and research to facilitate communication and assessment of CINV.

Safety and tolerability were monitored through the recording of all adverse events (AEs), serious adverse events (SAEs), laboratory tests, and vital signs.

Safety and Tolerability

(R)-Casopitant was generally well-tolerated in clinical trials. The incidence of adverse events was broadly similar between the (R)-Casopitant and control groups.

Table 3: Most Common Adverse Events in the HEC Trial (%)

Adverse EventControl (n=265)Single Oral Dose (R)-Casopitant (n=266)3-Day IV/Oral (R)-Casopitant (n=269)
Any Adverse Event 73% 77% 75%
Neutropenia3%1%4%
Febrile Neutropenia<1%1%2%
Dehydration2%<1%<1%

Data represents serious adverse events from a trial in patients receiving HEC.

In the MEC trial, adverse events were also balanced among the study arms.

Conclusion

The clinical development of (R)-Casopitant provided robust evidence for the efficacy of NK-1 receptor antagonists in preventing CINV in patients receiving both moderately and highly emetogenic chemotherapy. When added to the standard of care with a 5-HT3 receptor antagonist and dexamethasone, (R)-Casopitant significantly increased the proportion of patients achieving a complete response. The safety profile of (R)-Casopitant was comparable to that of the standard antiemetic regimen. Although the development of (R)-Casopitant for CINV was halted, the data from its clinical trials have contributed significantly to the understanding of CINV pathophysiology and the establishment of NK-1 receptor antagonism as a cornerstone of antiemetic therapy. These findings remain a valuable resource for researchers and clinicians in the ongoing effort to improve the management of CINV.

References

Exploratory

(R)-Casopitant as a potential antidepressant

An In-Depth Technical Guide to (R)-Casopitant as a Potential Antidepressant Introduction (R)-Casopitant, also known as GW679769, is a potent, selective, and brain-penetrant antagonist of the neurokinin-1 (NK1) receptor.[...

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (R)-Casopitant as a Potential Antidepressant

Introduction

(R)-Casopitant, also known as GW679769, is a potent, selective, and brain-penetrant antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor and its endogenous ligand, Substance P, are key components of a neuropeptide system implicated in the pathophysiology of stress, anxiety, and depression.[2][3] NK1 receptors are densely expressed in brain regions critical for mood regulation, including the amygdala, hippocampus, and frontal cortex, making them a compelling target for novel antidepressant therapies.[4][5]

(R)-Casopitant was investigated in clinical trials for major depressive disorder (MDD) based on the hypothesis that blocking Substance P signaling could produce an antidepressant effect. While early studies showed some promise, the overall clinical results were mixed, ultimately leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and clinical trial results for (R)-Casopitant in the context of depression research.

Mechanism of Action

The antidepressant hypothesis for (R)-Casopitant is centered on its antagonism of the NK1 receptor.

  • Substance P (SP): An 11-amino acid neuropeptide that functions as a primary neurotransmitter in pathways related to pain, inflammation, and stress responses.

  • NK1 Receptor: A G-protein coupled receptor (GPCR) that is preferentially activated by Substance P.

  • Signaling Cascade: Binding of SP to the NK1 receptor on a postsynaptic neuron initiates a signaling cascade via Gαq protein activation. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels and activate Protein Kinase C (PKC), modulating neuronal excitability and gene expression.

  • Pharmacological Intervention: (R)-Casopitant competitively binds to the NK1 receptor, preventing Substance P from activating this downstream signaling cascade. This blockade is thought to normalize neuronal circuits dysregulated by stress and contribute to an antidepressant effect.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Casopitant (R)-Casopitant Casopitant->NK1R Antagonizes Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC Activates Downstream Neuronal Modulation PKC->Downstream

Caption: NK1 receptor signaling and the inhibitory action of (R)-Casopitant.

Preclinical Evaluation

Preclinical studies were essential to establish the potency, selectivity, and central nervous system (CNS) activity of (R)-Casopitant.

In Vitro Receptor Binding

Table 1: In Vitro Profile of (R)-Casopitant

Parameter Target Species Value
Binding Affinity NK1 Receptor Ferret (Brain Cortex) High Affinity

| Selectivity | NK1 Receptor | N/A | Highly Selective |

Experimental Protocol: Radioligand Binding Assay (General)
  • Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.

  • Materials:

    • Cell membrane preparations from tissues or cell lines expressing the human NK1 receptor.

    • A high-affinity radioligand for the NK1 receptor (e.g., [³H]-Substance P).

    • Test compound ((R)-Casopitant) at a range of concentrations.

    • Incubation buffer (e.g., Tris-HCl with MgCl₂, BSA, and protease inhibitors).

    • Non-specific binding control (a high concentration of a non-labeled ligand, e.g., unlabeled Aprepitant).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Membrane preparations are incubated in assay tubes with the radioligand and either buffer, the non-specific control, or varying concentrations of (R)-Casopitant.

    • Tubes are incubated to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Filters are washed multiple times with ice-cold buffer.

    • Filters are placed in scintillation vials with scintillation fluid, and radioactivity is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of specific radioligand binding (IC50) is determined by non-linear regression.

    • The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Animal Models

The gerbil foot-tapping model is a standard assay used to confirm that an NK1 receptor antagonist can cross the blood-brain barrier and engage its central target.

Table 2: Efficacy of NK1 Antagonists in Animal Models

Model Species Compound Class Effect

| Agonist-Induced Foot-Tapping | Gerbil | CNS-Penetrant NK1 Antagonists | Dose-dependent inhibition of foot-tapping behavior induced by a centrally administered NK1 agonist (e.g., GR73632). |

Experimental Protocol: Gerbil Foot-Tapping Model
  • Objective: To assess the in vivo central NK1 receptor antagonist activity of a test compound.

  • Rationale: Direct administration of an NK1 receptor agonist (like GR73632) into the cerebral ventricles of a gerbil induces a characteristic and quantifiable foot-tapping behavior. The ability of a systemically administered antagonist to block this centrally-mediated behavior demonstrates its brain penetrance and target engagement.

  • Procedure:

    • Animal Preparation: Gerbils are anesthetized, and a guide cannula is surgically implanted for intracerebroventricular (i.c.v.) injections. Animals are allowed to recover for several days.

    • Drug Administration: Animals are pre-treated with (R)-Casopitant (e.g., via oral gavage or intraperitoneal injection) or vehicle at various doses and pre-treatment times.

    • Agonist Challenge: At the designated time after antagonist administration, the NK1 agonist GR73632 (e.g., 3 pmol) is infused i.c.v. via an injection needle inserted into the guide cannula.

    • Behavioral Observation: Immediately after the agonist challenge, the animal is placed in a transparent observation chamber. The number of hind-limb foot-taps is counted by a trained observer, typically for a 2-4 minute period.

    • Data Analysis: The dose of (R)-Casopitant required to inhibit the foot-tapping response by 50% (ID50) is calculated to quantify its in vivo central potency.

Preclinical_Workflow cluster_discovery Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Target Engagement cluster_efficacy Phase 3: Behavioral Efficacy Models cluster_decision Phase 4: Go/No-Go Decision Binding Receptor Binding Assays (Determine Ki, Selectivity) Functional Functional Assays (e.g., Ca2+ Mobilization) Binding->Functional PK Pharmacokinetics & Brain Penetration Functional->PK FootTapping Gerbil Foot-Tapping Model (Confirm Central Activity) PK->FootTapping FST Forced Swim Test FootTapping->FST FearConditioning Fear Conditioning Models FootTapping->FearConditioning Decision Advance to Human Clinical Trials? FST->Decision FearConditioning->Decision

Caption: A typical preclinical workflow for an antidepressant NK1 receptor antagonist.

Clinical Development for MDD

(R)-Casopitant advanced to Phase II clinical trials to evaluate its efficacy and safety in patients with Major Depressive Disorder (MDD). The studies were designed to test the hypothesis that high levels of NK1 receptor occupancy are required for an antidepressant effect.

Table 3: Summary of Phase II Clinical Trials of (R)-Casopitant in MDD

Study ID N Treatment Arms Duration Primary Outcome Measure Key Finding Reference
Study 092 356 (R)-Casopitant 30 mg/day(R)-Casopitant 80 mg/dayPlacebo 8 weeks Change from baseline in HAMD-17 total score 80 mg dose was statistically superior to placebo (difference = -2.7, p=0.023). 30 mg dose was not.

| Study 096 | 362 | (R)-Casopitant 120 mg/dayParoxetine 30 mg/dayPlacebo | 8 weeks | Change from baseline in HAMD-17 total score | Neither (R)-Casopitant nor paroxetine achieved statistical separation from placebo. | |

Experimental Protocol: Randomized, Placebo-Controlled MDD Trial (General)
  • Objective: To evaluate the efficacy, safety, and tolerability of (R)-Casopitant compared to placebo in outpatients with MDD.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study. An active comparator arm (e.g., an SSRI like paroxetine) is often included to validate the trial's sensitivity.

  • Patient Population:

    • Inclusion Criteria: Adults (e.g., 18-65 years) with a primary diagnosis of non-psychotic MDD according to DSM-IV-TR criteria. A minimum score on a depression rating scale at screening and baseline is required (e.g., Hamilton Depression Rating Scale 17-item [HAMD-17] total score ≥ 20).

    • Exclusion Criteria: History of bipolar disorder, schizophrenia, or other primary psychiatric diagnoses; substance or alcohol dependence within the last 12 months; unstable medical illness; imminent suicide risk.

  • Procedure:

    • Screening & Washout (1-2 weeks): Patients are screened for eligibility. Any existing psychotropic medications are tapered and discontinued.

    • Randomization: Eligible patients are randomly assigned to one of the treatment arms (e.g., (R)-Casopitant, Paroxetine, or Placebo).

    • Double-Blind Treatment (8 weeks): Patients receive the assigned study medication daily. Doses may be fixed or titrated to a target, as in Study 096.

    • Assessments: Efficacy is evaluated at baseline and regular intervals (e.g., weeks 1, 2, 4, 6, 8) using standardized scales.

      • Primary Efficacy Measure: Change from baseline to week 8 in the HAMD-17 total score.

      • Secondary Measures: Montgomery-Åsberg Depression Rating Scale (MADRS), Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I), patient-reported outcomes.

    • Safety Monitoring: Adverse events, vital signs, ECGs, and clinical laboratory tests are monitored throughout the study.

  • Statistical Analysis: The primary analysis typically uses a mixed-model for repeated measures (MMRM) or an analysis of covariance (ANCOVA) to compare the change from baseline in the HAMD-17 score between the (R)-Casopitant group and the placebo group at the final timepoint.

Summary and Future Directions

(R)-Casopitant is a well-characterized, centrally-active NK1 receptor antagonist. Preclinical data confirmed its mechanism of action and in vivo target engagement. However, its clinical development for depression yielded inconsistent results. While one Phase II study demonstrated a statistically significant, albeit modest, antidepressant effect at a high dose, a subsequent study failed to replicate a positive finding.

This outcome is representative of the broader challenges faced by the entire class of NK1 antagonists for psychiatric indications. Despite a strong biological rationale and initial promising results, multiple compounds failed to consistently demonstrate efficacy in large-scale Phase III trials for depression. The development of (R)-Casopitant for depression was subsequently halted, and its investigation, like other "-pitant" drugs, was re-focused on the prevention of chemotherapy-induced nausea and vomiting (CINV), where the class has proven highly successful. The discrepancy between preclinical promise and clinical failure in depression remains a topic of scientific discussion, potentially highlighting limitations of animal models or the complex, heterogeneous nature of major depressive disorder.

References

Foundational

In vivo studies of (R)-Casopitant in animal models

An In-Depth Technical Guide to In Vivo Studies of (R)-Casopitant in Animal Models Introduction (R)-Casopitant (formerly GW679769) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor.[1][...

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to In Vivo Studies of (R)-Casopitant in Animal Models

Introduction

(R)-Casopitant (formerly GW679769) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor.[1][2] The NK-1 receptor's endogenous ligand, Substance P (SP), is a neuropeptide implicated in the pathophysiology of numerous conditions, including emesis, pain, inflammation, and mood disorders.[3][4] By blocking the binding of Substance P to the NK-1 receptor, casopitant was primarily investigated for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1] Preclinical in vivo studies in various animal models were crucial for delineating its pharmacokinetic profile, establishing its antiemetic efficacy, and understanding its mechanism of action. This document provides a comprehensive technical overview of these foundational animal studies.

Mechanism of Action: NK-1 Receptor Antagonism

The emetic reflex is a complex process coordinated by the central nervous system, particularly involving the nucleus tractus solitarius (NTS) and the area postrema in the brainstem. Chemotherapeutic agents can trigger the release of neurotransmitters, including Substance P, in both the periphery (gastrointestinal tract) and the central nervous system. Substance P then binds to NK-1 receptors in the brain's emetic centers, initiating the signaling cascade that leads to nausea and vomiting. (R)-Casopitant acts as a competitive antagonist at these NK-1 receptors, preventing Substance P-mediated signal transduction. This central action is critical for its antiemetic effect, as potent NK-1 receptor antagonists that do not cross the blood-brain barrier have been shown to be ineffective.

NK1_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space SP Substance P (SP) NK1R NK-1 Receptor SP->NK1R Binds Casopitant (R)-Casopitant Casopitant->NK1R Blocks G_Protein G-Protein Activation NK1R->G_Protein Activates Emesis Emetic Signaling Cascade G_Protein->Emesis

NK-1 Receptor Signaling and (R)-Casopitant Inhibition.

Pharmacokinetic Studies in Animal Models

The absorption, distribution, metabolism, and excretion (ADME) of (R)-Casopitant have been characterized in several animal species, including ferrets, mice, rats, and dogs. These studies typically utilized radiolabeled [¹⁴C]casopitant to trace the disposition of the drug and its metabolites.

Pharmacokinetics and Brain Penetration in Ferrets

The ferret is a key model for emesis research as it responds to the full spectrum of emetogenic agents that affect humans. Studies in this model were vital for confirming the central activity of casopitant.

Table 1: Pharmacokinetic Data of (R)-Casopitant in Ferrets

ParameterFindingReference
Administration Route Single Intraperitoneal (i.p.) Dose
Absorption Rapidly absorbed
Brain Penetration Plasma and brain concentrations approximately equal at 2 hours post-dose
Metabolism (Brain) Parent Compound: ~76% of radioactivity
M1 (Hydroxylated Metabolite): ~19% of radioactivity
M2 (Ketone Metabolite): ~3% of radioactivity
Pharmacologic Activity Largely attributable to the parent compound
Metabolic Disposition in Rodents and Dogs

Comprehensive ADME studies were conducted in mice, rats, and dogs to understand species differences and to compare with human metabolic profiles.

Table 2: Metabolic Disposition of (R)-Casopitant in Mice, Rats, and Dogs

ParameterFindingSpeciesReference
Administration Route Single Oral DoseMouse, Rat, Dog
Absorption (Tmax) 0.5 to 2 hours for maximum plasma radioactivityMouse, Rat, Dog
Primary Circulating Components Unchanged Casopitant and M13 (hydroxylated derivative)Dog, Female Rat
Excretion Route Primarily in feces via metabolismMouse, Rat, Dog
Urinary Excretion Minor route (2-7% of dose)Mouse, Rat, Dog
Sex Differences Elimination more rapid in male rats than female ratsRat
Tissue Accumulation (Repeat Dosing) Highest levels of drug-related material in lung and liver; concentrations significantly higher in tissues than plasmaRat, Dog
Myocardial Accumulation (26-week study) Metabolites M200 and M134 were the major components in myocardium, reaching millimolar concentrationsDog

Efficacy Studies in Animal Models

The primary efficacy endpoint for (R)-Casopitant in animal models was the prevention of emesis induced by chemotherapeutic agents, most notably cisplatin.

Cisplatin-Induced Emesis in Ferrets

This model was instrumental in establishing the antiemetic potential of casopitant.

Table 3: Efficacy of (R)-Casopitant in the Ferret Model of Cisplatin-Induced Emesis

ParameterFindingReference
Efficacy Inhibited retching and vomiting in a dose-dependent manner
Behavioral Effects Reduced nausea-like behaviors
Combination Therapy Demonstrated synergistic antiemetic activity when co-administered with the 5-HT3 antagonist ondansetron
Drug Interaction The observed synergy was not due to pharmacokinetic interactions but rather complementary mechanisms of action

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of in vivo studies. Below are protocols for key experiments performed with (R)-Casopitant.

Protocol 1: Cisplatin-Induced Emesis in Ferrets
  • Animal Model: Male descented ferrets, acclimatized to the laboratory environment.

  • Housing: Housed individually in cages allowing for clear observation of behavior.

  • Drug Administration:

    • (R)-Casopitant or vehicle control is administered via the appropriate route (e.g., intraperitoneal or oral) at a predetermined time before the emetogen challenge.

    • Cisplatin (e.g., 5-10 mg/kg) is administered intraperitoneally to induce emesis.

  • Observation: Animals are continuously observed for a defined period (e.g., 4-8 hours for acute phase, up to 72 hours for delayed phase).

  • Data Collection: The number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded for each animal.

  • Analysis: The antiemetic efficacy is calculated as the percentage reduction in the number of emetic episodes in the casopitant-treated group compared to the vehicle-control group. Dose-response curves are generated to determine the ED₅₀.

Emesis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation 1. Animal Acclimation (Ferrets) Baseline 2. Baseline Observation Acclimation->Baseline Dosing_Test 3. Administer (R)-Casopitant or Vehicle Control Baseline->Dosing_Test Dosing_Emetogen 4. Administer Cisplatin (Emetogen Challenge) Dosing_Test->Dosing_Emetogen Observation 5. Observation Period (e.g., 4-72 hours) Dosing_Emetogen->Observation Quantify 6. Quantify Retching & Vomiting Episodes Observation->Quantify Analysis 7. Statistical Analysis & Dose-Response Calculation Quantify->Analysis

Workflow for Cisplatin-Induced Emesis Study in Ferrets.
Protocol 2: Pharmacokinetic and Tissue Distribution Study in Rats

  • Animal Model: Male and female Wistar or Sprague-Dawley rats.

  • Drug Administration: A single oral gavage dose of [¹⁴C]casopitant is administered.

  • Sample Collection:

    • Plasma: Blood samples are collected serially from the tail vein or via cardiac puncture at terminal time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.

    • Excreta: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a period of up to 72 hours or until radioactivity is negligible.

    • Tissue Distribution (for terminal studies): At selected time points, animals are euthanized, and various tissues (e.g., brain, liver, lung, heart, kidney) are harvested, weighed, and homogenized.

  • Sample Analysis:

    • The total radioactivity in plasma, urine, feces, and tissue homogenates is determined by liquid scintillation counting.

    • Metabolite profiling is performed on plasma and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its major metabolites.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t₁/₂) using non-compartmental analysis.

Conclusion

In vivo studies in animal models were fundamental to the development of (R)-Casopitant. The ferret model of cisplatin-induced emesis unequivocally demonstrated its potent, dose-dependent antiemetic efficacy and its synergistic action with 5-HT3 antagonists. Pharmacokinetic and metabolism studies in ferrets, mice, rats, and dogs provided a detailed understanding of its absorption, high brain penetration, metabolic pathways, and excretion, which supported its clinical investigation. The data gathered from these preclinical models provided the necessary foundation of safety and efficacy to proceed with human trials for its intended indication in preventing CINV.

References

Exploratory

The Rise and Fall of (R)-Casopitant: A Technical Review of a Promising NK1 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction (R)-Casopitant (formerly known as GW679769) was a potent and selective, centrally-acting neurokinin-1 (NK1) recepto...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Casopitant (formerly known as GW679769) was a potent and selective, centrally-acting neurokinin-1 (NK1) receptor antagonist developed by GlaxoSmithKline (GSK). It showed significant promise in the prevention of chemotherapy-induced nausea and vomiting (CINV), a debilitating side effect of cancer therapy. Despite successfully completing Phase III clinical trials and demonstrating efficacy, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the development and discontinuation of (R)-Casopitant, detailing its pharmacological profile, clinical trial outcomes, and the factors that led to the cessation of its development.

Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway

(R)-Casopitant exerts its therapeutic effect by competitively blocking the binding of Substance P (SP) to the neurokinin-1 (NK1) receptor.[1][2] Substance P, a neuropeptide of the tachykinin family, is a key mediator of the emetic reflex, particularly in the delayed phase of CINV.[1][3] The NK1 receptor is a G-protein coupled receptor (GPCR) predominantly found in the central and peripheral nervous systems, including key areas involved in emesis such as the nucleus tractus solitarii and the area postrema.[1]

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, activating downstream signaling cascades. This primarily involves the Gq alpha subunit of the G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation and the transmission of the emetic signal. (R)-Casopitant, by acting as an antagonist, prevents this cascade from being initiated by Substance P.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Emetic_Signal Emetic Signal Transmission Ca2->Emetic_Signal PKC->Emetic_Signal Casopitant (R)-Casopitant Casopitant->NK1R Blocks

Diagram 1: Substance P/NK1 Receptor Signaling Pathway and the Action of (R)-Casopitant.

Preclinical Pharmacology

(R)-Casopitant demonstrated high affinity and selectivity for the NK1 receptor in preclinical studies. In a ferret model, a species known to have a similar emetic response to humans, (R)-Casopitant effectively inhibited cisplatin-induced retching and vomiting in a dose-dependent manner.

In Vitro Binding Affinity
CompoundReceptorAssay TypeIC50 (nmol/L)
(R)-CasopitantFerret NK1 ReceptorSubstance P Displacement0.16

Table 1: In Vitro Binding Affinity of (R)-Casopitant

Pharmacokinetics and Metabolism

The pharmacokinetic profile of (R)-Casopitant was characterized in both preclinical species and humans.

Key Pharmacokinetic Parameters
SpeciesRouteKey Findings
FerretIntraperitonealRapidly absorbed with plasma and brain concentrations being approximately equal at 2 hours post-dose. The parent compound was the predominant radioactive component in the brain.
HumanOral & IVNearly complete absorption after oral administration with principal elimination via feces. Extensively metabolized with negligible amounts of unchanged drug excreted.

Table 2: Summary of Pharmacokinetic Profile of (R)-Casopitant

Metabolism

(R)-Casopitant undergoes extensive metabolism, primarily through oxidation. The main circulating metabolites in humans were a hydroxylated derivative (M13/GSK525060) and, after oral administration, a deacetylated and oxidized metabolite (M12/GSK631832). In vitro studies indicated that casopitant is a substrate, inhibitor, and inducer of the cytochrome P450 enzyme CYP3A4, suggesting a potential for drug-drug interactions.

Clinical Development for CINV

(R)-Casopitant progressed through a comprehensive clinical development program for the prevention of CINV, completing Phase II and Phase III trials. The primary focus was on its use in combination with standard antiemetic agents, a 5-HT3 receptor antagonist (e.g., ondansetron) and a corticosteroid (dexamethasone).

Phase II Clinical Trial Data (Moderately Emetogenic Chemotherapy)

A Phase II, randomized, double-blind, placebo-controlled trial evaluated different doses of oral casopitant in patients receiving moderately emetogenic chemotherapy (MEC). The primary endpoint was the rate of complete response (CR), defined as no vomiting, retching, or use of rescue medication.

Treatment Arm (in addition to ondansetron and dexamethasone)Complete Response (CR) Rate (120 hours)p-value vs. Control
Placebo (Control)69.4%-
Casopitant 50 mg80.8%P = 0.0127
Casopitant 100 mg78.5%P = 0.0127
Casopitant 150 mg84.2%P = 0.0127

Table 3: Phase II Efficacy of (R)-Casopitant in MEC-induced CINV

Phase III Clinical Trial Data (Highly Emetogenic Chemotherapy)

A pivotal Phase III, randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of (R)-Casopitant in patients receiving highly emetogenic chemotherapy (HEC), primarily cisplatin-based regimens.

Treatment Arm (in addition to ondansetron and dexamethasone)Number of Patients (n)Complete Response (CR) Rate (Cycle 1, 120 hours)p-value vs. Control
Placebo (Control)26566%-
Single-dose oral casopitant (150 mg)26686%<0.0001
3-day IV/oral casopitant (90 mg IV day 1, 50 mg oral days 2-3)26980%0.0004

Table 4: Phase III Efficacy of (R)-Casopitant in HEC-induced CINV

Discontinuation of Development

In July 2008, GSK filed a marketing authorization application for casopitant with the European Medicines Agency. However, in September 2009, the company announced the withdrawal of its application and the discontinuation of the drug's development. This decision was made after receiving a complete response letter from the U.S. Food and Drug Administration (FDA) and subsequent regulatory consultation. GSK stated that "significant further safety data would be required to support the registration of casopitant on a worldwide basis, which would take a considerable time to produce."

While the full details of the safety concerns were not publicly disclosed, analysis of the Phase III trial data provides some insights into the adverse event profile.

Adverse Events in Phase III (HEC)

The overall incidence of adverse events was similar between the casopitant and control groups. However, some serious adverse events were reported.

Serious Adverse EventControl Group (n=269)Single-Dose Oral Casopitant (n=271)3-Day IV/Oral Casopitant (n=270)
Neutropenia3% (n=5)1% (n=3)4% (n=11)
Febrile Neutropenia<1% (n=1)1% (n=4)2% (n=6)
Dehydration2% (n=4)<1% (n=2)<1% (n=1)

Table 5: Incidence of Common Serious Adverse Events in the Phase III HEC Trial

Although a definitive causal link was not established in the publication, the numerical differences in neutropenia and febrile neutropenia between the treatment arms may have contributed to the regulatory concerns regarding the overall risk-benefit profile, especially given the availability of other antiemetic agents.

Experimental Protocols

Detailed experimental protocols for the development of (R)-Casopitant are proprietary to GlaxoSmithKline. However, based on standard methodologies of the time for NK1 receptor antagonists, the following represents likely protocols for key assays.

NK1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay would have been crucial for determining the binding affinity of (R)-Casopitant for the NK1 receptor.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Cells expressing NK1R) Incubation Incubate Membranes, Radioligand, and Casopitant Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]Substance P) Radioligand_Prep->Incubation Casopitant_Prep Casopitant Dilutions Casopitant_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Determine IC₅₀ and Ki) Scintillation->Data_Analysis Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture Cells (Expressing NK1R) Dye_Loading Load Cells with a Calcium-sensitive Dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Pre_incubation Pre-incubate Cells with (R)-Casopitant Dye_Loading->Pre_incubation SP_Stimulation Stimulate with Substance P Pre_incubation->SP_Stimulation Fluorescence_Measurement Measure Fluorescence Changes (Indicating Ca²⁺ levels) SP_Stimulation->Fluorescence_Measurement Data_Analysis Data Analysis (Determine IC₅₀ for inhibition) Fluorescence_Measurement->Data_Analysis

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: (R)-Casopitant in vitro Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-Casopitant, also known as GW679769, is a potent and highly selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] The...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Casopitant, also known as GW679769, is a potent and highly selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G protein-coupled receptor implicated in a variety of physiological processes, including pain, inflammation, and emesis.[3][4] Consequently, NK1 receptor antagonists like (R)-Casopitant have been investigated for their therapeutic potential in treating chemotherapy-induced nausea and vomiting, as well as other conditions.[1]

These application notes provide a detailed protocol for an in vitro radioligand receptor binding assay to determine the binding affinity of (R)-Casopitant for the human NK1 receptor.

Receptor Binding Profile of (R)-Casopitant

(R)-Casopitant exhibits high affinity for the neurokinin-1 receptor. While specific public domain data for the human receptor is limited, studies on the ferret brain NK1 receptor have demonstrated a high affinity. Generally, NK1 receptor antagonists are known for their high selectivity, showing minimal interaction with other receptors such as NK2, NK3, serotonin, dopamine, and corticosteroid receptors.

ReceptorLigandSpeciesAssay TypeKᵢ (nM)IC₅₀ (nM)Reference
Neurokinin-1 (NK1)(R)-CasopitantFerretRadioligand BindingNot Reported0.16
Neurokinin-1 (NK1)Aprepitant (comparator)HumanRadioligand BindingNot Reported~0.1

Note: The table includes a representative IC₅₀ value for a similar class of compound against the human NK1 receptor for comparative purposes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the neurokinin-1 receptor signaling pathway and the experimental workflow for the in vitro receptor binding assay.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes SP Substance P SP->NK1R binds Casopitant (R)-Casopitant Casopitant->NK1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

Caption: Neurokinin-1 (NK1) Receptor Signaling Pathway.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells expressing human NK1 receptor Membrane_Prep 2. Prepare cell membranes (Homogenization & Centrifugation) Cell_Culture->Membrane_Prep Reagent_Prep 3. Prepare reagents: - (R)-Casopitant dilutions - Radioligand ([³H]-Substance P) - Assay Buffer Membrane_Prep->Reagent_Prep Incubation 4. Incubate: Membranes + Radioligand + (R)-Casopitant (or vehicle) Reagent_Prep->Incubation Filtration 5. Separate bound from free ligand (Rapid vacuum filtration) Incubation->Filtration Counting 6. Quantify bound radioactivity (Scintillation counting) Filtration->Counting IC50_Calc 7. Determine IC₅₀ value (Non-linear regression) Counting->IC50_Calc Ki_Calc 8. Calculate Kᵢ value (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Experimental Workflow for the NK1 Receptor Binding Assay.

Experimental Protocols

Preparation of Cell Membranes from HEK293 Cells Stably Expressing Human NK1 Receptor

This protocol describes the preparation of a crude membrane fraction from cultured Human Embryonic Kidney (HEK293) cells overexpressing the human NK1 receptor.

Materials:

  • HEK293 cells stably expressing human NK1 receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Harvest cultured HEK293-hNK1 cells and wash the cell pellet twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice, or by sonication.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Repeat the centrifugation (step 5) and resuspension (step 6) steps one more time to wash the membranes.

  • After the final centrifugation, resuspend the membrane pellet in Sucrose Buffer for storage.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane suspension and store at -80°C until use.

In vitro Radioligand Binding Assay Protocol

This competitive binding assay measures the ability of (R)-Casopitant to displace a radiolabeled ligand from the human NK1 receptor.

Materials:

  • Prepared cell membranes from HEK293-hNK1 cells

  • (R)-Casopitant stock solution (e.g., in DMSO) and serial dilutions

  • Radioligand: [³H]-Substance P

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Non-specific binding control: High concentration of a known non-radiolabeled NK1 antagonist (e.g., 1 µM Aprepitant)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • On the day of the assay, thaw the frozen membrane aliquots on ice and dilute to the desired concentration in Assay Buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL of Assay Buffer

    • Non-specific Binding: 25 µL of non-labeled NK1 antagonist

    • Competition: 25 µL of each dilution of (R)-Casopitant

  • Add 100 µL of the diluted cell membrane preparation to each well.

  • Add 25 µL of [³H]-Substance P (at a final concentration close to its Kd) to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and allow to equilibrate.

  • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the (R)-Casopitant concentration.

  • Determine the IC₅₀ value (the concentration of (R)-Casopitant that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).

  • Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/K_d)

    Where:

    • IC₅₀ is the experimentally determined half-maximal inhibitory concentration of (R)-Casopitant.

    • [L] is the concentration of the radioligand ([³H]-Substance P) used in the assay.

    • K_d is the dissociation constant of the radioligand for the NK1 receptor.

References

Application

Application Notes and Protocols for (R)-Casopitant Efficacy Testing in Animal Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for utilizing ferret models to assess the efficacy of (R)-Casopitant, a pote...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ferret models to assess the efficacy of (R)-Casopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, in preventing chemotherapy-induced nausea and vomiting (CINV).

Introduction

(R)-Casopitant is a neurokinin-1 (NK1) receptor antagonist developed for the prevention of nausea and vomiting associated with chemotherapy.[1][2][3] The ferret is a well-established and predictive animal model for studying CINV due to its similar emetic response to humans, including both acute and delayed phases of emesis following cisplatin administration.[2][4] These protocols detail two primary ferret models for evaluating the anti-emetic and anti-nausea efficacy of (R)-Casopitant: the acute CINV model and the delayed CINV model.

Animal Models

The ferret (Mustela putorius furo) is the animal model of choice for these studies. They exhibit a robust and quantifiable emetic response to chemotherapeutic agents like cisplatin.

Data Presentation

Table 1: Efficacy of (R)-Casopitant in the Ferret Model of Cisplatin-Induced Acute Emesis
Treatment GroupDose (mg/kg, IP)Number of Emetic Episodes (Retching + Vomiting)% Inhibition of EmesisReference
Vehicle Control-Data not explicitly provided in search results-
(R)-Casopitant0.03>50% reduction compared to control>50%
(R)-Casopitant0.1>50% reduction compared to control>50%
(R)-Casopitant0.3>50% reduction compared to control>50%
Table 2: Efficacy of (R)-Casopitant in the Ferret Model of Cisplatin-Induced Delayed Emesis
Treatment GroupDose (mg/kg, IP)OutcomeReference
Vehicle Control-Data not explicitly provided in search results
(R)-Casopitant≥0.5Complete rescue from further emetic events
(R)-CasopitantDose-dependentReduction in nausea-like behaviors
Table 3: Synergistic Efficacy of (R)-Casopitant and Ondansetron in the Ferret Model of Cisplatin-Induced Acute Emesis
Treatment GroupDose (mg/kg, IP)OutcomeReference
(R)-Casopitant + Ondansetron0.03 + 0.03Significantly fewer emetic events than either agent alone
(R)-Casopitant + Ondansetron0.1 + 0.1Significantly fewer emetic events than either agent alone
(R)-Casopitant + Ondansetron0.3 + 0.3Significantly fewer emetic events than either agent alone

Experimental Protocols

Protocol 1: Cisplatin-Induced Acute Emesis in Ferrets

Objective: To evaluate the efficacy of (R)-Casopitant in preventing acute CINV.

Materials:

  • Male ferrets (Mustela putorius furo)

  • Cisplatin (10 mg/kg)

  • (R)-Casopitant

  • Vehicle (e.g., saline)

  • Intraperitoneal (IP) injection supplies

  • Observation cages with video recording equipment

Procedure:

  • Acclimation: Acclimate ferrets to the housing and experimental conditions for at least one week prior to the study.

  • Fasting: Fast animals overnight with free access to water before cisplatin administration.

  • Drug Administration:

    • Administer (R)-Casopitant or vehicle via IP injection 25 minutes prior to cisplatin administration.

    • Administer cisplatin (10 mg/kg) via IP injection.

  • Observation:

    • Immediately place the ferret in an observation cage.

    • Record the animal's behavior for at least 4 hours post-cisplatin administration using a video camera.

    • The acute phase of emesis is typically observed within the first 24 hours.

  • Data Analysis:

    • A trained observer, blinded to the treatment groups, will score the number of retches and vomits.

      • Retching: Rhythmic, spasmodic contractions of the abdominal muscles and diaphragm without the expulsion of gastric contents.

      • Vomiting: Forceful expulsion of gastric contents.

    • An emetic episode is defined as one or more retches or vomits.

    • Quantify the total number of emetic episodes for each animal.

    • Calculate the percentage inhibition of emesis for each treatment group compared to the vehicle control.

Protocol 2: Cisplatin-Induced Delayed Emesis in Ferrets

Objective: To evaluate the efficacy of (R)-Casopitant in preventing delayed CINV.

Materials:

  • Male ferrets (Mustela putorius furo)

  • Cisplatin (5 mg/kg)

  • (R)-Casopitant

  • Vehicle (e.g., saline)

  • Intraperitoneal (IP) injection supplies

  • Observation cages with video recording equipment

Procedure:

  • Acclimation and Fasting: Follow steps 1 and 2 from Protocol 1.

  • Cisplatin Administration: Administer cisplatin (5 mg/kg) via IP injection.

  • Drug Administration (Rescue Treatment): Administer a single dose of (R)-Casopitant or vehicle via IP injection at 44.8 hours post-cisplatin administration, which corresponds to the peak emetic frequency in this model.

  • Observation:

    • Monitor and record the animals for 72 hours post-cisplatin administration.

    • The delayed phase of emesis is typically observed between 24 and 72 hours.

  • Data Analysis:

    • Quantify the number of retches and vomits as described in Protocol 1.

    • Assess nausea-like behaviors. These can include:

      • Excessive salivation

      • Lip licking

      • Pawing at the mouth

      • Backward walking

      • Body scratching

    • A scoring system can be developed to quantify the frequency and duration of these behaviors.

Signaling Pathways and Workflows

G cluster_0 Chemotherapy (Cisplatin) cluster_1 Emetic Stimulus Pathway cluster_2 Therapeutic Intervention cluster_3 Physiological Response Cisplatin Cisplatin SubstanceP Substance P Release Cisplatin->SubstanceP NK1R NK1 Receptor Activation SubstanceP->NK1R Gq Gq Protein Activation NK1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Calcium Increased Intracellular Ca2+ IP3_DAG->Calcium CaMKII CaMKII Activation Calcium->CaMKII ERK ERK1/2 Activation CaMKII->ERK Emesis Nausea & Vomiting ERK->Emesis Casopitant (R)-Casopitant Casopitant->NK1R Inhibition

Caption: Signaling pathway of cisplatin-induced emesis and the inhibitory action of (R)-Casopitant.

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Data Analysis Acclimation Ferret Acclimation (≥1 week) Fasting Overnight Fasting Acclimation->Fasting DrugAdmin Administer (R)-Casopitant or Vehicle (IP) Fasting->DrugAdmin CisplatinAdmin Administer Cisplatin (IP) (Acute: 10 mg/kg, Delayed: 5 mg/kg) DrugAdmin->CisplatinAdmin -25 min Observation Video Recording & Behavioral Observation CisplatinAdmin->Observation Quantification Quantify Retching, Vomiting, & Nausea-like Behaviors Observation->Quantification Acute: 0-24h Delayed: 24-72h Analysis Statistical Analysis Quantification->Analysis

Caption: Experimental workflow for evaluating (R)-Casopitant efficacy in the ferret CINV model.

References

Method

Application Notes and Protocols for (R)-Casopitant In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed information on the dosing and formulation of (R)-Casopitant (also known as GW679769) for in vivo studies, based on...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosing and formulation of (R)-Casopitant (also known as GW679769) for in vivo studies, based on available preclinical data. The protocols are intended to serve as a guide for researchers investigating the anti-emetic and other potential therapeutic effects of this selective neurokinin-1 (NK1) receptor antagonist.

Overview of (R)-Casopitant

(R)-Casopitant is a potent and selective antagonist of the human neurokinin-1 (NK1) receptor, the primary receptor for substance P.[1] It was developed for the prevention of chemotherapy-induced nausea and vomiting (CINV).[2] Preclinical studies have been conducted in various animal models, including ferrets, rats, and dogs, to evaluate its efficacy and safety. While development for CINV was discontinued, research into other potential indications may be ongoing.[2]

Formulation of (R)-Casopitant for In Vivo Administration

The formulation of (R)-Casopitant for in vivo studies is critical for ensuring appropriate bioavailability and consistent results. As a compound with poor water solubility, specific vehicles are required for oral and parenteral administration.

Oral Formulation

For oral administration in preclinical studies, particularly for toxicology and efficacy models, (R)-Casopitant can be formulated as a suspension. A common vehicle for oral gavage of poorly soluble compounds in rodents and other species is an aqueous suspension containing a suspending agent and a surfactant.[3]

Table 1: Recommended Oral Suspension Formulation for (R)-Casopitant

ComponentConcentration (% w/v)Purpose
(R)-CasopitantDependent on target doseActive Pharmaceutical Ingredient
Methylcellulose (or Carboxymethylcellulose)0.5%Suspending agent
Polysorbate 80 (Tween® 80)0.1% - 0.2%Surfactant/wetting agent
Purified Waterq.s. to 100%Vehicle

Protocol for Preparation of Oral Suspension:

  • Weigh the required amount of (R)-Casopitant powder.

  • Prepare the vehicle by first dispersing the methylcellulose in hot water (approximately 70-80°C) with stirring until a uniform dispersion is achieved.

  • Allow the methylcellulose dispersion to cool to room temperature.

  • Add the Polysorbate 80 to the cooled methylcellulose dispersion and mix thoroughly.

  • Levigate the (R)-Casopitant powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste with continuous stirring or vortexing to achieve a homogenous suspension.

  • Store the suspension at 2-8°C and ensure it is well-mixed before each administration.

Intravenous Formulation

For intravenous administration, (R)-Casopitant must be in a solubilized form to prevent embolism. This typically requires the use of co-solvents.

Table 2: Suggested Intravenous Formulation for (R)-Casopitant

ComponentConcentration (% v/v)Purpose
(R)-CasopitantDependent on target doseActive Pharmaceutical Ingredient
Polyethylene Glycol 400 (PEG 400)10% - 30%Co-solvent
Ethanol10% - 20%Co-solvent
Saline (0.9% NaCl)q.s. to 100%Vehicle

Protocol for Preparation of Intravenous Solution:

  • Dissolve the required amount of (R)-Casopitant in the specified volume of ethanol with gentle warming if necessary.

  • Add the Polyethylene Glycol 400 to the ethanolic solution and mix until uniform.

  • Slowly add the saline to the co-solvent mixture while stirring.

  • Filter the final solution through a 0.22 µm sterile filter before administration.

  • The pH of the final solution should be adjusted to be within a physiologically acceptable range (pH 4-8).[4]

Dosing of (R)-Casopitant in Preclinical Models

Dosing will vary depending on the animal model and the experimental endpoint. The following tables summarize reported doses from preclinical studies.

Table 3: Dosing of (R)-Casopitant in the Ferret Model of Cisplatin-Induced Emesis

Route of AdministrationDose RangeStudy TypeReference
Intraperitoneal (i.p.)≥ 0.5 mg/kgRescue from delayed emesis
Intravenous (i.v.)0.3 - 3 mg/kg (for similar NK1 antagonists)Inhibition of acute emesis

Table 4: Dosing Information from Long-Term Toxicity Studies

Animal ModelRoute of AdministrationStudy DurationNotes
RatOralUp to 26 weeksSpecific dose levels not publicly available.
DogOralUp to 53 weeksSpecific dose levels not publicly available.

Experimental Protocols

Cisplatin-Induced Emesis in Ferrets

This model is a standard for evaluating the anti-emetic potential of novel compounds.

Protocol:

  • Animal Acclimatization: House male ferrets individually for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the animals overnight before the administration of cisplatin, with water available ad libitum.

  • Cisplatin Administration: Administer cisplatin at a dose of 5 mg/kg via intraperitoneal (i.p.) injection to induce delayed emesis.

  • (R)-Casopitant Administration:

    • Prophylactic Treatment: Administer the prepared (R)-Casopitant formulation (oral or i.v.) at the desired dose 1-2 hours before cisplatin administration.

    • Rescue Treatment: For delayed emesis, administer the (R)-Casopitant formulation at a specific time point after cisplatin administration (e.g., at the peak of emetic events).

  • Observation: Observe the animals continuously for the first 4-6 hours and then at regular intervals for up to 72 hours.

  • Data Collection: Record the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content).

  • Endpoint: The primary endpoint is the reduction in the total number of emetic episodes (retches and vomits) compared to a vehicle-treated control group.

Cisplatin_Emesis_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_observation Observation & Data Collection Animal_Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting Animal_Acclimatization->Fasting Casopitant_Admin (R)-Casopitant or Vehicle Administration Fasting->Casopitant_Admin Cisplatin_Admin Cisplatin Administration (5 mg/kg, i.p.) Casopitant_Admin->Cisplatin_Admin 1-2 hours Observation Continuous Observation (up to 72 hours) Cisplatin_Admin->Observation Data_Collection Record Retches and Vomits Observation->Data_Collection

Workflow for Cisplatin-Induced Emesis Study in Ferrets.
Long-Term Oral Toxicity Studies

These studies are essential for evaluating the safety profile of (R)-Casopitant with repeated administration. The following is a general protocol based on standard guidelines.

Protocol:

  • Animal Selection: Use young adult rats (e.g., Sprague-Dawley) and dogs (e.g., Beagle).

  • Group Allocation: Assign animals to multiple dose groups (e.g., low, mid, high dose) and a control group (vehicle only).

  • Dosing: Administer the prepared oral suspension of (R)-Casopitant daily via gavage for the specified duration (e.g., 28 days, 13 weeks, or 26 weeks).

  • Clinical Observations: Conduct daily observations for any clinical signs of toxicity, changes in behavior, and mortality.

  • Body Weight and Food Consumption: Record body weights and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at specified intervals for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect organs for weight analysis and histopathological examination.

(R)-Casopitant Signaling Pathway

(R)-Casopitant exerts its effect by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting downstream signaling pathways involved in emesis and other neurological processes.

NK1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds Casopitant (R)-Casopitant Casopitant->NK1R Blocks G_Protein Gq/11 NK1R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation (Emesis) Ca_PKC->Neuronal_Excitation

References

Application

Application Notes and Protocols: In Vitro Interaction of (R)-Casopitant with CYP3A4 Enzymes

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-Casopitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has been investigated for the prevention of chemotherapy-induce...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Casopitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has been investigated for the prevention of chemotherapy-induced nausea and vomiting. A thorough understanding of its drug metabolism profile, particularly its interaction with cytochrome P450 enzymes, is critical for predicting potential drug-drug interactions (DDIs). Cytochrome P450 3A4 (CYP3A4) is a key enzyme responsible for the metabolism of a vast number of therapeutic agents. In vitro studies have revealed a complex interaction between (R)-Casopitant and CYP3A4, indicating that it acts as a substrate, a reversible inhibitor, a time-dependent inhibitor (TDI), and an inducer of this enzyme.[1] Furthermore, its major circulating metabolite, GSK525060, also contributes to the inhibition of CYP3A4.[1]

These application notes provide a summary of the in vitro interaction of (R)-Casopitant with CYP3A4, including available quantitative data and detailed experimental protocols to guide researchers in this area.

Data Presentation

The following tables summarize the quantitative data for the interaction of (R)-Casopitant and its major metabolite with CYP3A4.

Table 1: Inhibition of CYP3A4 by (R)-Casopitant and its Metabolite GSK525060

CompoundInhibition TypeParameterValueSource
(R)-CasopitantReversibleIC50Data not found-
(R)-CasopitantTime-DependentK_I3.1 µMMotta et al., 2011
(R)-CasopitantTime-Dependentk_inact0.0199 min⁻¹Motta et al., 2011
GSK525060ReversibleIC50Data not found-

Table 2: Induction of CYP3A4 by (R)-Casopitant in Human Hepatocytes

ParameterValueSource
EC50Data not found-
EmaxData not found-

Experimental Protocols

Protocol 1: Determination of Reversible Inhibition of CYP3A4 (IC50)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of (R)-Casopitant and its metabolite on CYP3A4 activity in human liver microsomes (HLM).

Materials:

  • Human Liver Microsomes (HLM)

  • (R)-Casopitant

  • GSK525060 (metabolite)

  • CYP3A4 probe substrate (e.g., midazolam, testosterone)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of (R)-Casopitant, GSK525060, and the probe substrate in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine HLM, potassium phosphate buffer, and a range of concentrations of the test compound ((R)-Casopitant or GSK525060).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Determination of Time-Dependent Inhibition of CYP3A4 (K_I and k_inact)

This protocol describes a method to determine the kinetic parameters of time-dependent inhibition of CYP3A4 by (R)-Casopitant.

Materials:

  • Same as Protocol 1

Procedure:

  • Primary Incubation (Pre-incubation with inhibitor):

    • Prepare a mixture containing HLM, potassium phosphate buffer, and various concentrations of (R)-Casopitant.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate at 37°C for different time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Secondary Incubation (Measurement of residual activity):

    • At each time point of the primary incubation, take an aliquot of the mixture and dilute it into a secondary incubation mixture containing the CYP3A4 probe substrate at a saturating concentration and additional NADPH regenerating system. This dilution step is crucial to minimize further inhibition by the parent compound.

    • Incubate the secondary mixture for a short, fixed period at 37°C.

  • Termination and Analysis:

    • Terminate the secondary reaction and process the samples as described in Protocol 1.

    • Analyze the formation of the probe substrate's metabolite by LC-MS/MS.

  • Data Analysis:

    • For each concentration of (R)-Casopitant, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed inactivation rate constant (k_obs).

    • Plot the k_obs values against the corresponding inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for enzyme inactivation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the inactivation rate is half-maximal (K_I).

Protocol 3: Evaluation of CYP3A4 Induction in Primary Human Hepatocytes

This protocol provides a general framework for assessing the potential of (R)-Casopitant to induce CYP3A4 expression in cultured human hepatocytes.

Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • Collagen-coated culture plates

  • (R)-Casopitant

  • Positive control inducer (e.g., rifampicin)

  • Negative control (vehicle, e.g., DMSO)

  • Reagents for RNA extraction and qRT-PCR (for mRNA analysis)

  • CYP3A4 probe substrate and reagents for activity assay (as in Protocol 1)

  • Reagents for protein quantification (e.g., BCA assay)

Procedure:

  • Hepatocyte Culture: Plate and culture primary human hepatocytes on collagen-coated plates according to the supplier's instructions, allowing them to form a monolayer.

  • Treatment: After a stabilization period, treat the hepatocytes with various concentrations of (R)-Casopitant, a positive control (rifampicin), and a vehicle control for 48-72 hours. Replace the medium with fresh compound daily.

  • Endpoint Analysis:

    • mRNA Expression: At the end of the treatment period, lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene.

    • Enzyme Activity: Alternatively, incubate the treated hepatocytes with a CYP3A4 probe substrate and measure the formation of its metabolite as an indicator of enzyme activity. Normalize the activity to the total protein content of the cell lysate.

  • Data Analysis:

    • Calculate the fold induction of CYP3A4 mRNA or activity relative to the vehicle control.

    • Plot the fold induction against the concentration of (R)-Casopitant.

    • Determine the half-maximal effective concentration (EC50) and the maximum induction effect (Emax) by fitting the data to a sigmoidal dose-response curve.

Visualizations

CYP3A4_Interaction_Workflow cluster_inhibition CYP3A4 Inhibition Assessment cluster_induction CYP3A4 Induction Assessment revinhib Reversible Inhibition Assay (IC50 Determination) lcms LC-MS/MS Analysis revinhib->lcms tdinhib Time-Dependent Inhibition Assay (k_inact / K_I Determination) tdinhib->lcms hlm Human Liver Microsomes hlm->revinhib hlm->tdinhib probe CYP3A4 Probe Substrate (e.g., Midazolam) probe->revinhib probe->tdinhib casopitant (R)-Casopitant casopitant->revinhib casopitant->tdinhib metabolite GSK525060 (Metabolite) metabolite->revinhib ic50 IC50 Value lcms->ic50 kinact_ki k_inact & K_I Values lcms->kinact_ki ind_assay Induction Assay (EC50 & Emax Determination) endpoint Endpoint Analysis (mRNA / Activity) ind_assay->endpoint hepatocytes Primary Human Hepatocytes hepatocytes->ind_assay casopitant_ind (R)-Casopitant casopitant_ind->ind_assay ec50_emax EC50 & Emax Values endpoint->ec50_emax

Caption: Experimental workflow for assessing (R)-Casopitant's interaction with CYP3A4.

PXR_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus casopitant (R)-Casopitant pxr_cytoplasm PXR casopitant->pxr_cytoplasm Binds to chaperones Chaperone Proteins pxr_cytoplasm->chaperones Released from pxr_nucleus PXR pxr_cytoplasm->pxr_nucleus Translocation rxr_cytoplasm RXR rxr_nucleus RXR rxr_cytoplasm->rxr_nucleus Translocation pxr_rxr_dimer PXR-RXR Heterodimer pxr_nucleus->pxr_rxr_dimer rxr_nucleus->pxr_rxr_dimer pxre PXR Response Element (PXRE) pxr_rxr_dimer->pxre Binds to cyp3a4_gene CYP3A4 Gene pxre->cyp3a4_gene Activates Transcription cyp3a4_mrna CYP3A4 mRNA cyp3a4_gene->cyp3a4_mrna Transcription cyp3a4_protein CYP3A4 Protein (Enzyme) cyp3a4_mrna->cyp3a4_protein Translation

Caption: Proposed signaling pathway for CYP3A4 induction by (R)-Casopitant via PXR activation.

References

Method

Application Notes and Protocols for (R)-Casopitant in the Management of Chemotherapy-Induced Nausea and Vomiting (CINV)

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the clinical trial design and protocols for the investigation of (R)-Casopitant, a selective neu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design and protocols for the investigation of (R)-Casopitant, a selective neurokinin-1 (NK1) receptor antagonist, for the prevention of chemotherapy-induced nausea and vomiting (CINV). The information is compiled from publicly available data from Phase II and Phase III clinical trials.

Introduction

Chemotherapy-induced nausea and vomiting (CINV) is a distressing and common side effect of many cancer treatments, significantly impacting a patient's quality of life. The pathophysiology of CINV involves multiple neurotransmitter pathways, with serotonin (5-HT3) and substance P being key mediators. (R)-Casopitant is a potent and selective antagonist of the NK1 receptor, which binds substance P. By blocking this interaction, (R)-Casopitant targets the substance P-mediated pathways of CINV, particularly the delayed phase of emesis.

Clinical trials have evaluated the efficacy and safety of (R)-Casopitant in combination with a 5-HT3 receptor antagonist (ondansetron) and a corticosteroid (dexamethasone) in patients receiving both highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC).

Signaling Pathway in CINV

Chemotherapeutic agents can induce the release of neurotransmitters in both the gastrointestinal tract and the brain, which then act on receptors in the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) to initiate the vomiting reflex. The following diagram illustrates the simplified signaling pathway involved in CINV and the mechanism of action of (R)-Casopitant.

CINV_Pathway cluster_periphery Gastrointestinal Tract cluster_brain Brainstem Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin_Cells stimulates CTZ_NTS CTZ / NTS Chemotherapy->CTZ_NTS directly stimulates release of Serotonin Serotonin (5-HT3) Enterochromaffin_Cells->Serotonin releases Vagal_Afferents Vagal Afferents Serotonin->Vagal_Afferents activates Vagal_Afferents->CTZ_NTS signals to Substance_P Substance P CTZ_NTS->Substance_P releases NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor binds to Vomiting_Center Vomiting Center NK1_Receptor->Vomiting_Center activates Vomiting_Reflex Vomiting Reflex Vomiting_Center->Vomiting_Reflex initiates Ondansetron Ondansetron (5-HT3 Antagonist) Ondansetron->Vagal_Afferents blocks Casopitant (R)-Casopitant (NK1 Antagonist) Casopitant->NK1_Receptor blocks

Simplified signaling pathway of CINV and points of therapeutic intervention.

Data Presentation

The following tables summarize the quantitative data from key clinical trials of (R)-Casopitant in CINV.

Table 1: Efficacy of (R)-Casopitant in Patients Receiving Highly Emetogenic Chemotherapy (HEC)
Treatment ArmNComplete Response (CR) Rate (0-120h)
Control (Ondansetron + Dexamethasone)26966%
Single Dose Oral Casopitant (150 mg) + Ondansetron + Dexamethasone27186%
3-Day IV/Oral Casopitant (90 mg IV Day 1, 50 mg PO Days 2-3) + Ondansetron + Dexamethasone26880%
Data from a Phase III, multicenter, randomized, double-blind, placebo-controlled trial in chemotherapy-naïve patients receiving cisplatin-based HEC.[1]
Table 2: Efficacy of (R)-Casopitant in Patients Receiving Moderately Emetogenic Chemotherapy (MEC)
Treatment ArmNComplete Response (CR) Rate (0-120h)
Control (Ondansetron + Dexamethasone)~48359%
Single Dose Oral Casopitant (150 mg) + Ondansetron + Dexamethasone~48373%
3-Day Oral Casopitant (150 mg PO Day 1, 50 mg PO Days 2-3) + Ondansetron + Dexamethasone~48373%
3-Day IV/Oral Casopitant (90 mg IV Day 1, 50 mg PO Days 2-3) + Ondansetron + Dexamethasone~48374%
Data from a Phase III, multinational, randomized, double-blind, parallel-group, placebo-controlled clinical trial in chemotherapy-naïve patients receiving an anthracycline and cyclophosphamide-based regimen.[2]
Table 3: Dose-Ranging Study of (R)-Casopitant in MEC
Treatment ArmNComplete Response (CR) Rate (0-120h)
Control (Ondansetron + Dexamethasone)~14469.4%
Casopitant 50 mg (Days 1-3) + Ondansetron + Dexamethasone~14480.8%
Casopitant 100 mg (Days 1-3) + Ondansetron + Dexamethasone~14478.5%
Casopitant 150 mg (Days 1-3) + Ondansetron + Dexamethasone~14484.2%
Data from a Phase II, randomized, double-blind, dose-ranging, placebo-controlled trial in chemotherapy-naïve patients receiving MEC.[3]

Experimental Protocols

The following are representative protocols based on the methodologies described in the Phase II and III clinical trials of (R)-Casopitant.

Protocol 1: A Phase III Study of (R)-Casopitant for the Prevention of CINV in Patients Receiving HEC

1. Study Objectives:

  • Primary Objective: To evaluate the efficacy of (R)-Casopitant in combination with ondansetron and dexamethasone in preventing CINV in the 120 hours following HEC administration.

  • Secondary Objectives: To assess the efficacy of (R)-Casopitant in the acute (0-24 hours) and delayed (24-120 hours) phases of CINV, to evaluate the safety and tolerability of (R)-Casopitant, and to assess the impact on quality of life.

2. Patient Population:

  • Inclusion Criteria:

    • Adult patients (≥18 years) with a confirmed malignancy.

    • Chemotherapy-naïve.

    • Scheduled to receive a single-day course of HEC (e.g., cisplatin ≥70 mg/m²).

    • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

    • Adequate organ function.

  • Exclusion Criteria:

    • History of significant nausea or vomiting from other causes.

    • Use of other antiemetic medications within 24 hours of chemotherapy.

    • Known hypersensitivity to NK1 receptor antagonists, 5-HT3 receptor antagonists, or corticosteroids.

3. Study Design:

  • A multinational, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patients are randomized to one of three treatment arms:

    • Arm A (Control): Placebo for casopitant + ondansetron 32 mg IV + dexamethasone 20 mg PO on Day 1, followed by dexamethasone 8 mg PO BID on Days 2-4.

    • Arm B (Single Dose Oral Casopitant): Casopitant 150 mg PO + ondansetron 32 mg IV + dexamethasone 12 mg PO on Day 1, followed by dexamethasone 8 mg PO BID on Days 2-4.

    • Arm C (3-Day IV/Oral Casopitant): Casopitant 90 mg IV + ondansetron 32 mg IV + dexamethasone 12 mg PO on Day 1, followed by casopitant 50 mg PO on Days 2-3 and dexamethasone 8 mg PO QD on Days 2-4.

4. Study Procedures:

  • Screening: Assess eligibility based on inclusion/exclusion criteria.

  • Day 1 (Chemotherapy Administration):

    • Administer study medication approximately 1 hour before chemotherapy.

    • Administer HEC as per standard of care.

    • Patients record any episodes of nausea, retching, and vomiting in a diary.

  • Days 2-5:

    • Patients continue to take study medication as prescribed.

    • Patients continue to complete the daily diary.

  • Assessments:

    • Efficacy: The primary endpoint is Complete Response (CR), defined as no vomiting, retching, or use of rescue medication in the first 120 hours after chemotherapy. Secondary endpoints include control of nausea (assessed using a 100-mm Visual Analog Scale) and vomiting.

    • Safety: Monitor and record all adverse events.

    • Quality of Life: Assessed using the Functional Living Index-Emesis (FLIE) questionnaire.

5. Rescue Medication:

  • Patients are provided with a standard rescue antiemetic (e.g., prochlorperazine) to be taken as needed for breakthrough nausea or vomiting. The use of rescue medication is recorded in the patient diary and constitutes a failure to achieve a Complete Response.

Protocol 2: Assessment of Nausea using a Visual Analog Scale (VAS)

1. Objective: To quantitatively assess the severity of nausea experienced by the patient.

2. Materials: A 100-mm horizontal line printed on paper or presented on an electronic device. The left end of the line is labeled "No Nausea" and the right end is labeled "Nausea as bad as it could be."

3. Procedure:

  • The patient is asked to mark a vertical line on the 100-mm scale to indicate the severity of their nausea at specified time points.

  • The score is determined by measuring the distance in millimeters from the "No Nausea" end to the patient's mark.

  • A score of ≥25 mm is often considered to represent significant nausea.

Mandatory Visualizations

Experimental Workflow

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment and Follow-up cluster_analysis Data Analysis Inclusion Inclusion Criteria Met Exclusion Exclusion Criteria Not Met Inclusion->Exclusion Informed_Consent Informed Consent Exclusion->Informed_Consent Randomize Randomization Informed_Consent->Randomize Arm_A Control Arm Randomize->Arm_A Arm_B Casopitant Arm 1 Randomize->Arm_B Arm_C Casopitant Arm 2 Randomize->Arm_C Day_1 Day 1: - Administer Study Drug - Administer Chemotherapy - Patient Diary Start Arm_A->Day_1 Arm_B->Day_1 Arm_C->Day_1 Days_2_5 Days 2-5: - Continue Study Drug - Daily Patient Diary Day_1->Days_2_5 Endpoint End of Study Period (120h) Days_2_5->Endpoint Efficacy Efficacy Analysis (CR, Nausea, Vomiting) Endpoint->Efficacy Safety Safety Analysis (Adverse Events) Endpoint->Safety

A typical workflow for a clinical trial of (R)-Casopitant in CINV.
Logical Relationship of CINV Phases and Endpoints

CINV_Phases cluster_phases Phases of CINV cluster_endpoints Primary and Secondary Endpoints Chemotherapy Chemotherapy Administration Acute_Phase Acute Phase (0-24 hours) Chemotherapy->Acute_Phase Delayed_Phase Delayed Phase (24-120 hours) Acute_Phase->Delayed_Phase Overall_Period Overall Period (0-120 hours) CR Complete Response (CR) - No Vomiting - No Retching - No Rescue Medication Overall_Period->CR Nausea_Control Nausea Control (VAS < 25mm) Overall_Period->Nausea_Control Vomiting_Control Vomiting Control (No episodes) Overall_Period->Vomiting_Control

Relationship between CINV phases and the primary/secondary endpoints.

References

Application

Application Notes and Protocols for the Use of (R)-Casopitant in Combination with Other Antiemetics

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of (R)-Casopitant, a selective neurokinin-1 (NK-1) receptor antagonist, in combination w...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-Casopitant, a selective neurokinin-1 (NK-1) receptor antagonist, in combination with other antiemetic agents for the prevention of chemotherapy-induced nausea and vomiting (CINV). The following sections detail the mechanism of action, summarize key clinical trial data, and provide detailed experimental protocols for preclinical and clinical evaluation.

Introduction

Chemotherapy-induced nausea and vomiting (CINV) is a distressing side effect of many cancer treatments, significantly impacting a patient's quality of life. The emetic response to chemotherapy is a complex process involving multiple neurotransmitter pathways. A combination of antiemetic drugs targeting different receptors is often required for optimal efficacy. (R)-Casopitant, by blocking the binding of substance P to the NK-1 receptor, addresses a key pathway in the emetic reflex, particularly in the delayed phase of CINV. When used in combination with 5-HT3 receptor antagonists (e.g., ondansetron) and corticosteroids (e.g., dexamethasone), (R)-Casopitant has demonstrated superior protection against CINV compared to dual-therapy regimens.

Mechanism of Action: A Multi-Pathway Approach

The emetic response to chemotherapy is primarily mediated by the release of neurotransmitters in both the central and peripheral nervous systems. Serotonin (5-HT) release from enterochromaffin cells in the gastrointestinal tract activates 5-HT3 receptors on vagal afferent nerves, triggering the acute phase of emesis. Substance P, released in the brainstem, binds to NK-1 receptors in the nucleus tractus solitarius (NTS) and chemoreceptor trigger zone (CTZ), contributing significantly to the delayed phase of CINV.

The combination of (R)-Casopitant, a 5-HT3 receptor antagonist, and a corticosteroid provides a multi-targeted blockade of these key emetic pathways.

  • (R)-Casopitant: A potent and selective antagonist of the NK-1 receptor, preventing substance P-mediated signaling.

  • 5-HT3 Receptor Antagonists (e.g., Ondansetron): Block serotonin from binding to its receptors on vagal afferents, primarily effective against acute CINV.

  • Corticosteroids (e.g., Dexamethasone): The exact antiemetic mechanism is not fully understood but is thought to involve prostaglandin synthesis inhibition and regulation of the blood-brain barrier permeability to chemotherapy agents.

Signaling Pathway of Chemotherapy-Induced Emesis and Points of Intervention

G cluster_peripheral Peripheral (GI Tract) cluster_central Central (Brainstem) cluster_drugs Therapeutic Interventions Chemotherapy Chemotherapy EC_Cell Enterochromaffin Cell Chemotherapy->EC_Cell stimulates CTZ Chemoreceptor Trigger Zone (CTZ) Chemotherapy->CTZ stimulates Serotonin Serotonin (5-HT) EC_Cell->Serotonin releases Vagal_Afferents Vagal Afferents Serotonin->Vagal_Afferents activates NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS SubstanceP Substance P NTS->SubstanceP releases Vomiting_Center Vomiting Center NTS->Vomiting_Center CTZ->SubstanceP releases CTZ->Vomiting_Center SubstanceP->NTS activates SubstanceP->CTZ activates Emesis Emesis Vomiting_Center->Emesis Ondansetron 5-HT3 Antagonists (Ondansetron) Ondansetron->Vagal_Afferents blocks Casopitant (R)-Casopitant (NK-1 Antagonist) Casopitant->NTS blocks Casopitant->CTZ blocks Dexamethasone Corticosteroids (Dexamethasone) Dexamethasone->Vomiting_Center modulates

Caption: Multi-target approach to CINV prevention.

Quantitative Data Summary

The following tables summarize the efficacy of (R)-Casopitant in combination with ondansetron and dexamethasone in clinical trials for the prevention of CINV in patients receiving moderately emetogenic chemotherapy (MEC) and highly emetogenic chemotherapy (HEC).

Table 1: Efficacy of (R)-Casopitant in Combination Therapy for Moderately Emetogenic Chemotherapy (MEC)

Treatment ArmComplete Response (CR) Rate (0-120h)No Vomiting (0-120h)No Significant Nausea (0-120h)
Control (Ondansetron + Dexamethasone + Placebo)69.4%77.0%28-29%
(R)-Casopitant 50 mg + Ondansetron + Dexamethasone80.8%84-90%28-29%
(R)-Casopitant 100 mg + Ondansetron + Dexamethasone78.5%84-90%28-29%
(R)-Casopitant 150 mg + Ondansetron + Dexamethasone84.2%84-90%28-29%

Data compiled from a Phase 2 clinical trial in patients receiving MEC. Complete Response was defined as no emesis, no rescue medication, and no withdrawal from the study due to CINV.

Table 2: Efficacy of (R)-Casopitant in Combination Therapy for Highly Emetogenic Chemotherapy (HEC)

Treatment ArmComplete Response (CR) Rate (0-120h)No Vomiting (0-120h)
Control (Ondansetron + Dexamethasone + Placebo)60%Not Reported
(R)-Casopitant 50 mg (Days 1-3) + Ondansetron + Dexamethasone76%Significantly higher
(R)-Casopitant 100 mg (Days 1-3) + Ondansetron + Dexamethasone86%Significantly higher
(R)-Casopitant 150 mg (Days 1-3) + Ondansetron + Dexamethasone77%Significantly higher
(R)-Casopitant 150 mg (Day 1 only) + Ondansetron + Dexamethasone75%Significantly higher

Data compiled from a Phase 2 clinical trial in patients receiving HEC (cisplatin ≥ 70 mg/m²). Complete Response was defined as no vomiting, retching, or use of rescue medications.

Experimental Protocols

Preclinical Evaluation of Antiemetic Efficacy in the Ferret Model

The ferret is the gold standard animal model for preclinical assessment of antiemetic drugs due to its well-developed emetic reflex. This protocol outlines a general procedure for evaluating the efficacy of (R)-Casopitant in combination with other antiemetics against cisplatin-induced emesis.

Objective: To determine the efficacy of (R)-Casopitant, alone and in combination with ondansetron and dexamethasone, in preventing acute and delayed emesis induced by cisplatin in ferrets.

Materials:

  • Male ferrets (1-2 kg)

  • (R)-Casopitant

  • Ondansetron hydrochloride

  • Dexamethasone sodium phosphate

  • Cisplatin

  • Sterile saline for injection

  • Vehicle for drug administration (e.g., 0.5% methylcellulose)

  • Observation cages with transparent walls and a grid floor for collection of emetic episodes.

  • Video recording equipment

Experimental Workflow:

G Acclimatization Animal Acclimatization (7 days) Baseline Baseline Observation (24h) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing Antiemetic Dosing (e.g., -60 min) Randomization->Dosing Cisplatin_Admin Cisplatin Administration (Time 0) Dosing->Cisplatin_Admin Acute_Obs Acute Phase Observation (0-24h) Cisplatin_Admin->Acute_Obs Delayed_Obs Delayed Phase Observation (24-72h) Acute_Obs->Delayed_Obs Data_Analysis Data Analysis (Emetic Episodes, Behavior) Delayed_Obs->Data_Analysis

Caption: Preclinical evaluation of antiemetics in ferrets.

Procedure:

  • Animal Acclimatization: House ferrets individually in a controlled environment (12h light/dark cycle, constant temperature and humidity) for at least 7 days prior to the experiment. Provide food and water ad libitum.

  • Baseline Observation: For 24 hours before the experiment, observe the animals to ensure they are healthy and not exhibiting any spontaneous emetic-like behavior.

  • Randomization: Randomly assign animals to treatment groups (e.g., Vehicle control, (R)-Casopitant alone, Ondansetron + Dexamethasone, (R)-Casopitant + Ondansetron + Dexamethasone). A minimum of 6-8 animals per group is recommended.

  • Antiemetic Administration:

    • Prepare fresh solutions/suspensions of the antiemetic drugs on the day of the experiment.

    • Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before cisplatin administration (e.g., 60 minutes).

  • Cisplatin Administration:

    • Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis. The dose can be adjusted to model either acute or both acute and delayed emesis.

  • Observation:

    • Acute Phase (0-24 hours): Continuously observe and video-record the animals. Count the number of retches and vomits for each animal. A retch is defined as a rhythmic contraction of the abdominal muscles without expulsion of gastric contents. A vomit is defined as a forceful expulsion of gastric contents.

    • Delayed Phase (24-72 hours): Continue observation and recording. Note the time to the first emetic episode and the total number of episodes.

  • Data Analysis:

    • The primary endpoint is the number of emetic episodes (retches + vomits).

    • Secondary endpoints can include the latency to the first emetic episode and changes in behavior (e.g., food and water intake, activity levels).

    • Compare the mean number of emetic episodes between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A p-value < 0.05 is typically considered statistically significant.

Clinical Trial Protocol for Combination Antiemetic Therapy

This protocol outlines a general design for a Phase III, randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of (R)-Casopitant in combination with a 5-HT3 receptor antagonist and dexamethasone for the prevention of CINV in cancer patients receiving highly emetogenic chemotherapy.

Objective: To determine if the addition of (R)-Casopitant to standard antiemetic therapy (ondansetron and dexamethasone) is superior to standard therapy alone in preventing CINV.

Study Design:

  • Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

  • Inclusion Criteria:

    • Adults (≥18 years) with a confirmed diagnosis of malignancy.

    • Scheduled to receive their first course of highly emetogenic chemotherapy (e.g., cisplatin ≥ 70 mg/m²).

    • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

    • Adequate organ function.

    • Willing and able to provide written informed consent.

  • Exclusion Criteria:

    • Nausea or vomiting within 24 hours prior to chemotherapy.

    • Use of other antiemetic agents within 24 hours of chemotherapy (other than study medication).

    • Known hypersensitivity to NK-1 receptor antagonists, 5-HT3 receptor antagonists, or corticosteroids.

    • Conditions that may interfere with drug absorption or assessment of CINV.

Treatment Regimens:

  • Experimental Arm: (R)-Casopitant (e.g., 150 mg orally on Day 1) + Ondansetron (e.g., 32 mg intravenously on Day 1) + Dexamethasone (e.g., 12 mg orally on Day 1, and 8 mg on Days 2-4).

  • Control Arm: Placebo for (R)-Casopitant + Ondansetron (same dose and schedule) + Dexamethasone (same dose and schedule).

Study Procedures:

  • Screening: Assess patient eligibility based on inclusion and exclusion criteria. Obtain written informed consent.

  • Randomization: Eligible patients are centrally randomized in a 1:1 ratio to either the experimental or control arm.

  • Treatment Administration:

    • On Day 1, administer the study drug ((R)-Casopitant or placebo) approximately 1 hour before the start of chemotherapy.

    • Administer ondansetron and dexamethasone according to the protocol schedule.

  • Efficacy Assessment:

    • Primary Endpoint: Complete Response (CR) rate during the overall phase (0-120 hours after chemotherapy initiation). CR is defined as no vomiting, no retching, and no use of rescue medication.

    • Secondary Endpoints:

      • CR rate during the acute phase (0-24 hours) and delayed phase (24-120 hours).

      • Proportion of patients with no vomiting.

      • Time to first emetic episode.

      • Severity of nausea (assessed using a visual analog scale).

      • Patient-reported outcomes on quality of life.

    • Data is collected through patient diaries and investigator assessments.

  • Safety Assessment:

    • Monitor and record all adverse events (AEs) and serious adverse events (SAEs).

    • Perform physical examinations, vital sign measurements, and laboratory tests at specified time points.

Statistical Analysis:

  • The primary efficacy analysis will be a comparison of the CR rates between the two treatment arms using a chi-square test or logistic regression.

  • The sample size will be calculated to provide adequate statistical power (e.g., 80% or 90%) to detect a clinically meaningful difference in CR rates.

  • All safety data will be summarized by treatment group.

Clinical Trial Workflow:

G Screening Patient Screening and Informed Consent Eligibility Eligibility Assessment Screening->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Eligible Screen_Fail Screen_Fail Eligibility->Screen_Fail Not Eligible Arm_A Experimental Arm: Casopitant + Ondansetron + Dexamethasone Randomization->Arm_A Arm_B Control Arm: Placebo + Ondansetron + Dexamethasone Randomization->Arm_B Treatment_Admin Treatment Administration (Day 1-4) Arm_A->Treatment_Admin Arm_B->Treatment_Admin Data_Collection Data Collection (Patient Diaries, Assessments) (0-120h) Treatment_Admin->Data_Collection Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Admin->Safety_Monitoring Follow_up End of Study Follow-up Data_Collection->Follow_up Safety_Monitoring->Follow_up Analysis Statistical Analysis (Efficacy and Safety) Follow_up->Analysis

Caption: Phase III clinical trial workflow for CINV.

Disclaimer

These application notes and protocols are intended for informational purposes for a scientific audience and are based on publicly available data. They are not a substitute for a comprehensive review of the primary literature and regulatory guidelines. Researchers should develop and validate their own specific protocols in accordance with institutional and regulatory requirements. The development of (R)-Casopitant was discontinued by the manufacturer, and it is not a commercially available drug.

Method

Synthesis of (R)-Casopitant for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the laboratory-scale synthesis of (R)-Casopitant, a potent and selective neurok...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of (R)-Casopitant, a potent and selective neurokinin-1 (NK₁) receptor antagonist. The synthesis involves a convergent approach, assembling three key fragments: a chiral piperidine core, 1-acetylpiperazine, and a chiral trifluoromethyl-substituted amine. This guide presents a step-by-step methodology, including the preparation of key intermediates, reaction conditions, and purification procedures. All quantitative data, such as yields and stereochemical purity, are summarized in tabular format for clarity. Additionally, diagrams illustrating the synthetic workflow and the relevant biological signaling pathway are provided to enhance understanding.

Introduction

(R)-Casopitant is a neurokinin-1 (NK₁) receptor antagonist that has been investigated for the prevention of chemotherapy-induced nausea and vomiting (CINV). The NK₁ receptor, the preferred receptor for the neuropeptide Substance P, is a key component in the emetic pathway.[1] By blocking the action of Substance P at the NK₁ receptor in the central nervous system, Casopitant effectively mitigates the emetic effects of chemotherapy. The synthesis of (R)-Casopitant requires precise stereochemical control to obtain the desired (2R, 4S, 1'R) diastereomer, which is crucial for its pharmacological activity. The following protocols are based on established synthetic routes, providing a reliable method for the preparation of (R)-Casopitant for research purposes.

Signaling Pathway and Mechanism of Action

(R)-Casopitant exerts its antiemetic effect by antagonizing the Neurokinin-1 (NK₁) receptor. The binding of the endogenous ligand, Substance P, to the NK₁ receptor, a G-protein coupled receptor, initiates a signaling cascade that contributes to the sensation of nausea and the vomiting reflex. Casopitant competitively blocks this interaction, thereby inhibiting the downstream signaling pathways.

NK1_Receptor_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds G-Protein G-Protein NK1 Receptor->G-Protein Activates PLC PLC G-Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Neuronal Excitation Neuronal Excitation Ca2+ Release->Neuronal Excitation PKC Activation->Neuronal Excitation Casopitant Casopitant Casopitant->NK1 Receptor Blocks

Caption: NK₁ Receptor Signaling Pathway and (R)-Casopitant's Mechanism of Action.

Synthetic Workflow

The synthesis of (R)-Casopitant is a multi-step process that begins with the construction of the chiral piperidine core, followed by the sequential attachment of the 1-acetylpiperazine and the chiral amine side chain. The overall workflow is depicted below.

Casopitant_Synthesis_Workflow Start Start Intermediate_1 2-(4-Fluoro-2-methylphenyl)pyridine Start->Intermediate_1 Intermediate_2 (2R)-2-(4-Fluoro-2-methylphenyl)-4-piperidinone Intermediate_1->Intermediate_2 Hydrogenation & Resolution Intermediate_3 (2R,4S)-4-Amino-2-(4-fluoro-2-methylphenyl)piperidine Intermediate_2->Intermediate_3 Reductive Amination Intermediate_4 (2R,4S)-4-(4-Acetylpiperazin-1-yl)-2-(4-fluoro-2-methylphenyl)piperidine Intermediate_3->Intermediate_4 Acylation Final_Product (R)-Casopitant Intermediate_4->Final_Product Amide Coupling

Caption: Synthetic Workflow for (R)-Casopitant.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) should be performed using an ESI-TOF instrument.

Step 1: Synthesis of (2R)-2-(4-Fluoro-2-methylphenyl)-4-piperidinone (S)-mandelate salt (Intermediate 2)

This step involves the hydrogenation of 2-(4-fluoro-2-methylphenyl)pyridine followed by a dynamic kinetic resolution to isolate the desired enantiomer of the piperidinone.

  • Hydrogenation: A solution of 2-(4-fluoro-2-methylphenyl)pyridine in a suitable solvent such as ethyl acetate is subjected to hydrogenation over a rhodium on charcoal catalyst. The reaction is typically carried out under a hydrogen atmosphere at a pressure of 2.5 bar and a temperature of 25 °C until the starting material is consumed.[1]

  • Dynamic Kinetic Resolution: The crude racemic piperidinone is resolved using L-(S)-mandelic acid in a solvent system like 2-propanol. The mixture is seeded with the desired product salt to induce crystallization. The resolution is allowed to proceed for an extended period (e.g., 24 hours) to allow for the equilibration and crystallization of the desired (2R)-piperidinone as its (S)-mandelate salt.[1] The solid product is collected by filtration and washed.

Step 2: Synthesis of (2R,4S)-4-Amino-2-(4-fluoro-2-methylphenyl)piperidine (Intermediate 3)

This step involves a stereoselective reductive amination of the piperidinone intermediate.

  • To a solution of (2R)-2-(4-fluoro-2-methylphenyl)-4-piperidinone (obtained from the mandelate salt by neutralization) in a suitable solvent like methanol, is added ammonium acetate and a reducing agent such as sodium cyanoborohydride. The reaction is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent and an aqueous base. The organic layer is dried and concentrated to yield the desired cis-amino piperidine.

Step 3: Synthesis of (2R,4S)-4-(4-Acetylpiperazin-1-yl)-2-(4-fluoro-2-methylphenyl)piperidine (Intermediate 4)

This step involves the acylation of the amino piperidine with 1-acetylpiperazine.

  • To a solution of (2R,4S)-4-amino-2-(4-fluoro-2-methylphenyl)piperidine in a chlorinated solvent like dichloromethane, is added a base such as triethylamine. The solution is cooled, and a solution of 1-acetylpiperazine-4-carbonyl chloride in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting amine is consumed. The reaction mixture is then washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of (R)-Casopitant

This is the final amide coupling step to yield the target molecule.

  • To a solution of (2R,4S)-4-(4-acetylpiperazin-1-yl)-2-(4-fluoro-2-methylphenyl)piperidine in an aprotic solvent such as N,N-dimethylformamide (DMF), is added a coupling agent like HATU and a base such as N,N-diisopropylethylamine (DIPEA). A solution of N-methyl-(1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine in DMF is then added, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford (R)-Casopitant.

Data Presentation

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Characterization Data
1(2R)-2-(4-Fluoro-2-methylphenyl)-4-piperidinone (S)-mandelate saltC₁₂H₁₄FNO · C₈H₈O₃361.4035-40 (over 2 steps)[1]Chiral HPLC analysis for enantiomeric excess.
2(2R,4S)-4-Amino-2-(4-fluoro-2-methylphenyl)piperidineC₁₂H₁₇FN₂208.28~70-80¹H NMR, ¹³C NMR, HRMS. Diastereomeric ratio determined by NMR.
3(2R,4S)-4-(4-Acetylpiperazin-1-yl)-2-(4-fluoro-2-methylphenyl)piperidineC₁₉H₂₇FN₄O346.45~80-90¹H NMR, ¹³C NMR, HRMS.
4(R)-CasopitantC₃₀H₃₅F₇N₄O₂616.62~75-85¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, Optical Rotation.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the laboratory synthesis of (R)-Casopitant. By following these procedures, researchers can reliably obtain this valuable NK₁ receptor antagonist for use in preclinical studies and other research applications. The provided diagrams and data tables are intended to facilitate a clear understanding of the synthetic strategy and expected outcomes. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Technical Notes & Optimization

Troubleshooting

(R)-Casopitant solubility and formulation challenges

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and for...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and formulation of (R)-Casopitant.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Casopitant and why is its solubility a concern?

(R)-Casopitant is the R-isomer of Casopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2][3] Like many small molecule drugs, (R)-Casopitant is a hydrophobic molecule, which can lead to low aqueous solubility. Poor solubility is a significant challenge in drug development as it can result in low bioavailability, variable absorption, and difficulties in developing suitable formulations for both in vitro and in vivo studies.[4][5]

Q2: What are the initial steps to assess the solubility of (R)-Casopitant?

The initial assessment of solubility typically involves determining its kinetic and thermodynamic solubility.

  • Kinetic solubility provides a measure of how quickly the compound dissolves and is often used for high-throughput screening in early drug discovery.

  • Thermodynamic solubility , or equilibrium solubility, represents the true saturation point of the compound in a solvent and is crucial for formulation development.

A common starting point is to test the solubility in a range of aqueous buffers at different pH values (e.g., pH 2, 5, 7.4) and in various organic solvents.

Q3: What are the common formulation challenges encountered with poorly soluble compounds like (R)-Casopitant?

Challenges with poorly soluble compounds often include:

  • Poor dissolution rate: The compound may dissolve too slowly in gastrointestinal fluids to be effectively absorbed.

  • Low bioavailability: Insufficient dissolved compound at the site of absorption leads to a reduced amount of drug reaching systemic circulation.

  • High variability in exposure: Inconsistent dissolution can lead to significant differences in drug absorption between individuals or even in the same individual under different conditions (e.g., fed vs. fasted state).

  • Difficulty in preparing parenteral formulations: Achieving the required concentration for intravenous administration without causing precipitation can be challenging.

Q4: What is the mechanism of action of (R)-Casopitant?

As an NK1 receptor antagonist, (R)-Casopitant competitively blocks the binding of Substance P to the neurokinin-1 receptor. This receptor is a G-protein coupled receptor, and its activation by Substance P triggers a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of downstream signaling pathways. By blocking this interaction, (R)-Casopitant inhibits these downstream effects.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with (R)-Casopitant.

Issue 1: Low or inconsistent results in in vitro bioassays.

  • Potential Cause: The compound may be precipitating out of the assay medium due to its low aqueous solubility.

  • Troubleshooting Steps:

    • Visually inspect for precipitation: Check for any cloudiness or solid particles in your assay wells.

    • Determine the kinetic solubility in the assay buffer: This will help you understand the concentration at which the compound starts to precipitate under your experimental conditions.

    • Use a co-solvent: If compatible with your assay, consider using a small percentage of an organic co-solvent like DMSO to keep the compound in solution. However, be mindful of potential solvent effects on your biological system.

    • Formulation approaches: For cellular assays, consider using a formulation such as a cyclodextrin complex to enhance solubility.

Issue 2: Difficulty in preparing a stock solution at the desired concentration.

  • Potential Cause: The chosen solvent may not be appropriate for the desired concentration.

  • Troubleshooting Steps:

    • Test a range of pharmaceutically acceptable solvents: Evaluate the solubility in solvents such as DMSO, ethanol, PEG 400, and NMP.

    • Gentle heating and sonication: Applying gentle heat or using a sonicator can sometimes help to dissolve the compound.

    • pH adjustment: If (R)-Casopitant has ionizable groups, adjusting the pH of the solution may improve its solubility.

Issue 3: High variability in plasma concentrations in animal studies after oral administration.

  • Potential Cause: Poor and erratic dissolution of the compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.

    • Amorphous solid dispersions: Formulating (R)-Casopitant as an amorphous solid dispersion with a hydrophilic polymer can significantly enhance its dissolution and absorption.

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.

    • Co-administration with a wetting agent: Including a surfactant in the formulation can improve the wettability of the drug particles.

Data Presentation

Due to the limited publicly available quantitative solubility data for (R)-Casopitant, the following tables are provided as templates for researchers to present their own experimental findings in a structured manner.

Table 1: Equilibrium Solubility of (R)-Casopitant in Various Solvents at 25°C

SolventSolubility (mg/mL)Solubility (µM)
Watere.g., <0.001e.g., <1.6
PBS (pH 7.4)e.g., 0.002e.g., 3.2
0.1 N HCl (pH 1.2)e.g., 0.015e.g., 24.3
Ethanole.g., 5.2e.g., 8430
Propylene Glycole.g., 12.5e.g., 20270
PEG 400e.g., 35.1e.g., 56900
DMSOe.g., >100e.g., >162100

Table 2: pH-Dependent Aqueous Solubility of (R)-Casopitant at 37°C

pHBuffer SystemSolubility (µg/mL)
1.2SGF (Simulated Gastric Fluid)e.g., 25.4
4.5Acetate Buffere.g., 5.1
6.8SIF (Simulated Intestinal Fluid)e.g., 1.8
7.4Phosphate Buffere.g., 1.5

Experimental Protocols

1. Kinetic Solubility Assay Protocol (Adapted from general procedures)

  • Objective: To determine the concentration at which (R)-Casopitant precipitates from an aqueous buffer when added from a DMSO stock solution.

  • Materials:

    • (R)-Casopitant

    • Dimethyl sulfoxide (DMSO)

    • Aqueous buffer (e.g., PBS pH 7.4)

    • 96-well microplate

    • Plate reader capable of nephelometry or UV-Vis spectroscopy

  • Procedure:

    • Prepare a high-concentration stock solution of (R)-Casopitant in DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock solution to the aqueous buffer to create the highest desired concentration.

    • Perform serial dilutions in the 96-well plate to create a range of concentrations.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

    • Measure the turbidity of each well using a nephelometer or measure the absorbance after filtration to determine the concentration of the dissolved compound.

    • The kinetic solubility is the concentration at which precipitation is first observed.

2. Thermodynamic (Equilibrium) Solubility Assay Protocol (Shake-Flask Method)

  • Objective: To determine the saturation solubility of (R)-Casopitant in a specific solvent at equilibrium.

  • Materials:

    • Solid (R)-Casopitant

    • Selected solvent (e.g., water, buffer, organic solvent)

    • Glass vials with screw caps

    • Shaking incubator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • HPLC system with a suitable column and detector

  • Procedure:

    • Add an excess amount of solid (R)-Casopitant to a known volume of the solvent in a glass vial.

    • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

    • After incubation, check for the presence of undissolved solid to ensure saturation.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Quantify the concentration of (R)-Casopitant in the filtrate using a validated HPLC method.

Visualizations

NK1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK1 Receptor (GPCR) Substance_P->NK1R Binds to G_Protein Gq/11 NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream Casopitant (R)-Casopitant Casopitant->NK1R Antagonizes

Caption: NK1 Receptor Signaling Pathway and the antagonistic action of (R)-Casopitant.

Solubility_Workflow cluster_problem Problem Identification cluster_assessment Solubility Assessment cluster_strategy Formulation Strategy cluster_evaluation Evaluation Start Low aqueous solubility of (R)-Casopitant Kinetic Kinetic Solubility Assay Start->Kinetic Thermo Thermodynamic Solubility Assay Start->Thermo Phys Physical Modification (e.g., Micronization) Kinetic->Phys Thermo->Phys Chem Chemical Modification (e.g., Salt Formation) Thermo->Chem Form Formulation Approach (e.g., Solid Dispersion) Thermo->Form Dissolution In Vitro Dissolution Testing Phys->Dissolution Chem->Dissolution Form->Dissolution Bioavailability In Vivo Bioavailability Studies Dissolution->Bioavailability

Caption: Workflow for addressing the solubility challenges of (R)-Casopitant.

Troubleshooting_Logic Issue Issue Encountered (e.g., Low Bioavailability) Cause1 Poor Dissolution? Issue->Cause1 Investigate Cause2 Poor Permeability? Issue->Cause2 Investigate Cause3 High First-Pass Metabolism? Issue->Cause3 Investigate Sol1 Enhance Dissolution Rate (e.g., Particle Size Reduction) Cause1->Sol1 If Yes Sol2 Improve Permeability (e.g., Permeation Enhancers) Cause2->Sol2 If Yes Sol3 Inhibit Metabolism (e.g., Co-administration with Inhibitor) Cause3->Sol3 If Yes

Caption: Logical troubleshooting approach for formulation challenges.

References

Optimization

Off-target effects of (R)-Casopitant in cellular assays

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential off-target effects of (R)-Casopitant in cellular assays. The fol...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential off-target effects of (R)-Casopitant in cellular assays. The following resources are designed to help troubleshoot unexpected experimental outcomes and provide clarity on the compound's pharmacological profile beyond its primary target, the Neurokinin-1 (NK1) receptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (R)-Casopitant?

(R)-Casopitant is a potent and selective antagonist of the human neurokinin-1 (NK1) receptor.[1] By blocking this receptor, it inhibits the action of Substance P, a neuropeptide involved in the emetic reflex. This makes it effective in preventing chemotherapy-induced nausea and vomiting (CINV).[1][2]

Q2: Why was the clinical development of Casopitant discontinued?

GlaxoSmithKline withdrew its marketing authorization application and discontinued the development of Casopitant in September 2009. The decision was based on the need for "significant further safety assessment," suggesting that potential safety concerns, possibly related to off-target effects, would require considerable time and resources to resolve.[3][4]

Q3: What are the known off-target effects of (R)-Casopitant observed in cellular assays?

The most well-documented off-target effects of (R)-Casopitant relate to its interaction with cytochrome P450 (CYP) enzymes. In vitro studies using human hepatocytes have shown that Casopitant is a substrate, inhibitor, and inducer of CYP3A4. It has also been identified as a moderate inducer of CYP2C9.

Q4: Can (R)-Casopitant's metabolites also have off-target effects?

Yes, the major circulating metabolite of Casopitant has been shown to be an inhibitor of CYP3A4 in vitro. This is an important consideration for in vitro studies where metabolic conversion can occur, and for interpreting in vivo data.

Q5: Are there any other potential off-target effects I should be aware of?

While the primary focus of published off-target activity is on CYP enzymes, it is important to note that (R)-Casopitant was initially investigated for a range of other conditions, including overactive bladder, social anxiety disorder, major depressive disorder, and insomnia. These indications were later revoked. While the specific reasons are not detailed, this broad initial investigation could suggest a wider range of biological activity than just NK1 receptor antagonism, and researchers should be mindful of potential uncharacterized off-target effects in their specific cellular models.

Troubleshooting Guide

Issue: I am observing unexpected changes in the metabolism of other compounds in my cellular assay when co-administered with (R)-Casopitant.

  • Possible Cause: This is likely due to (R)-Casopitant's effects on CYP enzymes. As an inhibitor and inducer of CYP3A4, and an inducer of CYP2C9, (R)-Casopitant can alter the metabolic rate of co-administered compounds that are substrates for these enzymes.

  • Troubleshooting Steps:

    • Verify CYP Substrate: Confirm if your compound of interest is a known substrate of CYP3A4 or CYP2C9.

    • Dose-Response Analysis: Perform a dose-response experiment to see if the metabolic changes are dependent on the concentration of (R)-Casopitant.

    • Control Experiments: Include control groups with known CYP3A4/CYP2C9 inhibitors and inducers to benchmark the effects of (R)-Casopitant.

    • Metabolite Analysis: If possible, analyze the formation of metabolites of your compound of interest to directly assess changes in metabolic activity.

Issue: My experimental results with (R)-Casopitant are inconsistent or not reproducible.

  • Possible Cause: The complex interactions of (R)-Casopitant with CYP3A4 (as a substrate, inhibitor, and inducer) can lead to time- and concentration-dependent effects that may be difficult to reproduce without strict experimental control.

  • Troubleshooting Steps:

    • Standardize Incubation Times: Ensure that incubation times with (R)-Casopitant are consistent across all experiments.

    • Pre-incubation Effects: Investigate whether pre-incubating cells with (R)-Casopitant for different durations alters the experimental outcome, as this could be related to enzyme induction.

    • Cellular Health: Assess cell viability and confluence to ensure that these factors are not contributing to variability.

    • Lot-to-Lot Variability: If possible, test different batches of (R)-Casopitant to rule out compound-specific issues.

Quantitative Data Summary

The following tables summarize the known off-target interactions of (R)-Casopitant with cytochrome P450 enzymes.

Table 1: In Vitro Effects of (R)-Casopitant on CYP Enzymes

EnzymeEffect of (R)-CasopitantCellular System
CYP3A4Substrate, Inhibitor, InducerCultured Human Hepatocytes
CYP2C9Moderate InducerCultured Human Hepatocytes

Data sourced from in vitro studies.

Table 2: Clinical Drug-Drug Interaction Studies with Warfarin (CYP2C9 Substrate)

(R)-Casopitant Dosing RegimenEffect on R-Warfarin AUCEffect on S-Warfarin AUC
150 mg Day 1, 50 mg Days 2-3No significant alterationNo significant alteration
60 mg daily for 14 days1.31-fold increase1.27-fold increase

AUC (Area Under the Curve) reflects the total drug exposure over time. Data from a clinical study in healthy adults.

Experimental Protocols

Protocol 1: Assessing the Inhibitory Potential of (R)-Casopitant on CYP3A4 Activity in a Cellular Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)-Casopitant for CYP3A4-mediated metabolism.

  • Materials:

    • Human liver microsomes or a cell line expressing CYP3A4 (e.g., HepG2).

    • A fluorescent or luminescent CYP3A4 probe substrate (e.g., P450-Glo™ CYP3A4 Assay with Luciferin-PFBE).

    • (R)-Casopitant.

    • A known CYP3A4 inhibitor as a positive control (e.g., ketoconazole).

    • Appropriate cell culture medium and reagents.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Prepare a serial dilution of (R)-Casopitant and the positive control.

    • Pre-incubate the cells with varying concentrations of (R)-Casopitant or the positive control for a specified time (e.g., 30 minutes).

    • Add the CYP3A4 probe substrate to all wells.

    • Incubate for the recommended time for the substrate.

    • Measure the signal (fluorescence or luminescence) according to the assay kit instructions.

  • Data Analysis:

    • Plot the percentage of CYP3A4 activity against the log concentration of (R)-Casopitant.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Evaluating the Inductive Effect of (R)-Casopitant on CYP2C9 Expression

  • Objective: To determine if (R)-Casopitant induces the expression of CYP2C9 mRNA.

  • Materials:

    • Primary human hepatocytes or a suitable hepatoma cell line.

    • (R)-Casopitant.

    • A known CYP2C9 inducer as a positive control (e.g., rifampicin).

    • RNA extraction kit.

    • qRT-PCR reagents (primers for CYP2C9 and a housekeeping gene).

  • Procedure:

    • Culture the cells to the appropriate confluence.

    • Treat the cells with (R)-Casopitant, the positive control, or vehicle control for a specified period (e.g., 24-72 hours).

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription to generate cDNA.

    • Conduct qRT-PCR to quantify the relative expression levels of CYP2C9 mRNA, normalized to the housekeeping gene.

  • Data Analysis:

    • Calculate the fold change in CYP2C9 mRNA expression for each treatment condition relative to the vehicle control.

Visualizations

casopitant_metabolism Casopitant (R)-Casopitant Metabolite Major Circulating Metabolite Casopitant->Metabolite Metabolism Casopitant->Inhibition Inhibits Casopitant->Induction Induces Metabolite->Inhibition Inhibits CYP3A4 CYP3A4 OtherSubstrates Other CYP3A4 Substrates CYP3A4->OtherSubstrates Metabolizes Inhibition->CYP3A4 Induction->CYP3A4

Caption: Interaction of (R)-Casopitant and its metabolite with CYP3A4.

experimental_workflow_cyp_inhibition start Start: Plate CYP3A4-expressing cells pre_incubate Pre-incubate with (R)-Casopitant (serial dilution) start->pre_incubate add_substrate Add fluorescent/luminescent CYP3A4 probe substrate pre_incubate->add_substrate incubate Incubate for specified time add_substrate->incubate measure Measure signal output incubate->measure analyze Analyze data and determine IC50 measure->analyze

Caption: Workflow for assessing CYP3A4 inhibition by (R)-Casopitant.

References

Troubleshooting

Technical Support Center: Optimizing (R)-Casopitant Dosage in Ferret Models of Emesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ferret models to investigate the anti-emetic properties of (R)-Casopitant. Frequently Asked Qu...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ferret models to investigate the anti-emetic properties of (R)-Casopitant.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Casopitant and why is it tested in ferret models?

A1: (R)-Casopitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor is a key component in the emetic (vomiting) reflex. Ferrets are considered a gold-standard preclinical model for emesis research because their vomiting reflex is similar to that of humans, and they respond to a wide range of emetogenic stimuli, including chemotherapy agents like cisplatin.[2][3]

Q2: What is the general mechanism of action of (R)-Casopitant in preventing emesis?

A2: (R)-Casopitant works by blocking the binding of Substance P, a neuropeptide, to the NK1 receptors located in the brain's emetic control centers. By inhibiting this interaction, (R)-Casopitant disrupts the signaling cascade that leads to nausea and vomiting.

Q3: What are the typical doses of cisplatin used to induce emesis in ferrets?

A3: The dose of cisplatin can be varied to model different phases of chemotherapy-induced nausea and vomiting (CINV).

  • Acute Emesis: A single intraperitoneal (IP) injection of 10 mg/kg cisplatin is commonly used to induce an acute emetic response, which typically peaks around 2 hours post-administration.[2]

  • Delayed Emesis: A lower dose of 5 mg/kg cisplatin (IP) is used to model delayed emesis, which manifests as a biphasic response with peaks at approximately 12 and 48 hours.[2]

Q4: What is the pharmacokinetic profile of (R)-Casopitant in ferrets?

A4: Following a single intraperitoneal dose, (R)-Casopitant is rapidly absorbed. Plasma and brain concentrations are approximately equal at 2 hours post-dosing. The parent compound is the major active component found in the brain.

Q5: Is (R)-Casopitant effective as a monotherapy?

A5: Yes, (R)-Casopitant has demonstrated dose-dependent efficacy in inhibiting retching and vomiting in ferret models of cisplatin-induced emesis when used as a monotherapy.

Q6: Why is (R)-Casopitant often studied in combination with a 5-HT3 receptor antagonist like ondansetron?

A6: Co-administration of (R)-Casopitant and ondansetron has been shown to have a synergistic anti-emetic effect. This is because they target two different pathways involved in the emetic reflex. This combination therapy results in a significantly greater reduction in emetic events than either drug alone. This enhanced efficacy is not due to a pharmacokinetic interaction but rather their complementary mechanisms of action.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in emetic response between ferrets. 1. Individual animal differences: Biological variability is inherent in animal models. 2. Inconsistent cisplatin administration: Incorrect dosage or injection site can affect absorption and emetic response. 3. Stress: Improper handling and restraint can influence physiological responses.1. Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals to treatment groups. 2. Ensure accurate calculation of cisplatin dose based on individual animal body weight. Administer intraperitoneally in a consistent location. 3. Handle ferrets gently and use proper restraint techniques to minimize stress. Allow for an adequate acclimatization period before the experiment.
Lower than expected anti-emetic effect of (R)-Casopitant. 1. Suboptimal dosage: The dose may be too low for the emetic challenge. 2. Timing of administration: The drug may not have reached peak efficacy at the time of the emetic stimulus. 3. Drug formulation/stability issues: Improperly prepared or stored (R)-Casopitant solution may have reduced potency.1. Refer to the dose-response data in Table 1. Consider increasing the dose of (R)-Casopitant. For delayed emesis, a dose of at least 0.5 mg/kg is recommended for complete rescue. 2. Administer (R)-Casopitant approximately 25 minutes prior to the cisplatin challenge for acute emesis models. For delayed emesis models, administration at the peak of the expected emetic response (around 44.8 hours post-cisplatin) has been shown to be effective. 3. Prepare fresh solutions of (R)-Casopitant for each experiment. Follow appropriate guidelines for solubilizing and storing the compound.
No emetic response to cisplatin. 1. Incorrect cisplatin dosage or administration: The dose may have been miscalculated or administered improperly (e.g., subcutaneously instead of intraperitoneally). 2. Inactive cisplatin: The cisplatin solution may have degraded.1. Double-check all calculations and ensure proper IP injection technique. 2. Use freshly prepared cisplatin solutions.
Adverse events observed in ferrets. 1. Cisplatin toxicity: Cisplatin can have side effects beyond emesis. 2. Injection-related issues: Improper injection technique can cause pain or inflammation.1. Monitor animals closely for signs of distress. Provide supportive care as needed. 2. Use appropriate needle sizes and ensure proper restraint to minimize the risk of injury during injections. For IP injections, do not exceed a volume of 10 mL and warm the solution to body temperature.

Data Presentation

Table 1: Efficacy of (R)-Casopitant Monotherapy in Cisplatin-Induced Emesis in Ferrets (Delayed Emesis Model)

(R)-Casopitant Dose (mg/kg, IP)Emetic Response
Vehicle ControlSignificant retching and vomiting
< 0.5Dose-dependent reduction in nausea-like behaviors and emetic events
≥ 0.5Complete rescue from further emetic events

Data synthesized from descriptive reports.

Table 2: Efficacy of (R)-Casopitant and Ondansetron Combination Therapy in Cisplatin-Induced Emesis in Ferrets (Acute Emesis Model)

Treatment Group(R)-Casopitant Dose (mg/kg, IP)Ondansetron Dose (mg/kg, IP)Outcome
Control00High incidence of vomiting and retching
Monotherapy0.03, 0.1, or 0.30>50% reduction in vomiting and retching
Monotherapy00.03, 0.1, or 0.3>50% reduction in vomiting and retching
Combination0.03, 0.1, or 0.30.03, 0.1, or 0.3Significantly fewer emetic events than either agent alone

Based on a 4x4 factorial design study.

Experimental Protocols

1. Cisplatin-Induced Acute Emesis Model

  • Animals: Male ferrets.

  • Acclimatization: At least 7 days in individual housing.

  • Emetogen: Cisplatin at 10 mg/kg, administered intraperitoneally (IP).

  • Test Compound Administration: (R)-Casopitant (dissolved in a suitable vehicle) administered IP 25 minutes prior to cisplatin injection.

  • Observation Period: 4-8 hours post-cisplatin administration.

  • Data Collection: Record the latency to the first emetic event (retching or vomiting), and the total number of retches and vomits.

2. Cisplatin-Induced Delayed Emesis Model

  • Animals: Male ferrets.

  • Acclimatization: At least 7 days in individual housing.

  • Emetogen: Cisplatin at 5 mg/kg, administered IP.

  • Test Compound Administration (Rescue Protocol): A single dose of (R)-Casopitant administered IP at 44.8 hours post-cisplatin.

  • Observation Period: 72 hours post-cisplatin administration.

  • Data Collection: Record the number of retches and vomits throughout the observation period.

Visualizations

Emesis_Signaling_Pathway Chemotherapy Chemotherapy (e.g., Cisplatin) Enterochromaffin_Cells Enterochromaffin Cells (Gut) Chemotherapy->Enterochromaffin_Cells stimulates Serotonin Serotonin (5-HT) Enterochromaffin_Cells->Serotonin releases Vagal_Afferents Vagal Afferents Serotonin->Vagal_Afferents activates NTS_AP Nucleus Tractus Solitarius (NTS) / Area Postrema (AP) Vagal_Afferents->NTS_AP signals to Substance_P Substance P NTS_AP->Substance_P releases NK1_Receptors NK1 Receptors Substance_P->NK1_Receptors binds to Emetic_Center Central Emetic Center NK1_Receptors->Emetic_Center activates Vomiting_Reflex Vomiting Reflex Emetic_Center->Vomiting_Reflex triggers Ondansetron Ondansetron (5-HT3 Antagonist) Ondansetron->Vagal_Afferents blocks Casopitant (R)-Casopitant (NK1 Antagonist) Casopitant->NK1_Receptors blocks

Caption: Signaling pathway of chemotherapy-induced emesis and points of intervention for ondansetron and (R)-Casopitant.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Acclimatization Ferret Acclimatization (≥ 7 days) Randomization Randomization into Treatment Groups Acclimatization->Randomization Drug_Admin (R)-Casopitant / Vehicle / Combination Administration (IP) Randomization->Drug_Admin Cisplatin_Admin Cisplatin Administration (IP) (5 or 10 mg/kg) Drug_Admin->Cisplatin_Admin 25 min prior (acute) Observation Observation Period (Acute: 4-8h; Delayed: 72h) Cisplatin_Admin->Observation Data_Collection Data Collection (Latency, # Retches, # Vomits) Observation->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: General experimental workflow for evaluating (R)-Casopitant in a ferret model of cisplatin-induced emesis.

References

Optimization

Technical Support Center: Enhancing Oral Bioavailability of (R)-Casopitant

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of (R)-Casopitant.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Casopitant and why is its oral bioavailability a concern?

(R)-Casopitant is a potent and selective neurokinin-1 (NK1) receptor antagonist that has been investigated for the prevention of chemotherapy-induced nausea and vomiting.[1][2][3] Its development for oral administration has been hampered by poor bioavailability, which is likely attributable to its low aqueous solubility. As a result, achieving therapeutic plasma concentrations with conventional oral dosage forms can be challenging and lead to high inter-subject variability.

Q2: What are the key physicochemical properties of (R)-Casopitant that influence its oral absorption?

While specific data for (R)-Casopitant is limited in publicly available literature, based on its chemical structure and the challenges reported for similar compounds, its key physicochemical properties are summarized below. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.

Table 1: Physicochemical Properties of (R)-Casopitant

PropertyValueImplication for Oral Bioavailability
Molecular Weight 712.72 g/mol (mesylate salt)High molecular weight can sometimes negatively impact permeability.
Aqueous Solubility PoorDissolution rate-limited absorption.
Log P High (inferred)Indicates good permeability but poor aqueous solubility.
pKa (Not available)Will determine the extent of ionization in the gastrointestinal tract, affecting solubility and permeability.
Physical Form Crystalline solidStable but typically exhibits lower solubility than the amorphous form.

Q3: What are the general formulation strategies to improve the oral bioavailability of poorly soluble drugs like (R)-Casopitant?

Several advanced formulation strategies can be employed to enhance the oral bioavailability of BCS Class II compounds such as (R)-Casopitant.[4][5] These include:

  • Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nanosizing can enhance the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous, higher-energy state within a polymer matrix can significantly improve its solubility and dissolution.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubilization in the gastrointestinal tract and potentially enhance absorption via the lymphatic pathway.

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.

Troubleshooting Guides

Issue 1: Low and Variable Dissolution Rate of (R)-Casopitant in In Vitro Tests

  • Question: We are observing a very slow and inconsistent dissolution rate for our initial (R)-Casopitant tablet formulation. What could be the cause and how can we improve it?

  • Answer: This is a common issue for poorly soluble compounds like (R)-Casopitant. The crystalline form of the drug likely has a low dissolution velocity. To address this, consider the following:

    • Particle Size Reduction: Have you tried reducing the particle size of the API? Micronization or nanosizing can significantly increase the surface area available for dissolution.

    • Incorporate Surfactants: The inclusion of a wetting agent or surfactant (e.g., sodium lauryl sulfate, polysorbate 80) in your formulation can improve the wettability of the hydrophobic drug particles and enhance the dissolution rate.

    • Explore Amorphous Forms: Consider formulating (R)-Casopitant as an amorphous solid dispersion. The amorphous form is more soluble than the crystalline form and can lead to a "spring and parachute" effect, where a supersaturated solution is transiently formed, enhancing absorption.

Issue 2: Precipitation of (R)-Casopitant in the GI Tract Upon Release from a Lipid-Based Formulation

  • Question: Our SEDDS formulation of (R)-Casopitant shows good initial dispersion, but we suspect the drug is precipitating in the aqueous environment of the gut. How can we confirm and prevent this?

  • Answer: Precipitation upon dilution in the aqueous environment of the gastrointestinal tract is a significant challenge with lipid-based formulations.

    • In Vitro Digestion Models: Utilize in vitro lipolysis models to simulate the digestion of your SEDDS formulation. These models can help you understand how the drug partitions between the oil, aqueous, and micellar phases during digestion and whether precipitation occurs.

    • Incorporate Precipitation Inhibitors: The addition of polymeric precipitation inhibitors, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), to your formulation can help maintain a supersaturated state of the drug for a longer duration, allowing more time for absorption.

    • Optimize Surfactant and Co-solvent Ratios: The choice and concentration of surfactants and co-solvents are critical. A well-designed system will form stable micelles or a microemulsion upon dispersion that can effectively solubilize the drug and resist precipitation.

Issue 3: Poor In Vivo Bioavailability Despite Promising In Vitro Dissolution

  • Question: Our optimized formulation of (R)-Casopitant shows excellent dissolution in vitro, but the in vivo pharmacokinetic study in rats still shows low and variable bioavailability. What could be the reason?

  • Answer: A discrepancy between in vitro and in vivo performance can arise from several factors:

    • First-Pass Metabolism: (R)-Casopitant may be subject to significant first-pass metabolism in the gut wall and liver. Investigate the metabolic pathways of (R)-Casopitant to determine if this is a contributing factor.

    • Efflux Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, reducing its net absorption. Consider co-administration with a known P-gp inhibitor in your preclinical studies to investigate this possibility.

    • Gastrointestinal Physiology: Factors such as gastrointestinal pH, transit time, and the presence of food can influence drug absorption. Conduct your in vivo studies under both fasted and fed conditions to assess any potential food effects.

Experimental Protocols

Protocol 1: Preparation of (R)-Casopitant Amorphous Solid Dispersion (ASD) by Spray Drying

  • Materials: (R)-Casopitant, a suitable polymer (e.g., HPMC-AS, PVP K30), and a volatile organic solvent (e.g., acetone, methanol).

  • Procedure:

    • Dissolve (R)-Casopitant and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:2 w/w).

    • Ensure complete dissolution to form a clear solution.

    • Set the parameters of the spray dryer, including inlet temperature, spray rate, and atomization pressure.

    • Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind a solid dispersion of amorphous (R)-Casopitant in the polymer matrix.

    • Collect the dried powder from the cyclone separator.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm, indicating the amorphous state of the drug.

    • Powder X-ray Diffraction (PXRD): To verify the absence of crystalline peaks.

    • In Vitro Dissolution Testing: To assess the enhancement in dissolution rate compared to the crystalline drug.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for (R)-Casopitant

  • Materials: (R)-Casopitant, a lipid (e.g., medium-chain triglycerides), a surfactant (e.g., Cremophor EL, Tween 80), and a co-solvent (e.g., Transcutol HP, PEG 400).

  • Procedure:

    • Determine the solubility of (R)-Casopitant in various lipids, surfactants, and co-solvents to select the most suitable excipients.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

    • Prepare different formulations by mixing the selected lipid, surfactant, and co-solvent in varying ratios.

    • Add (R)-Casopitant to the optimized vehicle and vortex until a clear solution is obtained.

  • Characterization:

    • Self-Emulsification Assessment: Add the formulation to water with gentle agitation and observe the formation of an emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer.

    • In Vitro Dissolution and Drug Release: Perform dissolution studies to evaluate the release of (R)-Casopitant from the SEDDS formulation.

Data Presentation

Table 2: Hypothetical Comparison of Different (R)-Casopitant Formulations

Formulation StrategyApparent Solubility (µg/mL)Dissolution Rate (µg/cm²/min)In Vivo Bioavailability (Rat Model, %)
Crystalline (R)-Casopitant 50.110
Micronized (R)-Casopitant 50.525
Amorphous Solid Dispersion (1:2 with HPMC-AS) 50560
SEDDS Formulation >100 (in formulation)N/A (forms emulsion)75

Visualizations

Formulation_Selection_Workflow cluster_0 Physicochemical Characterization cluster_1 Formulation Strategy Selection cluster_2 Evaluation A Determine Solubility (Aqueous & Organic) D BCS Class II Drug (Low Solubility, High Permeability) A->D B Assess Permeability (e.g., Caco-2) B->D C Characterize Solid State (Crystalline vs. Amorphous) C->D E Particle Size Reduction (Micronization/Nanosizing) D->E If dissolution rate limited F Amorphous Solid Dispersion (ASD) D->F For significant solubility enhancement G Lipid-Based Formulation (e.g., SEDDS) D->G For highly lipophilic compounds H In Vitro Dissolution & Stability Testing E->H F->H G->H I In Vivo Pharmacokinetic Studies H->I J Optimized Oral Formulation I->J SEDDS_Mechanism cluster_0 In the Capsule cluster_1 In the Stomach (Aqueous Environment) cluster_2 In the Intestine cluster_3 Absorption A (R)-Casopitant Lipid Surfactant Co-solvent Homogeneous Mixture B Spontaneous Emulsification Fine Oil Droplets (R)-Casopitant Solubilized A->B Dispersion C Micelle Formation Mixed Micelles with Bile Salts (R)-Casopitant in Micelles B->C Digestion D Enhanced Absorption Increased Surface Area Maintained Solubilization C->D Uptake by Enterocytes NK1_Receptor_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling SP Substance P (Ligand) NK1R NK1 Receptor (GPCR) SP->NK1R Binds & Activates Casopitant (R)-Casopitant (Antagonist) Casopitant->NK1R Binds & Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to Ca Increased Intracellular Ca²⁺ IP3_DAG->Ca PKC Protein Kinase C Activation IP3_DAG->PKC Response Cellular Response (Emesis Signaling) Ca->Response PKC->Response

References

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in (R)-Casopitant Experiments

Welcome to the technical support center for (R)-Casopitant, a selective neurokinin-1 (NK1) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Casopitant, a selective neurokinin-1 (NK1) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments with (R)-Casopitant.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Casopitant and what is its primary mechanism of action?

A1: (R)-Casopitant (also known as GW679769) is a potent and selective, centrally-acting antagonist of the neurokinin-1 (NK1) receptor.[1] Its primary mechanism of action is to competitively bind to and block the activity of the NK1 receptor, thereby inhibiting the binding of its endogenous ligand, Substance P (SP).[1] This action modulates signaling pathways involved in emesis and potentially other neurological processes.

Q2: For what indications has (R)-Casopitant been studied?

A2: (R)-Casopitant was primarily investigated for the prevention of chemotherapy-induced nausea and vomiting (CINV).[2][3] Although it showed efficacy in Phase II and III trials, its development for this indication was discontinued by GlaxoSmithKline due to the need for further safety assessments.[2] It has also been explored for other conditions such as major depressive disorder.

Q3: What are the known metabolites of (R)-Casopitant and are they active?

A3: In preclinical studies using ferrets, two major oxidative metabolites, a hydroxylated form (M1) and a ketone product (M2), have been identified in brain tissue. These metabolites retain a relatively similar potency for the ferret NK1 receptor, suggesting they may contribute to the overall pharmacological activity.

Q4: What is the significance of CYP3A4 in (R)-Casopitant experiments?

A4: (R)-Casopitant is a substrate, inhibitor, and inducer of the cytochrome P450 enzyme CYP3A4. This complex interaction can be a significant source of variability in in vitro experiments, especially when using cell lines with variable CYP3A4 expression or when co-incubating with other compounds that are also metabolized by or interact with CYP3A4.

Troubleshooting Guides

This section provides practical guidance for common issues encountered during (R)-Casopitant experiments, presented in a question-and-answer format.

Radioligand Binding Assays

Q1: I'm observing high non-specific binding in my NK1 receptor radioligand binding assay. What could be the cause and how can I fix it?

A1: High non-specific binding (NSB) can mask the specific binding signal and is a common issue. Here are potential causes and solutions:

  • Issue: Radioligand concentration is too high.

    • Solution: Use a radioligand concentration at or below the dissociation constant (Kd). If the Kd is unknown, perform a saturation binding experiment to determine it.

  • Issue: The radioligand is hydrophobic and sticking to non-receptor components.

    • Solution: Reduce the hydrophobicity of the assay buffer by adding a detergent like 0.1% bovine serum albumin (BSA). Pre-coating filter plates with BSA can also help.

  • Issue: Insufficient washing.

    • Solution: Increase the number and volume of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.

  • Issue: Inappropriate filter type.

    • Solution: Test different filter materials (e.g., glass fiber filters with or without polyethyleneimine pre-treatment) to find one with the lowest NSB for your assay.

Q2: My specific binding signal is too low or absent. What should I check?

A2: A low or absent specific signal can be due to several factors related to your reagents and protocol:

  • Issue: Low receptor density in the cell membrane preparation.

    • Solution: Use a cell line known to express high levels of the NK1 receptor. If using transiently transfected cells, optimize the transfection efficiency. Titrate the amount of membrane protein per well to find the optimal concentration.

  • Issue: Degraded or inactive receptor.

    • Solution: Ensure proper storage and handling of cell membranes. Perform a quality control check, such as a Western blot, to confirm the presence and integrity of the NK1 receptor.

  • Issue: Radioligand has degraded.

    • Solution: Check the age and storage conditions of your radioligand. Radiochemical decomposition can reduce its specific activity.

  • Issue: Assay has not reached equilibrium.

    • Solution: Determine the optimal incubation time by performing a time-course experiment to ensure that binding has reached a plateau.

Functional Assays (Calcium Mobilization)

Q3: The response to Substance P (agonist) in my calcium flux assay is weak or inconsistent.

A3: A poor agonist response can compromise your ability to accurately measure the antagonistic effect of (R)-Casopitant.

  • Issue: Low functional receptor expression.

    • Solution: Ensure you are using a cell line that not only expresses the NK1 receptor but also couples efficiently to the Gαq signaling pathway, leading to calcium mobilization. Some cell lines may require co-transfection with a promiscuous G-protein like Gα15/16.

  • Issue: Cell health and density are suboptimal.

    • Solution: Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Over-confluent or starved cells will respond poorly.

  • Issue: Agonist degradation.

    • Solution: Prepare fresh agonist solutions for each experiment. Substance P is a peptide and can be susceptible to degradation by proteases.

  • Issue: Calcium dye loading issues.

    • Solution: Optimize the dye loading concentration and incubation time for your specific cell line. Ensure that the dye is not compartmentalized within the cells, which can lead to a high background signal.

Q4: I am seeing a high degree of variability in the IC50 values for (R)-Casopitant between experiments.

A4: Variability in IC50 values is a common challenge in cell-based assays.

  • Issue: Inconsistent cell passage number and culture conditions.

    • Solution: Use cells within a defined passage number range, as receptor expression levels and signaling efficiency can change over time in culture. Maintain consistent cell culture conditions (media, serum, supplements, incubation time).

  • Issue: Fluctuations in agonist concentration.

    • Solution: Use a consistent concentration of Substance P, typically the EC80 (the concentration that gives 80% of the maximal response), to ensure the assay is sensitive to antagonist inhibition.

  • Issue: Reagent variability.

    • Solution: Use the same lot of critical reagents (e.g., serum, cells, agonist) for a set of comparative experiments. If lots must be changed, re-validate the assay.

  • Issue: Differences in data analysis.

    • Solution: Use a consistent data analysis method and software for calculating IC50 values. Ensure that the normalization of the data (e.g., to positive and negative controls) is performed uniformly across all experiments.

Quantitative Data for (R)-Casopitant

The potency of (R)-Casopitant can be influenced by the experimental system and conditions. The following table summarizes available quantitative data.

ParameterValueSpecies/SystemReference
Ki (Binding Affinity) 163 ± 39 pMFerret Brain Cortical NK1 Receptor
Metabolite M1 Ki 464 ± 132 pMFerret Brain Cortical NK1 Receptor
Metabolite M2 Ki 108 ± 31 pMFerret Brain Cortical NK1 Receptor
IC50 (Functional Assay) Not explicitly reported in the provided search results. IC50 values are highly dependent on assay conditions (e.g., cell line, agonist concentration, incubation time). It is recommended to determine the IC50 empirically under your specific experimental conditions.-

Experimental Protocols

Detailed Methodology 1: NK1 Receptor Radioligand Competition Binding Assay

This protocol is a general guideline for a competition binding assay to determine the affinity of (R)-Casopitant for the NK1 receptor.

  • Membrane Preparation:

    • Culture cells expressing the human NK1 receptor (e.g., U-373 MG or transfected CHO-K1 cells) to approximately 80-90% confluency.

    • Wash cells with ice-cold phosphate-buffered saline (PBS) and scrape into a centrifuge tube.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the cells using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

      • A fixed concentration of a suitable NK1 receptor radioligand (e.g., [3H]-Substance P).

      • Increasing concentrations of (R)-Casopitant (for competition curve) or a high concentration of an unlabeled standard ligand for non-specific binding (e.g., 1 µM aprepitant), or buffer for total binding.

      • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from the total and competitor-containing wells to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of (R)-Casopitant.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Detailed Methodology 2: Substance P-Induced Calcium Mobilization Functional Assay

This protocol outlines a functional assay to measure the inhibitory effect of (R)-Casopitant on Substance P-induced calcium signaling.

  • Cell Preparation:

    • Plate cells expressing the human NK1 receptor (e.g., U-373 MG or CHO-K1-NK1) in a black-walled, clear-bottom 96- or 384-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or Calcium 6) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.

  • Compound Incubation:

    • After dye loading, wash the cells with assay buffer to remove excess extracellular dye.

    • Add increasing concentrations of (R)-Casopitant to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Add a pre-determined concentration of Substance P (e.g., EC80) to all wells simultaneously using the instrument's fluidics system.

    • Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the positive control (Substance P alone) and negative control (buffer).

    • Plot the normalized response as a function of the log concentration of (R)-Casopitant.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

NK1_Receptor_Signaling_Pathway NK1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Substance_P Substance P NK1R NK1 Receptor (GPCR) Substance_P->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves R_Casopitant (R)-Casopitant R_Casopitant->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: NK1 Receptor Signaling Pathway and Site of (R)-Casopitant Action.

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare NK1R-expressing cell membranes Start->Membrane_Prep Plate_Setup Set up 96-well plate: - Total Binding - Non-Specific Binding - (R)-Casopitant concentrations Membrane_Prep->Plate_Setup Add_Reagents Add radioligand and membranes Plate_Setup->Add_Reagents Incubate Incubate to reach equilibrium Add_Reagents->Incubate Filter Rapidly filter and wash to separate bound/free radioligand Incubate->Filter Count Add scintillant and count radioactivity Filter->Count Analyze Analyze data: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for an NK1 Receptor Radioligand Competition Binding Assay.

Troubleshooting_Inconsistent_Results Troubleshooting Inconsistent (R)-Casopitant Results Start Inconsistent Results? Check_Reagents Verify reagent quality: - (R)-Casopitant integrity - Agonist/Radioligand activity - Buffer pH and composition Start->Check_Reagents Check_Cells Assess cell health: - Passage number - Confluency - Morphology Start->Check_Cells Review_Protocol Review protocol execution: - Pipetting accuracy - Incubation times/temps - Washing steps Start->Review_Protocol Analyze_Data Examine data analysis: - Consistent normalization - Curve fitting parameters Start->Analyze_Data Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Cells_OK Cells OK? Check_Cells->Cells_OK Protocol_OK Protocol OK? Review_Protocol->Protocol_OK Data_OK Analysis OK? Analyze_Data->Data_OK Fix_Reagents Prepare fresh reagents Reagent_OK->Fix_Reagents No Resolved Issue Resolved Reagent_OK->Resolved Yes Fix_Cells Use new cell stock Cells_OK->Fix_Cells No Cells_OK->Resolved Yes Fix_Protocol Refine protocol Protocol_OK->Fix_Protocol No Protocol_OK->Resolved Yes Fix_Data Standardize analysis Data_OK->Fix_Data No Data_OK->Resolved Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide: (R)-Casopitant vs. Aprepitant for Chemotherapy-Induced Nausea and Vomiting (CINV)

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of (R)-Casopitant and Aprepitant, two neurokinin-1 (NK1) receptor antagonists investigated for the prevention of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-Casopitant and Aprepitant, two neurokinin-1 (NK1) receptor antagonists investigated for the prevention of chemotherapy-induced nausea and vomiting (CINV). The information presented is based on available clinical trial data to support research and drug development efforts in oncology supportive care. It is important to note that the development of (R)-Casopitant was discontinued by GlaxoSmithKline in 2009.

Mechanism of Action: Targeting the NK1 Receptor Pathway

Both (R)-Casopitant and Aprepitant are highly selective antagonists of the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor's primary ligand, Substance P, is a key neuropeptide involved in the emetic reflex.[2] Chemotherapy can trigger the release of Substance P in the brain's vomiting center. By blocking Substance P from binding to NK1 receptors, both drugs effectively inhibit the downstream signaling that leads to nausea and vomiting.[2][3] This mechanism is particularly crucial for controlling the delayed phase of CINV.

// Nodes Chemotherapy [label="Chemotherapy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SubstanceP [label="Substance P Release", fillcolor="#FBBC05", fontcolor="#202124"]; NK1R [label="NK1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Emesis [label="Nausea & Vomiting", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antagonists [label="(R)-Casopitant / Aprepitant\n(NK1 Receptor Antagonists)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Chemotherapy -> SubstanceP [label="induces"]; SubstanceP -> NK1R [label="binds to"]; NK1R -> Emesis [label="activates emetic reflex"]; Antagonists -> NK1R [label="block", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; }

References

Comparative

A Comparative Guide to the Efficacy of NK1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of various Neurokinin-1 (NK1) receptor antagonists, a class of drugs primarily used for the p...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Neurokinin-1 (NK1) receptor antagonists, a class of drugs primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). The information presented herein is supported by experimental data from preclinical and clinical studies to aid in research and drug development decisions.

Introduction to NK1 Receptor Antagonists

The NK1 receptor, a G-protein coupled receptor, is the primary receptor for Substance P, a neuropeptide involved in emesis (vomiting) and nausea. By blocking the binding of Substance P to the NK1 receptor in the brain, NK1 receptor antagonists effectively inhibit the signaling pathways that trigger these responses. This class of drugs, which includes aprepitant, fosaprepitant (a prodrug of aprepitant), rolapitant, and netupitant, has become a cornerstone in the management of CINV, particularly in patients undergoing highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC).

Comparative Efficacy and Pharmacological Properties

The following tables summarize key quantitative data for prominent NK1 receptor antagonists, allowing for a direct comparison of their pharmacological and clinical properties.

Table 1: Pharmacokinetic and Pharmacodynamic Properties
PropertyAprepitantFosaprepitantRolapitantNetupitant
Administration OralIntravenousOralOral (in combination with palonosetron)
Half-life (t½) 9-13 hours9-13 hours (as aprepitant)~180 hours~80 hours
Time to Max. Concentration (Tmax) ~4 hours~30 minutes (conversion to aprepitant)~4 hours~5 hours
Receptor Occupancy (>90%) Achieved at therapeutic dosesAchieved at therapeutic dosesMaintained for up to 120 hoursMaintained for up to 96 hours
Metabolism Primarily by CYP3A4Converted to aprepitant, then metabolized by CYP3A4Primarily by CYP3A4Primarily by CYP3A4
Table 2: Comparative Binding Affinities
AntagonistBinding Affinity (IC50/Ki)Receptor
Aprepitant IC50: ~0.1 nMHuman NK1 Receptor
Netupitant High affinity (specific values vary across studies)Human NK1 Receptor
Rolapitant High affinity (specific values vary across studies)Human NK1 Receptor

Note: Direct comparative Ki values from a single study are limited in the public domain. The data indicates high, sub-nanomolar affinity for all listed antagonists.

Table 3: Comparative Clinical Efficacy in Highly Emetogenic Chemotherapy (HEC) - Complete Response (CR) Rates
Clinical Trial ComparisonTreatment Arm 1CR Rate (Overall Phase: 0-120h)Treatment Arm 2CR Rate (Overall Phase: 0-120h)Key Finding
Pooled Analysis (Navari et al., 2021) [1]NEPA (Netupitant/Palonosetron) + Dexamethasone78.4%Aprepitant-based regimen75.0%NEPA was more effective than the 3-day aprepitant regimen in preventing delayed CINV.
Pragmatic Study (Aapro et al., 2020) [2]NEPA + Dexamethasone64.9%Aprepitant regimen54.1%NEPA was non-inferior to the aprepitant regimen, with numerically higher CR rates.
Phase III Trial (Zhang et al., 2020) [3]Fosaprepitant + Palonosetron + Dexamethasone71.96%Aprepitant + Palonosetron + Dexamethasone69.35%Single-dose intravenous fosaprepitant was non-inferior to a 3-day oral aprepitant regimen.
Phase III HEC Studies (Rapoport et al., 2015) [4]Rolapitant + Granisetron + DexamethasoneSignificantly higher than controlPlacebo + Granisetron + Dexamethasone-Rolapitant demonstrated superiority over the active control in preventing delayed CINV.

Complete Response (CR) is typically defined as no emetic episodes and no use of rescue medication.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of NK1 receptor antagonists.

Radioligand Binding Assay for NK1 Receptor Affinity

Objective: To determine the binding affinity of a test compound (NK1 receptor antagonist) for the NK1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the human NK1 receptor. This is typically done through homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Radioligand: A radiolabeled ligand with known high affinity for the NK1 receptor (e.g., [³H]-Substance P) is used.

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Clinical Trial Protocol for Comparative Efficacy in CINV

Objective: To compare the antiemetic efficacy and safety of different NK1 receptor antagonist regimens in patients receiving emetogenic chemotherapy.

Methodology:

  • Study Design: Typically a multicenter, randomized, double-blind, active-controlled, parallel-group study.

  • Patient Population: Chemotherapy-naïve adult patients scheduled to receive a single-day course of highly or moderately emetogenic chemotherapy.

  • Treatment Arms:

    • Investigational Arm: NK1 receptor antagonist being tested (e.g., single-dose rolapitant) in combination with a 5-HT3 receptor antagonist (e.g., granisetron) and dexamethasone.

    • Control Arm: A standard-of-care NK1 receptor antagonist regimen (e.g., 3-day aprepitant) in combination with a 5-HT3 receptor antagonist and dexamethasone, or an active control without an NK1 antagonist.

  • Efficacy Endpoints:

    • Primary Endpoint: Complete Response (CR) during the overall phase (0-120 hours post-chemotherapy), defined as no vomiting and no use of rescue antiemetic medication.[5]

    • Secondary Endpoints: CR during the acute (0-24 hours) and delayed (>24-120 hours) phases; incidence of no significant nausea; time to first emesis or rescue medication use.

  • Data Collection: Patient-reported outcomes are collected using daily diaries, recording episodes of nausea and vomiting, and any use of rescue medications.

  • Statistical Analysis: The proportion of patients achieving a complete response in each treatment arm is compared using appropriate statistical methods to determine non-inferiority or superiority.

Visualizing the Mechanisms and Workflows

NK1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of Substance P to the NK1 receptor and the mechanism of action of NK1 receptor antagonists.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Downstream Signaling (Emesis) Downstream Signaling (Emesis) Ca2+ release->Downstream Signaling (Emesis) PKC activation->Downstream Signaling (Emesis) NK1 Antagonist NK1 Antagonist NK1 Antagonist->NK1 Receptor Blocks

NK1 Receptor Signaling and Antagonist Action
Comparative Experimental Workflow for Efficacy Assessment

This diagram outlines the key stages in the preclinical and clinical evaluation of a novel NK1 receptor antagonist compared to an existing standard.

Efficacy_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) In_Vivo_Model Animal Model of Emesis (e.g., Ferret) Binding_Assay->In_Vivo_Model Compare Potency Phase_I Phase I: Safety & Pharmacokinetics in Humans In_Vivo_Model->Phase_I Proceed if Efficacious Phase_II Phase II: Dose-Ranging & Preliminary Efficacy Phase_I->Phase_II Phase_III Phase III: Head-to-Head Comparative Efficacy Trial Phase_II->Phase_III Establish Optimal Dose Regulatory_Submission Regulatory_Submission Phase_III->Regulatory_Submission Demonstrate Non-inferiority/Superiority Novel_Antagonist Novel_Antagonist Novel_Antagonist->Binding_Assay Standard_Antagonist Standard_Antagonist Standard_Antagonist->Binding_Assay

Comparative Drug Development Workflow

Conclusion

The development of NK1 receptor antagonists has significantly improved the management of chemotherapy-induced nausea and vomiting. While all approved agents in this class demonstrate high affinity for the NK1 receptor and substantial clinical efficacy, they exhibit notable differences in their pharmacokinetic profiles, particularly in their half-lives. Rolapitant and netupitant offer the convenience of single-dose administration for multi-day CINV protection due to their longer half-lives compared to aprepitant.

Head-to-head clinical trials, particularly those comparing NEPA (netupitant/palonosetron) to aprepitant-based regimens, suggest at least non-inferiority and, in some analyses, superiority of the longer-acting agent, especially in the delayed phase of CINV. The choice of a specific NK1 receptor antagonist may therefore be guided by factors such as the emetogenic potential of the chemotherapy regimen, the desired duration of antiemetic coverage, and patient convenience. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of all available NK1 receptor antagonists.

References

Validation

Validating the Selectivity of (R)-Casopitant for the NK1 Receptor: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of (R)-Casopitant's selectivity for the neurokinin-1 (NK1) receptor against other prominent NK1 receptor antagon...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-Casopitant's selectivity for the neurokinin-1 (NK1) receptor against other prominent NK1 receptor antagonists. The following sections detail the available preclinical data, experimental methodologies for assessing receptor selectivity, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to the Tachykinin System and NK1 Receptor Antagonism

The tachykinin family of neuropeptides, which includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex.[1] These peptides exert their effects by binding to three distinct G-protein coupled receptors: the NK1, NK2, and NK3 receptors. SP is the preferred endogenous ligand for the NK1 receptor.[1] The activation of the NK1 receptor by SP, particularly in the brainstem, is a key step in the signaling cascade that leads to nausea and vomiting.

(R)-Casopitant is a potent and selective antagonist of the NK1 receptor.[2] Like other drugs in its class, it is designed to block the binding of Substance P to the NK1 receptor, thereby inhibiting the downstream signaling that triggers emesis. The clinical efficacy of an NK1 receptor antagonist is intrinsically linked to its selectivity for the NK1 receptor over the NK2 and NK3 receptors to minimize off-target effects. This guide examines the available data to validate the selectivity profile of (R)-Casopitant.

Tachykinin Signaling Pathway and NK1 Receptor Antagonism

The binding of Substance P to the NK1 receptor initiates a signaling cascade that results in neuronal excitation. (R)-Casopitant, as a competitive antagonist, prevents this interaction.

Tachykinin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Neuronal_Excitation Neuronal Excitation (Emesis Signal) Ca->Neuronal_Excitation PKC->Neuronal_Excitation Casopitant (R)-Casopitant Casopitant->NK1R Blocks

Tachykinin signaling via the NK1 receptor and its inhibition by (R)-Casopitant.

Comparative Selectivity of NK1 Receptor Antagonists

The selectivity of an NK1 receptor antagonist is determined by its relative binding affinity for the NK1 receptor compared to the NK2 and NK3 receptors. A higher binding affinity for the NK1 receptor and significantly lower affinities for the NK2 and NK3 receptors indicate high selectivity. The following table summarizes the available binding affinity data for (R)-Casopitant and comparator compounds.

CompoundNK1 Receptor AffinityNK2 Receptor AffinityNK3 Receptor AffinitySelectivity Ratio (NK2/NK1)Selectivity Ratio (NK3/NK1)
(R)-Casopitant N/AN/AN/AN/AN/A
Aprepitant IC₅₀: 0.1 nM (human)IC₅₀: 4500 nM (human)IC₅₀: 300 nM (human)45,0003,000
Maropitant N/AN/AN/AN/AN/A
Binding affinity is represented by the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher binding affinity. N/A: Data not publicly available from the conducted searches.

Experimental Protocols

The determination of a compound's selectivity for the NK1 receptor relies on robust in vitro assays. The following are detailed methodologies for key experiments used to characterize NK1 receptor antagonists.

Radioligand Binding Assay for NK1 Receptor Affinity

This assay measures the ability of a test compound, such as (R)-Casopitant, to displace a radiolabeled ligand that is known to bind to the NK1 receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK1 receptor.

  • Radioligand: [³H]-Substance P.

  • Test compound: (R)-Casopitant.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well microplate, add the assay buffer, a fixed concentration of [³H]-Substance P, and varying concentrations of the test compound (e.g., (R)-Casopitant).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioactivity is inversely proportional to the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow cluster_preparation Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Prepare NK1 receptor-expressing cell membranes C Incubate membranes, radioligand, and test compound A->C B Prepare radioligand ([³H]-Substance P) and test compound dilutions B->C D Separate bound from free radioligand via filtration C->D E Wash filters to remove non-specific binding D->E F Measure radioactivity with scintillation counter E->F G Calculate IC₅₀ and Ki values F->G

Workflow for a competitive radioligand binding assay.
Functional Assay: Calcium Mobilization

This assay measures the functional consequence of NK1 receptor activation or inhibition by monitoring changes in intracellular calcium levels.

Objective: To determine if a test compound acts as an antagonist at the NK1 receptor and to quantify its potency (IC₅₀).

Materials:

  • A cell line stably expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

  • Substance P (agonist).

  • Test compound: (R)-Casopitant.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader capable of kinetic measurements.

Procedure:

  • Cell Preparation: Plate the cells in a 96-well microplate and allow them to adhere. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound (e.g., (R)-Casopitant) to the wells and incubate for a predefined period.

  • Agonist Stimulation: Place the plate in the fluorescence plate reader and add a fixed concentration of Substance P to all wells to stimulate the NK1 receptors.

  • Fluorescence Measurement: Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium levels.

  • Data Analysis: In the presence of an antagonist like (R)-Casopitant, the calcium response to Substance P will be diminished. The IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is determined by plotting the response against the antagonist concentration.

Conclusion

References

Comparative

(R)-Casopitant: A Comparative Analysis of its Cross-reactivity in Tachykinin Receptor Assays

(R)-Casopitant (also known as GW679769) is a potent and highly selective, orally active antagonist of the Neurokinin-1 (NK1) receptor.[1] Developed for the prevention of chemotherapy-induced nausea and vomiting (CINV), i...

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Casopitant (also known as GW679769) is a potent and highly selective, orally active antagonist of the Neurokinin-1 (NK1) receptor.[1] Developed for the prevention of chemotherapy-induced nausea and vomiting (CINV), its pharmacological profile is characterized by a high affinity for the NK1 receptor, the primary receptor for the neuropeptide Substance P.[1][2] This guide provides a comparative overview of the cross-reactivity of (R)-Casopitant in related tachykinin receptor assays, supported by available experimental data and detailed methodologies.

Comparative Receptor Binding Affinity

CompoundReceptorSpeciesBinding Affinity (Ki) [nM]Reference
(R)-Casopitant NK1Ferret0.16[3]
(R)-Casopitant NK2HumanNot Publicly Available-
(R)-Casopitant NK3HumanNot Publicly Available-

NK1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, primarily signals through the Gαq/11 pathway. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). (R)-Casopitant, as a competitive antagonist, blocks the binding of Substance P to the NK1 receptor, thereby inhibiting this signaling cascade.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Casopitant (R)-Casopitant Casopitant->NK1R Blocks Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream

Caption: NK1 Receptor Signaling Pathway and Inhibition by (R)-Casopitant.

Experimental Protocols

Radioligand Competition Binding Assay for NK1 Receptor

This protocol is designed to determine the binding affinity of a test compound, such as (R)-Casopitant, for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Substance P.

  • Test Compound: (R)-Casopitant.

  • Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/mL chymostatin, 40 µg/mL bacitracin, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • 96-well plates.

  • Filtration apparatus and liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of (R)-Casopitant in assay buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, cell membranes, and [³H]-Substance P.

    • Non-specific Binding: Unlabeled Substance P, cell membranes, and [³H]-Substance P.

    • Competition: (R)-Casopitant at various concentrations, cell membranes, and [³H]-Substance P.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of (R)-Casopitant to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of (R)-Casopitant that inhibits 50% of the specific binding of [³H]-Substance P).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Mobilization Assay for NK1 Receptor

This assay measures the ability of a compound to antagonize the Substance P-induced increase in intracellular calcium, a key downstream event in NK1 receptor activation.

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing the human NK1 receptor.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Agonist: Substance P.

  • Test Compound: (R)-Casopitant.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

2. Procedure:

  • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add (R)-Casopitant at various concentrations to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Measure the baseline fluorescence using the plate reader.

  • Add Substance P to all wells (except for negative controls) to stimulate the NK1 receptor.

  • Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.

3. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the log concentration of Substance P in the absence and presence of different concentrations of (R)-Casopitant.

  • Determine the EC₅₀ of Substance P in each condition.

  • The antagonistic effect of (R)-Casopitant can be quantified by the rightward shift of the Substance P concentration-response curve.

Experimental Workflow

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay B1 Prepare Cell Membranes (hNK1, hNK2, hNK3) B2 Incubate with [³H]-Ligand and (R)-Casopitant B1->B2 B3 Filter and Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate Ki values B4->B5 F6 Analyze Dose-Response Shift F1 Culture Cells (hNK1 expressing) F2 Load with Calcium Dye F1->F2 F3 Pre-incubate with (R)-Casopitant F2->F3 F4 Stimulate with Substance P F3->F4 F5 Measure Fluorescence F4->F5 F5->F6

Caption: Workflow for Assessing (R)-Casopitant's Receptor Cross-reactivity.

References

Validation

Efficacy of (R)-Casopitant in Cisplatin-Induced Emesis Models: A Comparative Guide

(R)-Casopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, has demonstrated significant efficacy in preclinical models of cisplatin-induced emesis. This guide provides a comparative analysis of (R)-Ca...

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Casopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, has demonstrated significant efficacy in preclinical models of cisplatin-induced emesis. This guide provides a comparative analysis of (R)-Casopitant's performance against other NK1 receptor antagonists, supported by experimental data from ferret models, which are considered a gold standard for emesis research. Detailed experimental protocols and signaling pathway diagrams are included to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Efficacy of NK1 Receptor Antagonists in Ferret Models

The ferret model is highly predictive of anti-emetic efficacy in humans. The following tables summarize the quantitative data on the efficacy of (R)-Casopitant and other NK1 receptor antagonists in preventing cisplatin-induced emesis in this model.

Compound Cisplatin Dose Antagonist Dose (p.o.) Efficacy Study Type
(R)-Casopitant 5 mg/kg (i.p.)≥0.5 mg/kgComplete rescue from delayed emetic events[1]Delayed Emesis Rescue[1]
(R)-Casopitant 10 mg/kg (i.p.)0.03, 0.1, 0.3 mg/kg>50% reduction in vomiting and retching (as monotherapy)[2]Acute Emesis Prophylaxis[2]
Netupitant 10 mg/kg (i.p.)0.1 mg/kg~50% inhibition of emesis (ID50)[3]Acute Emesis Prophylaxis
Netupitant 10 mg/kg (i.p.)0.3 mg/kg95.2% reduction in retching and vomitingAcute Emesis Prophylaxis
Netupitant 5 mg/kg (i.p.)3 mg/kg (single dose)100% inhibition of acute (0-24h) emesis and 94.6% reduction in delayed (24-72h) emesisAcute and Delayed Emesis Prophylaxis
Aprepitant 8 mg/kg (i.p.)1 mg/kgAntagonized acute and delayed emesisAcute and Delayed Emesis Prophylaxis

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. The following protocols are based on studies evaluating NK1 receptor antagonists in cisplatin-induced emesis in ferrets.

Acute Cisplatin-Induced Emesis Model

This model is designed to evaluate the efficacy of anti-emetic agents against the immediate onset of vomiting and retching following high-dose cisplatin administration.

  • Animal Model: Male ferrets.

  • Emetic Challenge: A single intraperitoneal (i.p.) injection of cisplatin at a dose of 10 mg/kg.

  • Test Compound Administration: (R)-Casopitant or other NK1 receptor antagonists are typically administered orally (p.o.) or intraperitoneally (i.p.) prior to the cisplatin challenge. For instance, in some studies, the compound was given 25 minutes before cisplatin injection. In studies with netupitant, oral administration was 2 hours before cisplatin.

  • Observation Period: Emetic events (retches and vomits) are recorded for a period of up to 8 hours post-cisplatin administration.

  • Data Analysis: The primary endpoints are the total number of retches and vomits. Efficacy is often expressed as the percentage reduction in emetic events compared to a vehicle-treated control group.

Delayed Cisplatin-Induced Emesis Model

This model assesses the efficacy of anti-emetic compounds against the delayed phase of emesis, which occurs 24 to 72 hours after cisplatin administration.

  • Animal Model: Male ferrets.

  • Emetic Challenge: A single intraperitoneal (i.p.) injection of cisplatin at a dose of 5 mg/kg.

  • Test Compound Administration:

    • Prophylaxis: The test compound is administered prior to the cisplatin challenge.

    • Rescue: The test compound is administered after the onset of delayed emesis. In a study with (R)-Casopitant, the drug was administered at 44.8 hours post-cisplatin, corresponding to the peak of emetic frequency.

  • Observation Period: Emetic events are continuously monitored and recorded for 72 hours following cisplatin administration.

  • Data Analysis: The total number of retches and vomits during the delayed phase (typically 24-72 hours) is quantified. Efficacy is determined by the reduction in emetic events compared to a control group.

Mandatory Visualizations

Signaling Pathway of Chemotherapy-Induced Emesis

G cluster_0 Chemotherapy (Cisplatin) cluster_1 Gut cluster_2 Brainstem cluster_3 NK1 Receptor Antagonist Action Cisplatin Cisplatin EC_cells Enterochromaffin Cells Cisplatin->EC_cells stimulates AP Area Postrema (CTZ) Cisplatin->AP directly stimulates Vagal_Afferents Vagal Afferents EC_cells->Vagal_Afferents releases Serotonin (5-HT) & Substance P NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS VC Vomiting Center NTS->VC AP->NTS Emesis Emesis VC->Emesis Casopitant (R)-Casopitant Casopitant->NTS blocks Substance P binding to NK1 receptors Casopitant->AP blocks Substance P binding to NK1 receptors G cluster_0 Animal Preparation cluster_1 Treatment Groups cluster_2 Experimental Procedure cluster_3 Data Collection & Analysis acclimatization Acclimatization of Ferrets grouping Random Assignment to Groups (Vehicle, (R)-Casopitant, Comparator) acclimatization->grouping drug_admin Administration of Test Compound or Vehicle grouping->drug_admin cisplatin_admin Cisplatin Administration (5 or 10 mg/kg, i.p.) drug_admin->cisplatin_admin observation Observation & Recording of Emetic Events (Retches & Vomits) cisplatin_admin->observation analysis Quantification & Statistical Analysis of Emetic Events observation->analysis

References

Comparative

Validating the Antidepressant Effects of (R)-Casopitant: An In Vivo Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive in vivo comparison of (R)-Casopitant, a selective neurokinin-1 (NK1) receptor antagonist, for the treatment of major dep...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of (R)-Casopitant, a selective neurokinin-1 (NK1) receptor antagonist, for the treatment of major depressive disorder (MDD). While development for this indication has been discontinued, the clinical data generated offers valuable insights into the therapeutic potential and challenges of targeting the NK1 receptor pathway for depression. This document summarizes key preclinical and clinical findings, comparing (R)-Casopitant with a standard-of-care antidepressant, paroxetine, and contextualizes its mechanism within the broader class of NK1 receptor antagonists.

Executive Summary

(R)-Casopitant is a potent and selective antagonist of the NK1 receptor. The rationale for its investigation as an antidepressant stems from the role of the NK1 receptor's endogenous ligand, substance P, in stress and emotional processing. Preclinical studies with various NK1 receptor antagonists have demonstrated antidepressant-like effects in established animal models of depression.[1][2][3][4] Clinical development of (R)-Casopitant for MDD progressed to Phase II trials. The results were mixed, with one study showing a statistically significant, albeit modest, antidepressant effect at a specific dose, while a second study failed to differentiate either (R)-Casopitant or the active comparator, paroxetine, from placebo. A key takeaway from these studies is the hypothesis that near-complete NK1 receptor occupancy is crucial for achieving antidepressant efficacy.

Preclinical Validation of NK1 Receptor Antagonism in Depression Models

Common Animal Models and Key Findings

The most frequently employed animal models to screen for antidepressant activity are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[5] In these models, a reduction in immobility time is indicative of an antidepressant-like effect. Additionally, chronic stress models, such as the Unpredictable Chronic Mild Stress (UCMS) model, are used to induce a state of anhedonia (a core symptom of depression) in rodents, which can be reversed by effective antidepressant treatment.

Several NK1 receptor antagonists have demonstrated efficacy in these models:

  • Forced Swim Test (Rat): Selective antagonists for NK1, NK2, and NK3 receptors have been shown to decrease immobility time in rats, with effects comparable to conventional antidepressants like amitriptyline and desipramine.

  • Tail Suspension Test (Gerbil): Due to the higher affinity of many NK1 receptor antagonists for the gerbil receptor compared to rat or mouse, the gerbil TST has been a valuable tool. In this model, NK1 antagonists such as MK-869, L-742694, L-733060, CP-99994, and CP-122721 significantly reduced immobility time. Standard antidepressants, including paroxetine, also showed positive results in this assay.

These preclinical findings strongly suggested that blockade of the NK1 receptor could be a viable non-monoaminergic approach to treating depression.

Experimental Protocols: Preclinical
Click to expand for detailed preclinical experimental protocols.

Forced Swim Test (FST) - Rat

  • Apparatus: A transparent glass cylinder (20 cm in diameter, 35-50 cm in height) is filled with water (23-25°C) to a depth of approximately 20-30 cm, ensuring the rat cannot touch the bottom with its tail or paws.

  • Procedure: The test is typically conducted over two days. On day one (pre-test), rats are placed in the cylinder for a 15-minute swim session. This initial exposure leads to a characteristic immobile posture in a subsequent test. On day two, following drug administration at a specified time, the rats are placed back in the cylinder for a 5-minute test session.

  • Data Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) during the 5-minute test session is recorded and analyzed. A significant decrease in immobility time compared to a vehicle-treated control group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST) - Mouse

  • Apparatus: A suspension box or bar is used to hang the mice by their tails using adhesive tape. The setup should prevent the mouse from escaping or holding onto any surfaces.

  • Procedure: A piece of adhesive tape is attached to the tail, approximately 1-2 cm from the tip. The mouse is then suspended for a 6-minute period.

  • Data Analysis: The total time the mouse remains immobile during the 6-minute test is recorded. Immobility is defined as the absence of any movement. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Unpredictable Chronic Mild Stress (UCMS) - Mouse/Rat

  • Procedure: This model involves exposing rodents to a series of mild, unpredictable stressors over a period of several weeks (typically 4-8 weeks). Stressors can include: a tilted cage, wet bedding, overnight illumination, social stress, and periods of food or water deprivation.

  • Behavioral Assessment: The primary endpoint is often the measurement of anhedonia through a sucrose preference test. Animals subjected to UCMS typically show a reduced preference for a sucrose solution over water.

  • Data Analysis: The sucrose preference is calculated as the ratio of sucrose solution consumed to the total fluid intake. A reversal of the UCMS-induced decrease in sucrose preference by a test compound is considered an antidepressant-like effect.

Clinical Validation of (R)-Casopitant in Major Depressive Disorder

The antidepressant effects of (R)-Casopitant were evaluated in two key Phase II, randomized, double-blind, placebo-controlled clinical trials.

Overview of Clinical Trials
Study Identifier Patient Population Interventions Primary Outcome Measure Key Findings
Study 092 (NCT00102492) 356 outpatients with MDD (HAMD-17 score > 24)- (R)-Casopitant 30 mg/day- (R)-Casopitant 80 mg/day- PlaceboChange from baseline in HAMD-17 total score at Week 8- The 80 mg/day dose showed a statistically significant improvement over placebo.- The 30 mg/day dose did not show a significant difference from placebo.
Study 096 (NCT00413023) 362 outpatients with MDD (Carroll Depression Scale-Revised score > 24)- (R)-Casopitant 120 mg/day (titrated)- Paroxetine 30 mg/day (titrated)- PlaceboChange from baseline in HAMD-17 total score at Week 8- Neither (R)-Casopitant nor paroxetine demonstrated a statistically significant difference from placebo.

HAMD-17: 17-item Hamilton Depression Rating Scale

Quantitative Data Summary

Table 1: Efficacy of (R)-Casopitant in Study 092 (NCT00102492)

Treatment GroupMean Change from Baseline in HAMD-17 Score at Week 8 (LOCF)Difference from Placebo (95% CI)p-value
(R)-Casopitant 80 mg/day-11.0-2.7 (-5.1 to -0.4)0.023
(R)-Casopitant 30 mg/day-10.4-2.1 (-4.5 to 0.3)0.077
Placebo-8.3--

LOCF: Last Observation Carried Forward; CI: Confidence Interval

Table 2: Efficacy of (R)-Casopitant and Paroxetine in Study 096 (NCT00413023)

Treatment GroupMean Change from Baseline in HAMD-17 Score at Week 8 (LOCF)Difference from Placebo (95% CI)p-value
(R)-Casopitant 120 mg/day-12.1-1.7 (-3.8 to 0.4)0.282
Paroxetine 30 mg/day-11.9-1.5 (-3.6 to 0.6)0.157
Placebo-10.4--

LOCF: Last Observation Carried Forward; CI: Confidence Interval

Experimental Protocols: Clinical
Click to expand for detailed clinical trial protocols.

Study 092 (NCT00102492)

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Outpatients aged 18-65 years with a primary diagnosis of Major Depressive Disorder (according to DSM-IV criteria) and a baseline 17-item Hamilton Depression Rating Scale (HAMD-17) total score of > 24.

  • Treatment: Patients were randomized to receive a fixed dose of (R)-Casopitant 30 mg/day, (R)-Casopitant 80 mg/day, or placebo for 8 weeks.

  • Primary Efficacy Endpoint: The change from baseline in the HAMD-17 total score at Week 8, using a last observation carried forward (LOCF) analysis.

  • Secondary Efficacy Endpoints: Included changes from baseline in the HAMD-17 at other time points, response rates (≥50% reduction in HAMD-17), and remission rates (HAMD-17 score ≤7).

Study 096 (NCT00413023)

  • Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group study.

  • Participants: Outpatients aged 18-65 years with a primary diagnosis of Major Depressive Disorder (according to DSM-IV criteria) and a Carroll Depression Scale-Revised (CDS-R) self-assessment score of > 24 at baseline.

  • Treatment: Patients were randomized to receive (R)-Casopitant (titrated up to 120 mg/day), paroxetine (titrated up to 30 mg/day), or placebo for 8 weeks.

  • Primary Efficacy Endpoint: The change from baseline in the HAMD-17 total score at Week 8 (LOCF).

  • Secondary Efficacy Endpoints: Similar to Study 092, including response and remission rates, and changes in other depression and anxiety rating scales.

Mechanism of Action and Signaling Pathways

(R)-Casopitant exerts its effects by blocking the neurokinin-1 (NK1) receptor, thereby preventing the binding of its endogenous ligand, substance P. The substance P/NK1 receptor system is widely distributed in brain regions implicated in mood and anxiety disorders, such as the amygdala, hippocampus, and prefrontal cortex.

NK1_Receptor_Signaling_Pathway Simplified NK1 Receptor Signaling Pathway in Depression cluster_stress Stress Response cluster_sp_nk1 Substance P / NK1R System cluster_downstream Downstream Effects Stress Stress Substance_P Substance P Release Stress->Substance_P stimulates NK1R NK1 Receptor Substance_P->NK1R binds to Neuronal_Activity Increased Neuronal Excitability (e.g., in Amygdala) NK1R->Neuronal_Activity activates Casopitant (R)-Casopitant Casopitant->NK1R antagonizes Depressive_Symptoms Depressive & Anxious Symptoms Neuronal_Activity->Depressive_Symptoms contributes to Preclinical_Antidepressant_Screening_Workflow Preclinical Antidepressant Screening Workflow Animal_Model Induction of Depressive-like State (e.g., UCMS, Olfactory Bulbectomy) Drug_Administration Administration of Test Compound ((R)-Casopitant or Alternative) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Assessment (FST, TST, Sucrose Preference) Drug_Administration->Behavioral_Testing Data_Analysis Data Analysis (e.g., Immobility Time, Sucrose Preference) Behavioral_Testing->Data_Analysis Outcome Assessment of Antidepressant-like Effect Data_Analysis->Outcome Clinical_Trial_Workflow_for_MDD Clinical Trial Workflow for MDD Patient_Screening Patient Screening (DSM-IV Criteria, HAMD-17 Score) Randomization Randomization Patient_Screening->Randomization Treatment_Phase 8-Week Double-Blind Treatment ((R)-Casopitant, Paroxetine, or Placebo) Randomization->Treatment_Phase Efficacy_Assessment Efficacy Assessment (Change in HAMD-17 Score) Treatment_Phase->Efficacy_Assessment Safety_Monitoring Safety and Tolerability Monitoring Treatment_Phase->Safety_Monitoring Data_Analysis Statistical Analysis of Primary Endpoint Efficacy_Assessment->Data_Analysis

References

Validation

A Comparative Guide to the Pharmacokinetic Profiles of (R)-Casopitant and Fosaprepitant

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the pharmacokinetic profiles of two neurokinin-1 (NK1) receptor antagonists: (R)-Casopitant and Fosaprepitant...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of two neurokinin-1 (NK1) receptor antagonists: (R)-Casopitant and Fosaprepitant. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds.

Mechanism of Action

Both (R)-Casopitant and Fosaprepitant exert their therapeutic effects by blocking the binding of substance P to the NK1 receptor, a key component in the emetic reflex pathway. Fosaprepitant is a prodrug that is rapidly converted in the body to its active form, aprepitant, which is a potent and selective NK1 receptor antagonist. Similarly, (R)-Casopitant is a selective antagonist of the NK1 receptor. By inhibiting this pathway, both drugs help prevent chemotherapy-induced nausea and vomiting (CINV).

Pharmacokinetic Profiles: A Comparative Analysis

The pharmacokinetic properties of (R)-Casopitant and Fosaprepitant (measured as aprepitant) are summarized in the table below. These parameters are crucial for determining dosing regimens and understanding the drugs' behavior in the body.

Pharmacokinetic Parameter(R)-CasopitantFosaprepitant (as Aprepitant)
Administration OralIntravenous
Tmax (Time to Maximum Concentration) ~3-4 hours~30 minutes (end of infusion)
Cmax (Maximum Plasma Concentration) Dose-dependentFollowing a 115 mg IV dose: ~3,095 ng/mL[1]
AUC (Area Under the Curve) Dose-dependent increases observedFollowing a 115 mg IV dose (AUC0–∞): ~29,611 ng·h/mL[1]
Protein Binding >99%>95%[2]
Metabolism Primarily via CYP3A4Primarily via CYP3A4, with minor contributions from CYP1A2 and CYP2C19[3]
Elimination Half-life (t½) ~9-13 hours~9-13 hours[2]
Key Metabolites Oxidative metabolitesSeven weakly active metabolites

Experimental Protocols

The determination of the pharmacokinetic profiles of these compounds relies on robust clinical trial methodologies and bioanalytical techniques.

Clinical Trial Design for Pharmacokinetic Assessment

Standard pharmacokinetic studies for both (R)-Casopitant and Fosaprepitant typically involve the following:

  • Study Population: Healthy volunteers or cancer patients scheduled to receive emetogenic chemotherapy.

  • Study Design: Open-label, single- or multiple-dose, and often crossover designs are employed to compare different formulations or to assess bioequivalence.

  • Drug Administration: (R)-Casopitant is administered orally, while Fosaprepitant is administered as an intravenous infusion.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to capture the full concentration-time profile.

  • Pharmacokinetic Analysis: Plasma concentrations of the parent drug and/or its active metabolite are determined, and key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis.

Bioanalytical Methods for Plasma Concentration Determination

Accurate quantification of drug concentrations in plasma is critical for pharmacokinetic analysis.

For Aprepitant (from Fosaprepitant):

  • Method: High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is the standard method for the quantification of aprepitant in human plasma.

  • Extraction: Liquid-liquid extraction or protein precipitation is used to isolate aprepitant from plasma samples.

  • Chromatography: Reversed-phase chromatography is typically used to separate aprepitant from other plasma components.

  • Detection: Mass spectrometric detection provides high sensitivity and selectivity for accurate quantification.

For (R)-Casopitant:

While specific detailed protocols for (R)-Casopitant are less publicly available, the methodology would be similar to that of other small molecule drugs and would likely involve:

  • Method: Development and validation of a specific and sensitive LC-MS/MS method for the quantification of (R)-Casopitant in human plasma.

  • Validation: The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, and stability.

Visualizing the Mechanism of Action and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

NK1_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space cluster_3 Drug Intervention Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to G_Protein Gq/11 Protein NK1R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Emesis Emetic Response Ca_Release->Emesis PKC->Emesis Casopitant (R)-Casopitant / Aprepitant Casopitant->NK1R Antagonizes

Caption: NK1 Receptor Signaling Pathway and Drug Intervention.

PK_Workflow cluster_study Clinical Study cluster_lab Bioanalytical Laboratory cluster_data Data Analysis Dosing Drug Administration ((R)-Casopitant or Fosaprepitant) Sampling Serial Blood Sampling Dosing->Sampling Extraction Plasma Extraction (LLE or Protein Precipitation) Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Concentration Determine Plasma Concentration-Time Profile Analysis->Concentration PK_Params Calculate Pharmacokinetic Parameters (Cmax, AUC, etc.) Concentration->PK_Params

Caption: Experimental Workflow for Pharmacokinetic Analysis.

References

Comparative

A Comparative Benchmarking Guide: (R)-Casopitant Versus Second-Generation NK1 Antagonists

This guide provides a comprehensive comparison of the neurokinin-1 (NK1) receptor antagonist (R)-Casopitant against prominent second-generation antagonists: aprepitant, rolapitant, and netupitant. The focus is on their p...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the neurokinin-1 (NK1) receptor antagonist (R)-Casopitant against prominent second-generation antagonists: aprepitant, rolapitant, and netupitant. The focus is on their performance in the context of preventing chemotherapy-induced nausea and vomiting (CINV), a primary indication for this class of drugs. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform research and development decisions.

Introduction to NK1 Receptor Antagonism

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a key mediator in the emetic reflex.[1] Antagonists of the NK1 receptor block the binding of Substance P, thereby preventing the transmission of emetic signals.[2][3] This mechanism is particularly effective in managing both the acute and delayed phases of CINV.[3][4] (R)-Casopitant, along with aprepitant, rolapitant, and netupitant, belongs to this class of antiemetic agents. While aprepitant was the first-in-class approved for clinical use, rolapitant and netupitant are considered second-generation due to their distinct pharmacokinetic profiles and, in the case of netupitant, its availability in a fixed-dose combination with the 5-HT3 receptor antagonist palonosetron.

Preclinical Performance: A Head-to-Head Comparison

Preclinical studies are fundamental in characterizing the initial pharmacological profile of drug candidates. Key parameters such as binding affinity to the target receptor provide a direct measure of a compound's potency.

CompoundTarget ReceptorBinding Affinity (Ki)SpeciesReference
(R)-Casopitant NK1 Receptor0.16 nMFerret
Aprepitant NK1 Receptor0.12 nMHuman
Rolapitant NK1 Receptor0.66 nMHuman
Netupitant NK1 Receptor1.0 nMHuman

Note: A direct binding affinity value for (R)-Casopitant at the human NK1 receptor was not available in the reviewed literature. The provided value is for the ferret NK1 receptor.

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical determinants of its clinical efficacy and dosing regimen. The second-generation NK1 antagonists exhibit notable differences in their pharmacokinetic profiles, particularly in their plasma half-lives.

Parameter(R)-CasopitantAprepitantRolapitantNetupitant
Plasma Half-life Not explicitly stated, but repeat dosing suggests a shorter half-life than rolapitant or netupitant.9-13 hours~180 hours~90 hours
Metabolism Primarily via CYP3A4.Primarily by CYP3A4, with minor contributions from CYP1A2 and CYP2C19.Metabolized by CYP3A4.Metabolized by CYP3A4.
Drug Interactions Weak to moderate inhibitor of CYP3A4; moderate inducer of CYP2C9.Inducer and moderate inhibitor of CYP3A4; inducer of CYP2C9.Does not induce or inhibit CYP3A4; moderate inhibitor of CYP2D6.Moderate inhibitor of CYP3A4.
Dosing Regimen for CINV 3-day oral or IV/oral regimen.3-day oral regimen.Single oral dose.Single oral dose (in combination with palonosetron).

In Vivo Efficacy: Clinical Trial Insights in CINV

The ultimate measure of an antiemetic's performance is its ability to prevent nausea and vomiting in patients undergoing chemotherapy. The following table summarizes key findings from Phase II and III clinical trials for each antagonist in the prevention of CINV. The primary endpoint in these studies is typically "Complete Response" (CR), defined as no emetic episodes and no use of rescue medication.

CompoundTrial PhaseChemotherapyKey Efficacy Finding (Complete Response Rate)Reference
(R)-Casopitant Phase IIIModerately Emetogenic (MEC)73-74% with casopitant regimens vs. 59% with control.
Phase IIModerately Emetogenic (MEC)78.5-84.2% with casopitant vs. 69.4% with control.
Aprepitant Phase III (comparative)Highly Emetogenic (HEC)Non-inferior to NEPA (netupitant/palonosetron) with a CR rate of 72.4%.
Rolapitant Phase IIIHighly Emetogenic (HEC)70.1% vs 56.5% with control in the overall phase.
Phase IIIModerately Emetogenic (MEC)62.0% vs 53.2% with control in the overall phase.
Netupitant (as NEPA) Phase IIIHighly Emetogenic (HEC)73.8% (non-inferior to aprepitant/granisetron).
Phase IIIModerately Emetogenic (AC)Superior to palonosetron alone.

Experimental Protocols

NK1 Receptor Binding Assay (Radioligand Competition Assay)

Objective: To determine the binding affinity (Ki) of a test compound for the human NK1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [125I]-Substance P), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Efficacy Model: Chemotherapy-Induced Emesis in Ferrets

Objective: To evaluate the antiemetic efficacy of a test compound in a preclinical animal model of CINV.

Methodology:

  • Animal Model: The ferret is a commonly used animal model for studying emesis as it has a well-developed emetic reflex.

  • Emetogen Administration: Emesis is induced by the administration of a chemotherapeutic agent, such as cisplatin.

  • Test Compound Administration: The test compound is administered to the ferrets at various doses prior to the administration of the emetogen. A control group receives a vehicle.

  • Observation: The animals are observed for a defined period (e.g., several hours to days) for the frequency of retching and vomiting episodes.

  • Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated groups to the control group. Dose-response curves can be generated to determine the effective dose (ED50) of the compound.

Visualizations

NK1 Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Downstream Signaling Downstream Signaling Ca2+ Release->Downstream Signaling PKC Activation->Downstream Signaling

Caption: NK1 Receptor Signaling Pathway.

Experimental Workflow for NK1 Receptor Binding Assay

Binding_Assay_Workflow Start Start Prepare NK1 Receptor Membranes Prepare NK1 Receptor Membranes Start->Prepare NK1 Receptor Membranes Incubate with Radioligand and Test Compound Incubate with Radioligand and Test Compound Prepare NK1 Receptor Membranes->Incubate with Radioligand and Test Compound Separate Bound and Unbound Ligand (Filtration) Separate Bound and Unbound Ligand (Filtration) Incubate with Radioligand and Test Compound->Separate Bound and Unbound Ligand (Filtration) Measure Radioactivity Measure Radioactivity Separate Bound and Unbound Ligand (Filtration)->Measure Radioactivity Data Analysis (IC50 and Ki) Data Analysis (IC50 and Ki) Measure Radioactivity->Data Analysis (IC50 and Ki) End End Data Analysis (IC50 and Ki)->End

Caption: NK1 Receptor Binding Assay Workflow.

Logical Relationship of CINV Prevention Trials

CINV_Trial_Logic Patient Population (Receiving Emetogenic Chemotherapy) Patient Population (Receiving Emetogenic Chemotherapy) Randomization Randomization Patient Population (Receiving Emetogenic Chemotherapy)->Randomization Treatment Arm 1 (NK1 Antagonist + 5-HT3 Antagonist + Dexamethasone) Treatment Arm 1 (NK1 Antagonist + 5-HT3 Antagonist + Dexamethasone) Randomization->Treatment Arm 1 (NK1 Antagonist + 5-HT3 Antagonist + Dexamethasone) Treatment Arm 2 (Control: 5-HT3 Antagonist + Dexamethasone) Treatment Arm 2 (Control: 5-HT3 Antagonist + Dexamethasone) Randomization->Treatment Arm 2 (Control: 5-HT3 Antagonist + Dexamethasone) Primary Endpoint Assessment (Complete Response) Primary Endpoint Assessment (Complete Response) Treatment Arm 1 (NK1 Antagonist + 5-HT3 Antagonist + Dexamethasone)->Primary Endpoint Assessment (Complete Response) Treatment Arm 2 (Control: 5-HT3 Antagonist + Dexamethasone)->Primary Endpoint Assessment (Complete Response) Statistical Analysis (Comparison of CR Rates) Statistical Analysis (Comparison of CR Rates) Primary Endpoint Assessment (Complete Response)->Statistical Analysis (Comparison of CR Rates) Conclusion on Efficacy Conclusion on Efficacy Statistical Analysis (Comparison of CR Rates)->Conclusion on Efficacy

References

Safety & Regulatory Compliance

Safety

Essential Procedures for the Safe Disposal of (R)-Casopitant

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehen...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of (R)-Casopitant, a neurokinin-1 (NK1) receptor antagonist used in research, particularly in the context of chemotherapy-induced nausea and vomiting. Due to the absence of a specific Safety Data Sheet (SDS) for (R)-Casopitant, this guidance is based on the safety data of a closely related precursor and general principles for handling similar chemical structures, such as piperidine derivatives and trifluoromethyl compounds.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle (R)-Casopitant with appropriate personal protective equipment (PPE). Based on the hazard classification of a key precursor, (2R)-N-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide, (R)-Casopitant should be treated as a substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Essential PPE includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Hazard Data Summary

The following table summarizes the known hazard information for a structurally similar precursor to (R)-Casopitant, which should be considered as indicative of the potential hazards of (R)-Casopitant itself.

Hazard StatementGHS ClassificationPrecautionary Statements
Harmful if swallowed.[1]Acute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1]
Very toxic to aquatic life with long lasting effects.[1]Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment. P391: Collect spillage.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of (R)-Casopitant is to treat it as a hazardous chemical waste. The ultimate disposal method should be high-temperature incineration at a licensed hazardous waste facility. This is a common and effective method for the destruction of organic compounds, particularly those containing fluorine and nitrogen.

Experimental Protocol for Waste Collection and Preparation:

  • Waste Segregation:

    • Collect all waste materials containing (R)-Casopitant, including pure compound, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated and clearly labeled hazardous waste container.

    • Crucially, do not mix (R)-Casopitant waste with other waste streams to prevent unknown and potentially hazardous chemical reactions.

  • Containerization:

    • Use a chemically compatible, leak-proof, and sealable container for waste collection. High-density polyethylene (HDPE) containers are generally suitable for solid and liquid organic waste.

    • The container must be in good condition and securely sealed to prevent any leakage or release of vapors.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "(R)-Casopitant" and any known synonyms such as "(R)-GW679769".

    • Indicate the primary hazards based on available data (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").

    • Record the date when waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.

    • The storage area should be secure and accessible only to authorized personnel.

    • Store away from incompatible materials, such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

    • Provide the disposal vendor with all available safety information, including the data for the related precursor compound, to ensure they can manage the waste appropriately.

    • Maintain a detailed record of the waste generated, including the quantity and the date of disposal, in accordance with institutional and local regulations.

  • Decontamination of "Empty" Containers:

    • Containers that have held (R)-Casopitant are not considered empty until they have been decontaminated.

    • A common procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from this cleaning process must be collected as hazardous waste and added to the designated (R)-Casopitant waste container.

    • After triple-rinsing, the defaced container can typically be disposed of as non-hazardous solid waste, but confirm this with your institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of (R)-Casopitant.

A Step 1: Waste Segregation - Collect all (R)-Casopitant waste in a dedicated container. B Step 2: Containerization - Use a chemically compatible and sealable container. A->B F Step 6: Decontamination - Triple-rinse 'empty' containers and collect rinsate as hazardous waste. A->F For 'Empty' Containers C Step 3: Labeling - Label as 'Hazardous Waste' with chemical name and hazards. B->C D Step 4: Storage - Store in a designated, secure, and well-ventilated area. C->D E Step 5: Arrange Disposal - Contact EHS or a licensed waste disposal vendor. D->E G Final Disposal - High-temperature incineration by a licensed facility. E->G F->G

Caption: Logical workflow for the proper disposal of (R)-Casopitant.

References

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